molecular formula C23H29N5O4 B1197522 Cibalgin CAS No. 8015-13-2

Cibalgin

货号: B1197522
CAS 编号: 8015-13-2
分子量: 439.5 g/mol
InChI 键: PVWDEINYTFXGFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cibalgin is a recognized name for formulations containing the compound Propyphenazone , a non-opioid analgesic and antipyretic, often combined with Drofenine (also known as Hexahydroadiphenine) in a product known as Spasmo-Cibalgin . This product is intended for research applications only and is strictly not for human consumption. Propyphenazone, a key component, is a pyrazolone derivative that functions by inhibiting the synthesis of prostaglandins, which are chemical mediators involved in pain, inflammation, and fever processes . The other frequent component, Drofenine, is an antispasmodic agent. Recent scientific investigation has identified Drofenine as a selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) ion channel . TRPV3 is abundantly expressed in skin keratinocytes and is implicated in cutaneous physiology, including thermal perception, skin sensitization, and hair growth, making it a target for dermatological research . As a research chemical, this this compound/Propyphenazone standard provides a vital tool for scientists. Its applications include in-vitro pharmacological studies to elucidate the mechanisms of non-opioid analgesia, metabolic pathway analysis, and quality control testing. The discovery of Drofenine's activity on the TRPV3 channel also opens avenues for its use as a chemical probe in neuroscience and dermatology research to better understand the role of this channel in complex biological systems . Researchers can utilize this compound to advance understanding in fields of neuropharmacology and inflammatory response.

属性

CAS 编号

8015-13-2

分子式

C23H29N5O4

分子量

439.5 g/mol

IUPAC 名称

5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C13H17N3O.C10H12N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-9H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15)

InChI 键

PVWDEINYTFXGFM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C

规范 SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C

其他CAS编号

8015-13-2

同义词

Cibalgin
eunalgit

产品来源

United States

Foundational & Exploratory

Cibalgin mechanism of action on central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Cibalgin on the Central Nervous System

Abstract

This compound is a combination analgesic formulation historically used for the management of pain and fever. Its efficacy stems from the synergistic action of its active pharmaceutical ingredients, which typically include a barbiturate (B1230296), a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID), and often caffeine. This technical guide provides a detailed examination of the discrete and combined mechanisms of action of these components on the central nervous system (CNS). We will explore the molecular targets, signaling pathways, and pharmacodynamics of allobarbital (a barbiturate), pyrazolones (aminophenazone/propyphenazone), and caffeine. This document summarizes key quantitative pharmacological data, details relevant experimental protocols for mechanism-of-action studies, and provides visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Combination analgesics like this compound leverage multiple mechanisms to provide effective pain relief. The classic formulation of this compound combines the sedative and analgesic-potentiating effects of a barbiturate with the anti-inflammatory, analgesic, and antipyretic properties of a pyrazolone (B3327878) derivative. Caffeine is frequently included to counteract the sedative effects of the barbiturate and to act as an analgesic adjuvant. Understanding the distinct molecular interactions of each component within the CNS is crucial for appreciating the formulation's therapeutic profile and for the development of future targeted analgesics. This guide will dissect the CNS mechanisms of three core components: Allobarbital, Pyrazolone Analgesics, and Caffeine.

Allobarbital: CNS Depression via GABAergic Modulation

Allobarbital is an intermediate-acting barbiturate derivative that exerts a general depressant effect on the central nervous system. Its primary role in this compound is to provide sedation and enhance the analgesic properties of the other components.

Mechanism of Action

The principal mechanism of action for allobarbital, like other barbiturates, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the CNS.

  • Binding and Potentiation : Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, which is distinct from the binding sites for GABA and benzodiazepines.

  • Prolonged Channel Opening : This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening, in contrast to benzodiazepines which increase the frequency of opening.

  • Hyperpolarization : The prolonged influx of Cl⁻ ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and resulting in generalized CNS depression.

  • Direct Agonism : At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

  • Glutamatergic Inhibition : Barbiturates also exhibit inhibitory effects on the excitatory neurotransmitter system by blocking AMPA and kainate receptors and inhibiting the release of glutamate.

This multifaceted inhibitory action underlies the sedative, hypnotic, and anticonvulsant properties of allobarbital.

Signaling Pathway Diagram

gaba_pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Increased Cl⁻ Influx Inhibition Decreased Neuronal Excitability (CNS Depression) Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds to Orthosteric Site Allobarbital Allobarbital Allobarbital->GABA_R Binds to Allosteric Site (Positive Modulator)

Caption: Allobarbital's potentiation of the GABA-A receptor signaling pathway.

Quantitative Data
CompoundReceptor SubtypeParameterValue (µM)
Pentobarbital (B6593769)αxβ2γ2sPotentiation (Affinity)20 - 35
Pentobarbitalα6β2γ2sDirect Activation (Affinity)58
Pentobarbitalα2β2γ2sDirect Activation (Affinity)139
Pentobarbitalα5β2γ2sDirect Activation (Affinity)528
Data sourced from studies on pentobarbital interactions with human GABA-A receptors expressed in oocytes.
Experimental Protocol: Whole-Cell Patch-Clamp Assay

The functional effects of barbiturates on GABA-A receptors are precisely quantified using whole-cell patch-clamp electrophysiology.

  • Cell Preparation : Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Cells are cultured for 24-48 hours post-transfection.

  • Recording Setup : An automated or manual patch-clamp rig is used. Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES). The extracellular solution contains standard physiological salts.

  • Whole-Cell Configuration : A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to allow electrical access to the entire cell ("whole-cell" mode). The neuron is voltage-clamped at a holding potential of -80 mV.

  • Compound Application : A baseline current is established by applying a sub-maximal (EC₁₀-EC₂₀) concentration of GABA. Then, various concentrations of allobarbital are co-applied with GABA to measure the potentiation of the GABA-evoked chloride current. To measure direct agonism, allobarbital is applied in the absence of GABA.

  • Data Analysis : The increase in current amplitude in the presence of the test compound compared to the baseline GABA current is measured. Dose-response curves are generated, and EC₅₀ (half-maximal effective concentration) values are calculated to quantify the compound's potency.

Pyrazolone Analgesics: Central and Peripheral Inhibition of Prostaglandin Synthesis

Aminophenazone and its analogue propyphenazone (B1202635) are pyrazolone-derived NSAIDs. Their primary role in this compound is to provide analgesic and antipyretic effects. Their mechanism of action involves both central and peripheral targets.

Mechanism of Action

The core mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.

  • COX Inhibition : Propyphenazone and aminophenazone act as non-selective inhibitors of both COX-1 and COX-2 enzymes. Prostaglandins (like PGE₂)

A Technical Guide to the Historical Formulations and Active Ingredients of Cibalgin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the historical formulations of the analgesic compound Cibalgin. It details the evolution of its active pharmaceutical ingredients (APIs), their mechanisms of action, and relevant analytical methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and pharmaceutical history.

Evolution of this compound Formulations

This compound was a brand of analgesic compound that underwent significant formulation changes over its history, primarily driven by evolving safety standards and pharmacological knowledge. The original formulation, introduced in the early 20th century, was a combination product containing a barbiturate (B1230296) and a pyrazolone (B3327878) derivative.

The earliest widely marketed formulation of this compound, and its equivalent Pabialgin, consisted of allobarbital and aminophenazone . Allobarbital, a barbiturate derivative, was included for its sedative and analgesic-potentiating effects.[1] Aminophenazone, a pyrazolone derivative, provided the primary analgesic and antipyretic actions.

Concerns over the potential for aminophenazone to cause agranulocytosis, a serious blood disorder, led to its eventual replacement in many pharmaceutical preparations.[2][3] In later formulations of this compound-related products, aminophenazone was substituted with propyphenazone (B1202635) , another pyrazolone derivative with a more favorable safety profile.

Additionally, various combination products bearing the this compound name, such as Spasmo-Cibalgin, were developed for specific indications and included other active ingredients like antispasmodics and other analgesics.

Below is a logical diagram illustrating the evolution of this compound's core active ingredients.

G Evolution of this compound Formulations A Original this compound Formulation B Allobarbital A->B C Aminophenazone A->C F Safety Concerns (Agranulocytosis) C->F leads to D Later Formulations (e.g., Neo-Pabialgin) D->B E Propyphenazone D->E F->D development of

Evolution of the core active ingredients in this compound formulations.

Quantitative Composition of Historical Formulations

The precise quantitative composition of this compound formulations varied over time and between different product forms (e.g., tablets vs. drops). The following tables summarize the available quantitative data for various historical this compound and related formulations.

Table 1: Quantitative Composition of Pabialgin (this compound) Oral Drops

Active IngredientConcentration (% w/v)Reference
Pabialgin (88% Aminophenazone, 12% Allobarbital)25%[4]

Note: This formulation also contained urethane (B1682113) and ethyl urea (B33335) as excipients.

Table 2: Quantitative Composition of a Compound Aminophenazone Barbital (B3395916) Injection

Active IngredientConcentration (% w/v)Reference
Aminophenazone5.0 - 5.3%[5]
Phenazone2.0 - 2.2%[5]
Barbital0.9 - 1.0%[5]

Table 3: Quantitative Composition of Saridon (A Propyphenazone-Containing Combination Product)

Active IngredientAmount per Tablet (mg)Reference
Propyphenazone150[6]
Paracetamol250[6]
Caffeine50[6]

Note: While not a direct this compound formulation, Saridon represents a common combination of propyphenazone with other analgesics and adjuvants.

Signaling Pathways of Active Ingredients

The therapeutic effects of this compound's active ingredients are attributable to their distinct mechanisms of action on the central and peripheral nervous systems.

Allobarbital: Positive Allosteric Modulation of the GABA-A Receptor

Allobarbital, like other barbiturates, exerts its sedative and anxiolytic effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Allobarbital binds to a distinct allosteric site on the GABA-A receptor complex, increasing the duration of chloride channel opening induced by GABA. This potentiation of GABAergic inhibition contributes to the central nervous system depressant effects of the drug.

The following diagram illustrates the signaling pathway of allobarbital at the GABA-A receptor.

G Signaling Pathway of Allobarbital at the GABA-A Receptor cluster_0 Postsynaptic Neuron cluster_1 Cellular Response GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel is part of Cl_influx Increased Chloride Influx Cl_channel->Cl_influx opens GABA GABA GABA->GABA_A binds to Allobarbital Allobarbital Allobarbital->GABA_A binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Mechanism of action of Allobarbital on the GABA-A receptor.
Aminophenazone and Propyphenazone: Inhibition of Prostaglandin (B15479496) Synthesis

Aminophenazone and its successor, propyphenazone, are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their analgesic, antipyretic, and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

By blocking the action of COX-1 and COX-2, these drugs reduce the production of prostaglandins, thereby alleviating pain and reducing fever. The signaling pathway for this mechanism is depicted below.

G Signaling Pathway of Aminophenazone/Propyphenazone Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX substrate for Prostaglandins Prostaglandins COX->Prostaglandins catalyzes conversion to Pain_Fever Pain and Fever Prostaglandins->Pain_Fever mediate Aminophenazone Aminophenazone / Propyphenazone Aminophenazone->COX inhibits

Inhibition of prostaglandin synthesis by Aminophenazone/Propyphenazone.

Experimental Protocols

The quantitative analysis of the active ingredients in historical this compound formulations would have relied on the analytical techniques available at the time. A common method mentioned in the literature for the analysis of similar compounds is paper chromatography followed by spectrophotometry.

Experimental Workflow: Paper Chromatography and Spectrophotometric Quantification

This section outlines a likely experimental workflow for the separation and quantification of allobarbital and aminophenazone in a pharmaceutical preparation, based on historical analytical practices.

The following diagram illustrates the general workflow.

G Experimental Workflow for Analysis of this compound Sample_Prep Sample Preparation (e.g., dissolution of tablet) Chromatography Paper Chromatography (Separation of APIs) Sample_Prep->Chromatography Spot_Elution Spot Elution (Extraction from paper) Chromatography->Spot_Elution Spectrophotometry UV-Vis Spectrophotometry (Quantification) Spot_Elution->Spectrophotometry Data_Analysis Data Analysis (Calculation of concentration) Spectrophotometry->Data_Analysis

A generalized workflow for the analysis of active ingredients.

Methodology:

  • Sample Preparation:

    • A known quantity of the this compound tablets or drops is accurately weighed and dissolved in a suitable solvent system. For tablets, this may involve grinding the tablets to a fine powder before dissolution.

    • The solution is filtered to remove any insoluble excipients.

  • Paper Chromatography:

    • A strip of chromatography paper is prepared, and a starting line is drawn.

    • A small, known volume of the sample solution is spotted onto the starting line.

    • The paper is placed in a chromatography chamber containing a suitable mobile phase. The mobile phase moves up the paper by capillary action, separating the components of the sample based on their differential partitioning between the stationary phase (the paper) and the mobile phase.

    • After the solvent front has traveled a sufficient distance, the paper is removed and dried.

  • Spot Identification and Elution:

    • The separated spots corresponding to allobarbital and aminophenazone are identified, often by comparison with known standards run on the same chromatogram or by using a visualizing agent.

    • The identified spots are cut out from the paper.

    • The active ingredient from each spot is eluted (dissolved) into a known volume of a suitable solvent.

  • Spectrophotometric Quantification:

    • The absorbance of the eluted solutions is measured at the wavelength of maximum absorbance (λmax) for each compound using a UV-Vis spectrophotometer.

    • The concentration of each active ingredient is determined by comparing its absorbance to a standard curve prepared from known concentrations of pure allobarbital and aminophenazone.

  • Data Analysis:

    • The amount of each active ingredient in the original sample is calculated based on the determined concentrations and the initial sample weight and dilution factors.

Conclusion

The history of this compound's formulations reflects the broader evolution of pharmaceutical science, with changes driven by an increasing understanding of drug safety and efficacy. The transition from the allobarbital-aminophenazone combination to formulations containing propyphenazone highlights the importance of post-marketing surveillance and the continuous search for safer therapeutic agents. The analytical methods of the time, though less sophisticated than modern techniques, provided the necessary tools for quality control and formulation analysis. This guide provides a comprehensive overview of the key technical aspects of historical this compound formulations for the modern researcher.

References

The Pharmacokinetic and Pharmacodynamic Profile of Cibalgin Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredients commonly found in Cibalgin and similar combination analgesics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and mechanistic diagrams to facilitate a deeper understanding of these widely used compounds.

Core Components: An Overview

This compound is a brand name for a range of combination analgesic medications. The exact composition can vary by country and specific product line. The most common active ingredients include:

  • Paracetamol (Acetaminophen): A non-opioid analgesic and antipyretic.[1]

  • Codeine: An opioid analgesic, often used for mild to moderate pain relief and as an antitussive.[2][3]

  • Caffeine (B1668208): A central nervous system stimulant included to enhance the analgesic effects.[4][5]

  • Butalbital: A short- to intermediate-acting barbiturate (B1230296) with sedative and muscle relaxant properties, primarily used for tension headaches.[6][7][8][9]

Some formulations, such as Spasmo-Cibalgin, may contain other active ingredients like Propyphenazone (a non-steroidal anti-inflammatory drug) and Drofenine (an antispasmodic agent).[10][11][12] This guide will focus on the core components: paracetamol, codeine, caffeine, and butalbital.

Pharmacokinetics of Core Components

The pharmacokinetic profiles of the individual components are crucial for understanding their absorption, distribution, metabolism, and excretion, which collectively determine the onset, intensity, and duration of their therapeutic effects.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for each core component.

Table 1: Pharmacokinetic Parameters of Paracetamol

ParameterValueSource
Bioavailability 63-89% (dose-dependent)[1][13]
Peak Plasma Concentration (Tmax) 10-60 minutes (oral)[14]
Plasma Protein Binding Negligible at therapeutic doses[1][14]
Volume of Distribution ~0.9 L/kg[13]
Elimination Half-Life 1-3 hours[14][15]
Metabolism Primarily hepatic (glucuronidation, sulfation)[14][15][16]
Excretion Mainly renal as inactive conjugates[14][15]

Table 2: Pharmacokinetic Parameters of Codeine

ParameterValueSource
Bioavailability ~60% (oral)[3]
Peak Plasma Concentration (Tmax) ~1 hour[17]
Plasma Protein Binding ~7-25%
Volume of Distribution 3-6 L/kg[17]
Elimination Half-Life 2.5-3 hours[2][17]
Metabolism Hepatic (CYP2D6 to morphine, CYP3A4 to norcodeine, UGT2B7 for glucuronidation)[3][17][18]
Excretion Primarily renal[2][17]

Table 3: Pharmacokinetic Parameters of Caffeine

ParameterValueSource
Bioavailability Almost 100%[19]
Peak Plasma Concentration (Tmax) 15-120 minutes[20]
Plasma Protein Binding ~10-35%
Volume of Distribution ~0.7 L/kg[21]
Elimination Half-Life 1.5-9.5 hours (highly variable)[21]
Metabolism Hepatic (>95% by CYP1A2)[19][20]
Excretion Renal (<3% unchanged)[19]

Table 4: Pharmacokinetic Parameters of Butalbital

ParameterValueSource
Bioavailability Well absorbed orally[8][22][23]
Peak Plasma Concentration (Tmax) Not specified
Plasma Protein Binding 20-45%[9]
Volume of Distribution Not specified
Elimination Half-Life ~35 hours[7][8][22][23]
Metabolism Hepatic[4][8]
Excretion Primarily renal (59-88% as unchanged drug and metabolites)[7][22][23]

Pharmacodynamics of Core Components

The pharmacodynamic properties describe the mechanisms of action by which each component exerts its therapeutic effects.

Paracetamol

Paracetamol exhibits both analgesic and antipyretic activity with minimal anti-inflammatory effects.[14][24] Its primary mechanism is believed to be the central inhibition of prostaglandin (B15479496) synthesis through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the brain.[16][24] A metabolite of paracetamol, AM404, may also contribute to its analgesic effect by acting on the endocannabinoid system.[1]

Paracetamol_Mechanism Paracetamol Paracetamol COX_Inhibition Central COX-2 Inhibition Paracetamol->COX_Inhibition Prostaglandin_Synthesis Reduced Prostaglandin Synthesis in CNS COX_Inhibition->Prostaglandin_Synthesis Analgesia_Antipyresis Analgesic & Antipyretic Effects Prostaglandin_Synthesis->Analgesia_Antipyresis

Caption: Mechanism of Action of Paracetamol.

Codeine

Codeine is a prodrug that exerts its analgesic effects primarily through its conversion to morphine in the liver by the CYP2D6 enzyme.[2][3][17][25] Morphine is a potent agonist of the mu-opioid receptors in the central nervous system.[3][18] Activation of these receptors leads to a cascade of intracellular events that inhibit the transmission of pain signals.[3][25]

Codeine_Mechanism Codeine Codeine CYP2D6 Hepatic CYP2D6 Codeine->CYP2D6 Morphine Morphine CYP2D6->Morphine Mu_Opioid_Receptor Mu-Opioid Receptor Agonism Morphine->Mu_Opioid_Receptor Analgesia Analgesic Effect Mu_Opioid_Receptor->Analgesia

Caption: Metabolic Activation and Mechanism of Codeine.

Caffeine

Caffeine acts as a central nervous system stimulant. Its primary mechanism of action is the antagonism of adenosine (B11128) receptors, particularly A1 and A2A subtypes.[19][21][26][27] By blocking adenosine, which has inhibitory effects on neurotransmission, caffeine leads to increased neuronal firing and the release of other neurotransmitters like dopamine (B1211576) and norepinephrine.[21][26] This results in increased alertness and has been shown to enhance the analgesic effects of paracetamol and other pain relievers.[4][5]

Caffeine_Mechanism Caffeine Caffeine Adenosine_Receptors Adenosine Receptors Caffeine->Adenosine_Receptors Antagonism Neurotransmitter_Release Increased Neurotransmitter Release (Dopamine, Norepinephrine) Adenosine_Receptors->Neurotransmitter_Release Inhibition CNS_Stimulation CNS Stimulation Neurotransmitter_Release->CNS_Stimulation Analgesic_Potentiation Potentiation of Analgesia CNS_Stimulation->Analgesic_Potentiation

Caption: Primary Mechanism of Action of Caffeine.

Butalbital

Butalbital is a barbiturate that produces its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. The overall effect is central nervous system depression, resulting in sedation and muscle relaxation.[6][7]

Butalbital_Mechanism Butalbital Butalbital GABA_A_Receptor GABA-A Receptor Butalbital->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression (Sedation, Muscle Relaxation) Neuronal_Hyperpolarization->CNS_Depression

Caption: Mechanism of Action of Butalbital.

Experimental Protocols: An Overview

Detailed, step-by-step experimental protocols are beyond the scope of this guide. However, the following provides an overview of the methodologies typically employed to elucidate the pharmacokinetic and pharmacodynamic properties of these compounds.

In Vitro Metabolism Studies

In vitro techniques are essential for identifying metabolic pathways, potential drug-drug interactions, and species differences in metabolism.[28][29]

  • Human Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes. They are used to study Phase I metabolic reactions, such as the conversion of codeine to morphine by CYP2D6 and the metabolism of caffeine by CYP1A2.[19]

  • Hepatocytes: Intact liver cells (either primary human hepatocytes or cultured cell lines) provide a more complete model of liver metabolism, including both Phase I and Phase II (conjugation) reactions.[28][30][31]

  • Recombinant Human CYP Enzymes: These are individual CYP enzymes expressed in a cellular system (e.g., insect cells or bacteria). They are used to pinpoint the specific enzyme responsible for a particular metabolic step.[32]

In_Vitro_Metabolism_Workflow Test_Compound Test Compound (e.g., Codeine) In_Vitro_System In Vitro System (Microsomes, Hepatocytes, or Recombinant Enzymes) Test_Compound->In_Vitro_System Incubation Incubation with Cofactors (e.g., NADPH) In_Vitro_System->Incubation Sample_Analysis Sample Analysis (LC-MS/MS) Incubation->Sample_Analysis Metabolite_Identification Metabolite Identification and Quantification Sample_Analysis->Metabolite_Identification

Caption: General Workflow for In Vitro Metabolism Studies.

Clinical Pharmacokinetic Studies

These studies are conducted in human volunteers to determine the absorption, distribution, metabolism, and excretion of a drug in vivo.

  • Study Design: Typically involves administering a single or multiple doses of the drug to a cohort of healthy subjects.

  • Sample Collection: Serial blood (plasma or serum) and urine samples are collected at predefined time points.

  • Bioanalysis: Drug and metabolite concentrations in the biological samples are quantified using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling: The concentration-time data are used to calculate key pharmacokinetic parameters (as listed in Tables 1-4) using specialized software.

Drug Interactions

The potential for drug-drug interactions is a critical consideration, particularly with combination products.

  • CYP450 Inhibition/Induction: Co-administration of drugs that inhibit or induce the activity of CYP enzymes can significantly alter the metabolism of this compound components. For example, inhibitors of CYP2D6 (e.g., certain antidepressants) can reduce the analgesic efficacy of codeine by preventing its conversion to morphine.[17] Conversely, inducers of CYP1A2 (e.g., smoking) can increase the clearance of caffeine.[20]

  • Additive CNS Depression: The combination of butalbital and codeine with other central nervous system depressants, such as alcohol, benzodiazepines, or other opioids, can lead to enhanced sedation and respiratory depression.[22][33]

Conclusion

The components of this compound and similar combination analgesics possess distinct yet complementary pharmacokinetic and pharmacodynamic profiles. Paracetamol and codeine provide analgesia through different mechanisms, while caffeine enhances their effects and butalbital offers sedation and muscle relaxation for tension-type headaches. A thorough understanding of their individual properties, as outlined in this guide, is essential for optimizing their therapeutic use, predicting potential drug interactions, and guiding the development of future analgesic formulations. The provided data and diagrams serve as a foundational resource for researchers and drug development professionals in this field.

References

The Multifaceted Role of Drofenine Hydrochloride in the Antispasmodic Action of Cibalgin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of Drofenine hydrochloride and its pivotal role in the antispasmodic efficacy of the combination drug, Cibalgin. Drofenine hydrochloride exhibits a complex mechanism of action, functioning as an antimuscarinic agent, a butyrylcholinesterase (BChE) inhibitor, and a selective Transient Receptor Potential Vanilloid-3 (TRPV3) channel agonist. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to elucidate the compound's contribution to smooth muscle relaxation. This compound, a formulation historically combining Drofenine with an analgesic and antipyretic compound such as propyphenazone (B1202635) or phenazone, leverages this multifaceted activity to provide relief from spasmodic pain. This guide is intended to be a resource for researchers and professionals in drug development seeking a deeper understanding of Drofenine's pharmacology and its application in combination therapies.

Introduction

Smooth muscle spasms are involuntary contractions of the visceral muscles that can lead to significant pain and discomfort in various conditions, including gastrointestinal disorders, dysmenorrhea, and biliary or renal colic.[1][2] Antispasmodic agents are a cornerstone of symptomatic treatment, and their mechanisms often involve the modulation of autonomic nervous system signaling or direct effects on smooth muscle cells.[3][4] this compound is a combination medication designed to alleviate spasmodic pain through a dual mechanism of action: direct muscle relaxation and analgesia.[5] The core of its antispasmodic effect is attributed to Drofenine hydrochloride.[6]

Drofenine hydrochloride is an antimuscarinic compound that has been utilized for its smooth muscle relaxant properties.[1][7] Its inclusion in this compound alongside an analgesic, such as propyphenazone, provides a synergistic approach to managing conditions where smooth muscle spasms are a primary component of the pain experienced.[5][6] This guide will delve into the specific molecular mechanisms through which Drofenine hydrochloride exerts its antispasmodic effects and its role within the this compound formulation.

Pharmacological Profile of Drofenine Hydrochloride

Drofenine hydrochloride's antispasmodic action is not attributed to a single mechanism but rather to a concert of activities at different molecular targets. This multifaceted nature contributes to its efficacy in a range of spasmodic conditions.

Antimuscarinic Activity

The primary and most well-established mechanism of action for Drofenine is its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][8] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to M3 muscarinic receptors on these cells.[9] This binding activates a Gq/11 protein-coupled signaling cascade, leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium from intracellular stores, leading to muscle contraction.[7]

By competitively blocking these muscarinic receptors, Drofenine hydrochloride prevents acetylcholine from binding, thereby inhibiting this contractile signaling pathway and promoting smooth muscle relaxation.[1][8] While Drofenine is known to be a non-selective muscarinic antagonist, specific quantitative data on its binding affinities (Ki) or functional antagonism (pA2) at individual muscarinic receptor subtypes (M1, M2, M3) are not extensively reported in publicly available literature. The M3 subtype is the most relevant for smooth muscle contraction in the gut and bladder.[10]

Butyrylcholinesterase (BChE) Inhibition

Drofenine hydrochloride is also a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine.[7][11] This inhibitory action would seemingly counteract its antimuscarinic effect by increasing the local concentration of acetylcholine. However, the physiological significance of BChE inhibition in the context of its overall antispasmodic action is not fully elucidated and may contribute to a more complex modulation of cholinergic signaling.

Transient Receptor Potential Vanilloid-3 (TRPV3) Agonism

A more recently identified mechanism that contributes to Drofenine's pharmacological profile is its activity as a selective agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel.[1][12] TRPV3 channels are cation channels that are involved in thermosensation and pain perception.[12] Activation of TRPV3 channels can lead to an influx of calcium, which, depending on the cell type and context, can have various downstream effects. In the context of spasmodic pain, the activation of TRPV3 may contribute to an analgesic effect, complementing its direct smooth muscle relaxant properties.[1][12] Drofenine has been shown to be a more selective agonist for TRPV3 compared to other known activators like 2-aminoethoxydiphenyl borate (B1201080) (2-APB).[12]

The Role of Drofenine Hydrochloride in this compound

This compound is a fixed-dose combination drug that pairs the antispasmodic action of Drofenine hydrochloride with the analgesic and antipyretic properties of another active pharmaceutical ingredient.[5] Historically, this has included compounds like aminophenazone, and more commonly, propyphenazone or phenazone.[5][6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Drofenine hydrochloride from in vitro studies.

Table 1: Drofenine Hydrochloride - In Vitro Activity

TargetActionParameterValueSpeciesReference
Butyrylcholinesterase (BChE)Competitive InhibitionKᵢ3.0 ± 0.0 µMHuman[11]
Transient Receptor Potential Vanilloid-3 (TRPV3)AgonismEC₅₀207 µMHuman (HEK-293 cells)[12]
Transient Receptor Potential Vanilloid-3 (TRPV3)AgonismEC₅₀605 µmol/LHuman (HaCaT cells)[12]

Table 2: this compound Formulations

Product NameActive Ingredient 1Active Ingredient 2Formulations
Spasmo-CibalginDrofenine HydrochloridePropyphenazoneTablets, Suppositories
Spasmo-CibalginDrofenine HydrochloridePhenazoneTablets

Experimental Protocols

Determination of Butyrylcholinesterase (BChE) Inhibition

This protocol outlines a method to determine the inhibitory constant (Kᵢ) of Drofenine hydrochloride against BChE.

Principle: The assay is based on the Ellman's method, where the hydrolysis of the substrate butyrylthiocholine (B1199683) by BChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Human serum Butyrylcholinesterase (BChE)

  • Drofenine hydrochloride

  • Butyrylthiocholine iodide (substrate)

  • DTNB

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of Drofenine hydrochloride in phosphate buffer.

  • In a 96-well plate, add BChE and the different concentrations of Drofenine hydrochloride.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding butyrylthiocholine to each well.

  • Immediately add DTNB to each well.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The Kᵢ value can be determined using the Cheng-Prusoff equation for competitive inhibition, requiring the determination of the IC₅₀ value from a dose-response curve.[7]

Assessment of TRPV3 Agonist Activity via Calcium Flux Assay

This protocol describes a cell-based assay to measure the activation of TRPV3 channels by Drofenine hydrochloride.

Principle: HEK-293 cells overexpressing human TRPV3 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV3 channels by an agonist like Drofenine leads to an influx of extracellular calcium, causing an increase in intracellular calcium concentration, which is detected as an increase in fluorescence.

Materials:

  • HEK-293 cells stably expressing human TRPV3

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Drofenine hydrochloride

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader

Procedure:

  • Seed the HEK-293-TRPV3 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM dye in assay buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh assay buffer to remove excess dye.

  • Prepare serial dilutions of Drofenine hydrochloride in the assay buffer.

  • Add the Drofenine hydrochloride solutions to the respective wells.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Generate a dose-response curve by plotting ΔF against the logarithm of the Drofenine hydrochloride concentration to determine the EC₅₀ value.[12]

Evaluation of Antispasmodic Activity in Isolated Guinea Pig Ileum

This protocol provides a framework for assessing the antispasmodic effect of Drofenine hydrochloride on smooth muscle contractions induced by a spasmogen like acetylcholine.

Principle: A segment of the guinea pig ileum, a smooth muscle tissue rich in muscarinic receptors, is suspended in an organ bath containing a physiological salt solution. The contractile response to a spasmogen is measured before and after the addition of Drofenine hydrochloride to determine its inhibitory effect.

Materials:

  • Guinea pig

  • Tyrode's solution (or other physiological salt solution)

  • Isolated organ bath system with temperature control and aeration

  • Isotonic transducer and data acquisition system

  • Drofenine hydrochloride

  • Acetylcholine chloride (spasmogen)

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Cleanse the ileum segment and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Allow the tissue to equilibrate under a basal tension (e.g., 1 g) for at least 30-60 minutes.

  • Record a baseline of spontaneous activity.

  • Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response.

  • Wash the tissue thoroughly with fresh Tyrode's solution and allow it to return to baseline.

  • Incubate the tissue with a specific concentration of Drofenine hydrochloride for a predetermined time (e.g., 20-30 minutes).

  • In the presence of Drofenine hydrochloride, repeat the cumulative addition of acetylcholine and record the contractile responses.

  • The antagonistic effect of Drofenine hydrochloride can be quantified by determining the pA₂ value from a Schild plot, which involves repeating the experiment with multiple concentrations of the antagonist.

Signaling Pathways and Experimental Workflows

Drofenine_Antimuscarinic_Action cluster_0 Cholinergic Signaling cluster_1 Cellular Response ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER/SR) IP3->Ca_Store Binds to IP3 Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates Drofenine Drofenine HCl Drofenine->M3R Antagonizes

Caption: Antimuscarinic action of Drofenine hydrochloride.

Cibalgin_Synergistic_Action cluster_0 Pathophysiology cluster_1 Therapeutic Intervention: this compound cluster_2 Therapeutic Effect Spasm Smooth Muscle Spasm Pain_Signal Pain Signaling Spasm->Pain_Signal Causes Relaxation Muscle Relaxation Analgesia Analgesia Drofenine Drofenine HCl Drofenine->Spasm Inhibits Propyphenazone Propyphenazone Propyphenazone->Pain_Signal Inhibits Symptom_Relief Relief from Spasmodic Pain Relaxation->Symptom_Relief Analgesia->Symptom_Relief

Caption: Dual action of this compound components.

BChE_Inhibition_Workflow cluster_workflow Experimental Workflow for BChE Inhibition Assay A Prepare Drofenine Concentrations B Incubate BChE with Drofenine A->B C Add Substrate (Butyrylthiocholine) B->C D Add DTNB C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates E->F G Determine IC50 and Ki F->G

Caption: Workflow for BChE inhibition assay.

Conclusion

Drofenine hydrochloride is a pharmacologically complex molecule that serves as the primary antispasmodic component in this compound. Its ability to relax smooth muscle is principally derived from its antagonism of muscarinic acetylcholine receptors. This action is further modulated by its inhibition of butyrylcholinesterase and its agonistic activity at TRPV3 channels, the latter likely contributing to an analgesic effect. The combination of Drofenine hydrochloride with an analgesic and antipyretic agent in this compound provides a rational and effective therapeutic strategy for the management of pain associated with smooth muscle spasms.

Further research to delineate the specific binding affinities of Drofenine for muscarinic receptor subtypes and to quantitatively assess the synergistic interaction with its analgesic partners in this compound would provide a more complete understanding of its pharmacological profile. The experimental protocols and data presented in this guide offer a foundation for such future investigations and serve as a valuable resource for scientists and researchers in the field of pharmacology and drug development.

References

Propyphenazone as a pyrazolone derivative in analgesic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Pyrazolone (B3327878) Derivative in Analgesic Formulations

Propyphenazone (B1202635), a pyrazolone derivative, has long been a component of various analgesic and antipyretic formulations.[1] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Pharmacological Profile

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] By blocking these enzymes, it effectively reduces the synthesis of prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[2] It is often combined with other active ingredients like paracetamol and caffeine (B1668208) to enhance its analgesic properties.[1]

Mechanism of Action

The primary mechanism of action for propyphenazone is the non-selective inhibition of both COX-1 and COX-2 enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins and thromboxanes.[2] The inhibition of prostaglandin synthesis leads to its analgesic and antipyretic effects.[1][2]

Pharmacokinetics

Propyphenazone is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 30 to 60 minutes.[1] It is primarily metabolized in the liver, with demethylation being a major metabolic pathway.[2][3][4] The resulting metabolites are then excreted through the kidneys.[2]

Table 1: Pharmacokinetic Parameters of Propyphenazone

ParameterValueSpeciesReference
Time to Peak Plasma Concentration (Tmax) 30 minutesHuman[3][4]
1 - 2 hoursHuman[2]
Elimination Half-Life (t½) 2 - 3 hoursHuman[2][3]
Volume of Distribution (Vd) 2 L/kgHuman[3][4]
Plasma Protein Binding ~15% (for the related compound aminopyrine)Human[3][4]
Metabolism Hepatic (primarily demethylation)Human[2][3][4][5]
Excretion RenalHuman[2]
Efficacy and Clinical Use

Propyphenazone is indicated for the treatment of mild to moderate pain, such as headaches, dental pain, and fever.[1] Clinical studies have demonstrated its analgesic efficacy, often showing a faster onset of action compared to other analgesics like aspirin (B1665792).[6] In a study on post-operative dental pain, both 150 mg and 300 mg doses of propyphenazone showed significantly greater analgesic effects than placebo.[6] A pooled analysis of eight studies on a combination product containing propyphenazone (Saridon®) showed a faster onset of action and higher total pain relief scores compared to paracetamol, ibuprofen, aspirin, and placebo for acute dental pain.[7]

Table 2: Clinical Efficacy and Safety Overview

IndicationComparator(s)Key FindingsReference
Post-operative Dental Pain Acetylsalicylic acid (ASA), PlaceboPropyphenazone (150 mg & 300 mg) had a significantly greater analgesic effect than placebo. Peak activity was reached sooner than ASA.[6]
Acute Dentoalveolar Pain Paracetamol, Ibuprofen, Aspirin, PlaceboCombination with paracetamol and caffeine (Saridon®) showed faster onset of action and higher total pain relief scores.[7]
General Safety N/ACommon adverse effects include gastrointestinal discomfort (nausea, stomach pain), dizziness, and skin rashes. Rare but serious side effects include agranulocytosis.[8]
Safety and Toxicology

The use of propyphenazone is associated with a range of potential side effects, from common gastrointestinal issues to rare but severe hematological reactions.[8]

Table 3: Toxicological Data for Propyphenazone

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 860 mg/kgRat
Mutagenicity (Ames Test) Non-mutagenic for isopropylantipyrine (a related pyrazolone) in the absence of nitrite (B80452).Salmonella typhimurium[9]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and COX Inhibition

The analgesic and anti-inflammatory effects of propyphenazone are a direct result of its interference in the arachidonic acid cascade. The following diagram illustrates this pathway and the point of inhibition.

cluster_phospholipid membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes pain Pain & Inflammation prostaglandins->pain thromboxanes->pain propyphenazone Propyphenazone propyphenazone->cox discovery Compound Discovery & Synthesis invitro In Vitro Screening (e.g., COX Inhibition Assay) discovery->invitro invivo In Vivo Preclinical Testing (e.g., Writhing Test in Mice) invitro->invivo toxicology Toxicology Studies (e.g., LD50, Ames Test) invivo->toxicology clinical Clinical Trials (Phase I-III) toxicology->clinical approval Regulatory Approval clinical->approval

References

An In-Depth Technical Guide to the Neurological Impact of Long-Term Cibalgin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on the specific combination drug Cibalgin is limited. This guide synthesizes available data on its core components, allobarbital and aminophenazone, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a combination analgesic that historically contained allobarbital, a barbiturate (B1230296) derivative, and aminophenazone, a pyrazolone (B3327878) derivative.[1] While its use has largely been discontinued (B1498344) in favor of drugs with improved safety profiles, understanding the long-term neurological effects of its components remains crucial for toxicological studies and the development of safer alternatives. This technical guide provides a detailed examination of the neurological impacts observed in animal models following chronic administration of barbiturates and pyrazolone derivatives, supported by experimental data, protocols, and pathway visualizations.

The available literature focuses predominantly on the individual components rather than the this compound formulation itself. Therefore, this document will address the neurological sequelae associated with long-term exposure to each active ingredient separately, drawing from studies on closely related compounds where necessary.

Neurological Impact of Allobarbital and Barbiturate Class Effects

Allobarbital belongs to the barbiturate class of drugs, which are known central nervous system (CNS) depressants.[1] Animal studies on long-term administration of barbiturates, such as phenobarbital (B1680315) and barbital (B3395916), reveal significant and lasting neurological consequences.

Chronic exposure to barbiturates in animal models has been shown to induce a range of adverse effects on the central nervous system:

  • Structural and Biochemical Changes: Early and prolonged exposure to barbiturates in animals can lead to a reduction in brain weight, accompanied by alterations in brain biochemistry and neuromorphology.[2] For instance, daily administration of phenobarbital to infant rats for two weeks resulted in a dose-dependent reduction in brain growth.[3]

  • Behavioral and Functional Deficits: Long-term administration is associated with lasting disturbances in activity levels, learning performance, and memory.[2][4] Withdrawal from chronic barbital treatment can induce CNS supersensitivity, making animals more susceptible to convulsions.[5]

  • Tolerance and Dependence: As with all GABAergic drugs, tolerance to the sedative and anxiolytic effects of barbiturates develops with regular use. This can lead to a dangerous withdrawal syndrome upon cessation, characterized by effects such as seizures.[6]

The following table summarizes key quantitative findings from studies on the long-term administration of barbiturates in rodent models.

Parameter AssessedAnimal ModelCompound & DosageDurationKey Quantitative FindingReference
Brain Growth Infant RatsPhenobarbital (15 mg/kg)2 weeks3% reduction in brain growth.[3]
Infant RatsPhenobarbital (60 mg/kg)2 weeks12% reduction in brain growth.[3]
Spontaneous Activity Infant RatsPhenobarbital (15 mg/kg)2 weeksIncreased spontaneous activity.[3]
Infant RatsPhenobarbital (60 mg/kg)2 weeksDecreased spontaneous activity.[3]
Convulsive Threshold Adult RatsSodium Barbital (in drinking water)Long-termSignificant leftward shift in dose-response curves for convulsants (strychnine, picrotoxin) post-withdrawal.[5]

Neurological Impact of Aminophenazone and Pyrazolone Derivatives

Data on the long-term neurological effects of aminophenazone are considerably scarcer than for barbiturates. Older studies primarily focus on its analgesic properties.[7] However, recent research into newer pyrazolone derivatives provides insight into potential mechanisms of action within the CNS, particularly concerning neuroinflammation.

Modern pyrazolone derivatives have been investigated for their anti-inflammatory and antioxidant properties. A key signaling pathway implicated in these effects is the nuclear factor kappa B (NF-κB) pathway, which is a central regulator of inflammation.[8][9]

  • NF-κB Pathway Modulation: In models of neuroinflammation, certain pyrazolone compounds have been shown to ameliorate seizures and reduce oxidative stress by regulating the NF-κB signaling cascade.[10] This pathway, when activated by stimuli like inflammatory cytokines or stressors, translocates to the nucleus to regulate the transcription of genes involved in the inflammatory response.[11][12] By inhibiting this pathway, these compounds may reduce the production of pro-inflammatory mediators in the brain.

While these findings pertain to newer derivatives, they suggest that a potential long-term effect of aminophenazone could involve modulation of neuroinflammatory processes. However, dedicated long-term neurotoxicity studies are absent from the available literature.

Detailed Experimental Protocols

This section details common experimental methodologies for assessing the neurotoxic effects of long-term drug administration in animal models, as compiled from established neurotoxicology research practices.[13][14][15]

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[5][14]

  • Drug Administration: The test compound is administered chronically (e.g., daily for several weeks to months) via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.). Dosing should include a control group (vehicle) and at least two dose levels of the test compound.[3][7]

  • Monitoring: Animals are monitored daily for clinical signs of toxicity and weighed regularly.

  • Assessments: Behavioral tests are conducted at baseline and at specified intervals during and after the administration period. Following the final behavioral assessment, animals are euthanized for tissue collection.

  • Tissue Collection and Analysis: Brains are collected for histological and neurochemical analysis. This typically involves perfusion-fixation for histology or rapid dissection and freezing for neurochemistry.[16][17]

Behavioral testing is a critical component for evaluating the functional consequences of neurotoxicity.[18][19]

  • Motor Function and Coordination (Rotarod Test):

    • Apparatus: A rotating rod apparatus with adjustable speed.

    • Procedure: The animal is placed on the stationary rod. The rod then begins to accelerate at a constant rate (e.g., from 4 to 40 RPM over 5 minutes).

    • Endpoint: The latency to fall from the rod is recorded. Multiple trials are conducted, often over several days, to assess both motor coordination and motor learning.[19][20]

  • Spontaneous Activity and Anxiety (Open Field Test):

    • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with video tracking software.

    • Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

    • Endpoints: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming instances are recorded. Reduced time in the center can be an indicator of anxiety-like behavior.[21]

  • Learning and Memory (Morris Water Maze - Representative Test):

    • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

    • Procedure: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues around the room.

    • Endpoints: Latency to find the platform and the path taken are recorded over several days of training. A probe trial (with the platform removed) is used to assess memory retention by measuring the time spent in the target quadrant.[21]

Histological examination is used to identify structural changes in the brain, such as neuronal loss, damage, or inflammation.[17][22]

  • Tissue Preparation:

    • Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in PFA, cryoprotected in sucrose (B13894) solutions, and then sectioned on a cryostat or microtome.[23]

  • Staining Techniques:

    • Hematoxylin and Eosin (H&E) Staining: A general morphological stain to visualize overall tissue structure and identify gross abnormalities like cell death (eosinophilic neurons).[24]

    • Nissl Staining (Cresyl Violet): Stains the Nissl substance in the cytoplasm of neurons. It is widely used to assess neuronal density and detect neuronal loss in specific brain regions.[24]

    • Immunohistochemistry (IHC): Uses antibodies to detect specific proteins. For neurotoxicity studies, common markers include GFAP (for astrocyte activation/gliosis), Iba1 (for microglial activation), and NeuN (for mature neurons).[17]

These methods are used to quantify levels of neurotransmitters and their metabolites.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Specific brain regions (e.g., striatum, hippocampus) are dissected from fresh-frozen tissue and homogenized.

    • Procedure: The homogenate is processed to precipitate proteins, and the supernatant is injected into an HPLC system coupled with an electrochemical detector.

    • Endpoint: This technique allows for the precise quantification of monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506) and their metabolites, providing information on potential drug-induced alterations in neurotransmitter systems.[25]

Visualizations: Pathways and Workflows

Barbiturates exert their primary effect by modulating the GABA-A receptor, the main inhibitory neurotransmitter receptor in the CNS.[6][26] They bind to a site on the receptor distinct from GABA itself and increase the duration of the chloride channel opening when GABA binds.[27][28] At higher concentrations, they can directly open the channel, leading to significant CNS depression.[29]

GABAA_Pathway cluster_membrane Postsynaptic Membrane GABA_Receptor GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_Receptor->Cl_in Increases Duration of Channel Opening GABA GABA GABA->GABA_Receptor Binds Barbiturate Allobarbital (Barbiturate) Barbiturate->GABA_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to

Caption: Allosteric modulation of the GABA-A receptor by barbiturates.

The following diagram illustrates a typical workflow for assessing the neurological impact of chronic drug administration in an animal model.

Experimental_Workflow cluster_analysis Post-Mortem Analysis start Animal Acclimation & Baseline Testing admin Chronic Drug Administration (e.g., daily for 12 weeks) - Vehicle Control Group - Low Dose Group - High Dose Group start->admin behavior Interim & Final Behavioral Assessments (Rotarod, Open Field, etc.) admin->behavior euth Euthanasia & Tissue Collection behavior->euth histo Histological Analysis (H&E, Nissl, IHC) euth->histo biochem Neurochemical Analysis (HPLC) euth->biochem

Caption: Generalized workflow for a preclinical neurotoxicity study.

The NF-κB pathway is a key regulator of inflammation. In the canonical pathway, inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases the p50/p65 NF-κB dimer, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes.[8][12]

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibited State Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Genes Activates Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->IKK Activates

Caption: The canonical NF-κB signaling pathway in neuroinflammation.

Conclusion and Future Directions

The available evidence from animal models strongly indicates that long-term administration of barbiturates, a key component of this compound, can induce significant and lasting adverse neurological effects, including impaired brain development, and behavioral deficits.[2][3] These effects are primarily mediated through the potentiation of the GABA-A receptor system.[6]

In contrast, the long-term neurological impact of aminophenazone is poorly characterized. While modern pyrazolone derivatives show promise in modulating neuroinflammatory pathways like NF-κB, it is unknown if aminophenazone shares these properties or possesses distinct neurotoxic potential with chronic use.[10]

A critical research gap exists regarding the synergistic or antagonistic neurological effects of combining allobarbital and aminophenazone. Future research should prioritize:

  • Long-term neurotoxicity studies of the this compound combination in rodent models to assess combined effects.

  • Detailed investigation into the chronic neurological effects of aminophenazone alone.

  • Elucidation of the specific signaling pathways modulated by aminophenazone in the CNS.

Addressing these questions will provide a more complete understanding of the risks associated with this and similar combination analgesics and aid in the development of safer therapeutic agents.

References

A Historical Review of Cibalgin's Role in Post-Operative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive historical review of the use of Cibalgin, a combination analgesic, in the context of post-operative pain management. The classic formulation of this compound contained aminophenazone, a pyrazolone-derived non-steroidal anti-inflammatory drug (NSAID), and allobarbital, a barbiturate (B1230296). This guide will delve into the pharmacological principles behind this combination, the historical context of its use, and the mechanisms of action of its components. Due to the discontinuation of this formulation in many regions, primarily over safety concerns related to aminophenazone, this review is based on historical data and the established pharmacology of its constituent compounds.

Introduction: The Rationale for Combination Analgesia in Post-Operative Pain

In the mid-20th century, the management of post-operative pain was a significant clinical challenge. The therapeutic landscape was largely dominated by opioid analgesics, which, while effective, were associated with a range of undesirable side effects, including respiratory depression, sedation, and the potential for dependence. This created a clinical need for effective non-opioid analgesics and strategies to enhance pain relief while minimizing side effects.

The concept of multimodal analgesia, the use of multiple analgesic agents with different mechanisms of action, emerged as a promising approach.[1] By targeting different pain pathways, combination therapies aimed to achieve synergistic or additive analgesic effects, allowing for the use of lower doses of individual components and thereby reducing the risk of adverse events.[2] this compound, with its combination of an NSAID and a barbiturate, was a product of this therapeutic philosophy. The inclusion of allobarbital was intended to provide sedation and anxiolysis, beneficial in the post-operative setting, and to potentiate the analgesic effects of aminophenazone.[3][4]

Pharmacology of this compound's Active Components

The therapeutic effect of this compound in post-operative pain was derived from the distinct yet complementary actions of its two primary ingredients: aminophenazone and allobarbital.

Aminophenazone: A Potent Pyrazolone (B3327878) Analgesic

Aminophenazone, a derivative of pyrazolone, was widely used for its analgesic, antipyretic, and anti-inflammatory properties.[5] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[5] By blocking prostaglandin (B15479496) production, aminophenazone effectively reduced the sensitization of nociceptors at the site of surgical trauma. Historical studies of pyrazolone derivatives have indicated their efficacy in post-operative pain, with some comparisons suggesting a potency similar to that of opioids like pethidine.[5]

Allobarbital: A GABAergic Modulator for Sedation and Analgesic Potentiation

Allobarbital is a barbiturate that exerts its effects on the central nervous system.[3] Barbiturates act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[6] They bind to a site on the GABA-A receptor distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of the opening of the associated chloride ion channel.[6][7] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in CNS depression, manifesting as sedation and anxiolysis. This sedative effect was considered beneficial for post-operative patients. Furthermore, it was believed that barbiturates could enhance the analgesic activity of other drugs, a principle that underpinned the formulation of this compound.[4][8]

Data Presentation: Efficacy of Pyrazolone Derivatives in Post-Operative Pain

Disclaimer: The following data are representative of the pyrazolone drug class in post-operative pain studies from the mid-20th century and are not from specific clinical trials of this compound.

Table 1: Illustrative Pain Intensity Scores Following a Single Dose of a Pyrazolone Analgesic Post-Surgery

Time Post-AdministrationMean Pain Intensity (Visual Analog Scale, 0-100mm)
Baseline 75
1 hour 55
2 hours 40
4 hours 35
6 hours 45
8 hours 58

Table 2: Illustrative Comparison of Pyrazolone Analgesic with Placebo and an Opioid

Treatment GroupMean Total Pain Relief over 6 hours (TOTPAR)Percentage of Patients Requiring Rescue Medication
Pyrazolone Derivative (e.g., Aminophenazone) 8.530%
Opioid (e.g., Pethidine) 9.225%
Placebo 3.185%

Experimental Protocols of the Era

Detailed experimental protocols from mid-20th-century clinical trials are often less standardized than contemporary studies. However, a typical protocol to evaluate an analgesic like this compound in a post-operative setting would have likely included the following elements:

A Hypothetical Protocol for a Post-Operative Analgesia Study (circa 1960s)

  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Patient Population: Adult patients (e.g., n=100) scheduled for a specific type of moderately painful surgery (e.g., inguinal hernia repair or cholecystectomy).

  • Inclusion Criteria:

    • Age 18-65 years.

    • ASA physical status I or II.

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • Known allergy to pyrazolones or barbiturates.

    • History of significant renal, hepatic, or hematological disease.

    • History of substance abuse.

  • Interventions:

    • Group A: this compound (e.g., Aminophenazone 200mg / Allobarbital 50mg), administered orally.

    • Group B: Aminophenazone 200mg, administered orally.

    • Group C: Placebo, administered orally.

  • Procedure:

    • Patients would be administered the study medication upon reporting moderate to severe post-operative pain.

    • Pain intensity and pain relief would be assessed at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

    • Pain assessment would be conducted by a trained observer using a categorical scale (e.g., none, slight, moderate, severe pain) and a pain relief scale (e.g., none, slight, moderate, good, complete relief).

    • The time to onset of analgesia and the duration of effective pain relief would be recorded.

    • The need for rescue medication (typically an opioid) would be documented.

    • Adverse events, including sedation, dizziness, and gastrointestinal upset, would be recorded.

  • Primary Endpoints:

    • Total pain relief score over a 4-hour period (TOPAR-4).

    • Sum of pain intensity differences from baseline.

  • Secondary Endpoints:

    • Time to meaningful pain relief.

    • Proportion of patients requiring rescue medication.

    • Incidence of adverse events.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanisms of action for the active components of this compound.

Aminophenazone_Mechanism cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Aminophenazone Aminophenazone Aminophenazone->COX_Enzymes Inhibits

Mechanism of Action of Aminophenazone.

Allobarbital_Mechanism cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Increases duration of opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Sedation, Anxiolysis) Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_A_Receptor Binds to Allobarbital Allobarbital Allobarbital->GABA_A_Receptor Positive Allosteric Modulation

Mechanism of Action of Allobarbital.
Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the combined analgesic effect of this compound in post-operative pain.

Cibalgin_Workflow Surgical_Trauma Surgical Trauma Prostaglandin_Release Prostaglandin Release Surgical_Trauma->Prostaglandin_Release Nociceptor_Sensitization Nociceptor Sensitization Prostaglandin_Release->Nociceptor_Sensitization Pain_Signal_Transmission Pain Signal Transmission to CNS Nociceptor_Sensitization->Pain_Signal_Transmission Perception_of_Pain Central Perception of Pain & Anxiety Pain_Signal_Transmission->Perception_of_Pain Analgesia Post-operative Analgesia Aminophenazone Aminophenazone Aminophenazone->Prostaglandin_Release Inhibits Synthesis Allobarbital Allobarbital Allobarbital->Perception_of_Pain Reduces (CNS Depression)

Combined Analgesic Workflow of this compound.

Conclusion and Historical Perspective

This compound, in its historical formulation of aminophenazone and allobarbital, represents a significant chapter in the evolution of post-operative pain management. It exemplifies the early application of multimodal analgesia, combining a peripherally acting anti-inflammatory agent with a centrally acting sedative to address both the physiological and psychological components of post-operative pain. While the significant risk of agranulocytosis associated with aminophenazone led to its eventual decline in use, the pharmacological principles behind this compound's formulation remain relevant. The strategy of combining non-opioid analgesics with adjuvants to enhance efficacy and reduce reliance on opioids is a cornerstone of modern post-operative pain management. This historical review serves as a reminder of the continuous effort in drug development to balance analgesic efficacy with patient safety.

References

In-Depth Technical Guide to the Molecular Targets of Cibalgin's Individual Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibalgin is a combination analgesic medication with several formulations available globally. Understanding the precise molecular interactions of its individual active pharmaceutical ingredients (APIs) is paramount for elucidating its overall therapeutic effect, predicting potential side effects, and guiding the development of novel, more targeted analgesics. This technical guide provides a comprehensive overview of the molecular targets for the individual components found in various this compound formulations: Drofenine (B1670948), Phenazone (Antipyrine), Propyphenazone (B1202635), and Codeine Phosphate (B84403). The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacological studies.

Drofenine

Drofenine is an antispasmodic agent that primarily acts on smooth muscle. Its molecular mechanism is multifaceted, involving interactions with several distinct protein targets.

Molecular Targets of Drofenine

Drofenine's pharmacological profile is characterized by its effects on muscarinic acetylcholine (B1216132) receptors, butyrylcholinesterase, and specific transient receptor potential channels.

TargetActionQuantitative Data (Ki)
Muscarinic Acetylcholine Receptors (mAChRs)AntagonistNot specified
Butyrylcholinesterase (BChE)Competitive Inhibitor3 µM[1]
Transient Receptor Potential Vanilloid 3 (TRPV3)AgonistNot specified
Kv2.1 Potassium ChannelInhibitorNot specified
Signaling Pathways of Drofenine

The diverse molecular targets of drofenine implicate its involvement in multiple signaling pathways:

  • Cholinergic Signaling: As an antagonist of muscarinic acetylcholine receptors, drofenine directly inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This blockade prevents the activation of intracellular signaling cascades that lead to smooth muscle contraction, resulting in its antispasmodic effect.[2][3] Paradoxically, its inhibition of butyrylcholinesterase, an enzyme that degrades acetylcholine, would lead to an increase in local acetylcholine concentrations.[2]

  • Calcium Signaling: Drofenine acts as a selective agonist of TRPV3 channels.[3][4][5][6] Activation of these ion channels leads to an influx of calcium ions, which can modulate various cellular processes, including thermosensation and pain perception.

  • Potassium Channel Regulation: By inhibiting Kv2.1 potassium channels, drofenine can alter cellular excitability by modulating the repolarization phase of the action potential.[7]

Drofenine_Signaling cluster_cholinergic Cholinergic Signaling cluster_calcium Calcium Signaling cluster_potassium Potassium Channel Regulation Drofenine1 Drofenine mAChR mAChR Drofenine1->mAChR Antagonizes BChE BChE Drofenine1->BChE Inhibits SmoothMuscle Smooth Muscle Contraction mAChR->SmoothMuscle Promotes ACh Acetylcholine BChE->ACh Degrades ACh->mAChR Activates Drofenine2 Drofenine TRPV3 TRPV3 Drofenine2->TRPV3 Agonist Ca_influx Ca²⁺ Influx TRPV3->Ca_influx CellularResponse Cellular Response Ca_influx->CellularResponse Drofenine3 Drofenine Kv21 Kv2.1 Drofenine3->Kv21 Inhibits Repolarization Repolarization Kv21->Repolarization Mediates

Drofenine's multifaceted signaling pathways.
Experimental Protocols for Drofenine Target Identification

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

This spectrophotometric assay is a standard method for determining the inhibition of cholinesterases.

  • Reagents and Preparation:

    • Phosphate buffer (pH 7.4)

    • Butyrylthiocholine iodide (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Purified human BChE

    • Drofenine hydrochloride solutions of varying concentrations

  • Assay Procedure:

    • The assay is performed in a 96-well microplate format.

    • A pre-incubation step involves mixing the BChE enzyme with different concentrations of drofenine for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate, butyrylthiocholine.

    • The enzyme hydrolyzes the substrate to thiocholine.

    • Thiocholine then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Data Acquisition and Analysis:

    • The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • The Ki value is determined from these curves using appropriate enzyme kinetic models.[2]

TRPV3 Agonist Activity via Calcium Flux Assay:

This cell-based assay measures the ability of a compound to activate TRPV3 channels, leading to an increase in intracellular calcium.

  • Cell Culture:

    • Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human TRPV3 channel are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well or 384-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • After a washing step, solutions of drofenine at various concentrations are added to the wells.

  • Data Acquisition and Analysis:

    • The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time.

    • An increase in fluorescence indicates channel activation and subsequent calcium influx.

    • Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the drofenine concentration.

    • The EC50 value, which is the concentration of drofenine that produces a half-maximal response, is calculated from these curves.[6]

Phenazone (Antipyrine)

Phenazone, also known as antipyrine, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

Molecular Targets of Phenazone

The primary molecular target of phenazone is the cyclooxygenase (COX) enzyme.

TargetActionQuantitative Data (IC50/Ki)
Cyclooxygenase (COX-1 & COX-2)Non-selective InhibitorNot specified
Cyclooxygenase-3 (COX-3)Selective InhibitorNot specified
Signaling Pathways of Phenazone

Phenazone's mechanism of action is centered on the inhibition of the prostaglandin (B15479496) synthesis pathway.

  • Prostaglandin Synthesis Pathway: Phenazone non-selectively inhibits both COX-1 and COX-2 enzymes.[2][3][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2][3][5][8][9][10] By blocking this pathway, phenazone reduces the production of prostaglandins, thereby exerting its analgesic, antipyretic, and anti-inflammatory effects. Some evidence also suggests a selective inhibition of COX-3, a splice variant of COX-1 found predominantly in the central nervous system.[5][11]

Phenazone_Signaling cluster_prostaglandin Prostaglandin Synthesis Pathway Phenazone Phenazone COX COX-1, COX-2, COX-3 Phenazone->COX Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Phenazone's inhibition of prostaglandin synthesis.
Experimental Protocols for Phenazone Target Identification

In Vitro Cyclooxygenase (COX) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Reagents and Preparation:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • A colorimetric or fluorescent probe to detect prostaglandin production.

    • Phenazone solutions of varying concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The COX enzyme is pre-incubated with different concentrations of phenazone.

    • The reaction is initiated by the addition of arachidonic acid.

    • The amount of prostaglandin produced is quantified using a suitable detection method (e.g., ELISA for PGE2 or a fluorescent probe).

  • Data Acquisition and Analysis:

    • The percentage of COX inhibition is calculated for each phenazone concentration.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the phenazone concentration and fitting the data to a sigmoidal dose-response curve.

Propyphenazone

Propyphenazone is another pyrazolone-derived NSAID with analgesic and antipyretic effects, structurally related to phenazone.

Molecular Targets of Propyphenazone

Similar to phenazone, the primary molecular target of propyphenazone is the cyclooxygenase (COX) enzyme.

TargetActionQuantitative Data (IC50/Ki)
Cyclooxygenase (COX-1 & COX-2)Non-selective InhibitorNot specified
Signaling Pathways of Propyphenazone

The mechanism of action of propyphenazone is also centered on the inhibition of prostaglandin synthesis.

  • Prostaglandin Synthesis Pathway: Propyphenazone acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes, although it is considered a weak inhibitor.[1][3][4][6] This inhibition leads to a reduction in the synthesis of prostaglandins from arachidonic acid, which underlies its analgesic and antipyretic properties.

Propyphenazone_Signaling cluster_prostaglandin Prostaglandin Synthesis Pathway Propyphenazone Propyphenazone COX COX-1 & COX-2 Propyphenazone->COX Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Propyphenazone's inhibitory effect on COX enzymes.
Experimental Protocols for Propyphenazone Target Identification

The experimental protocols for identifying and quantifying the interaction of propyphenazone with its molecular targets are similar to those described for phenazone, primarily involving in vitro COX inhibition assays.

Codeine Phosphate

Codeine is an opioid analgesic that acts on the central nervous system. It is a prodrug, meaning it is metabolized in the body to its active form, morphine.

Molecular Targets of Codeine Phosphate

The primary molecular targets of codeine's active metabolite, morphine, are the opioid receptors.

TargetActionQuantitative Data (Ki)
Mu-opioid Receptor (MOR)Agonist> 100 nM (for codeine)[7][12]
Delta-opioid Receptor (DOR)AgonistLower affinity
Kappa-opioid Receptor (KOR)AgonistLower affinity

Note: The Ki value for codeine itself is high, indicating weak affinity. The analgesic effects are primarily mediated by its metabolite, morphine, which has a significantly higher affinity for the mu-opioid receptor (approximately 200-fold greater).[13][14]

Signaling Pathways of Codeine Phosphate

Codeine, through its conversion to morphine, activates opioid receptor-mediated signaling pathways.

  • Opioid Receptor Signaling: Morphine, the active metabolite of codeine, is a potent agonist of the mu-opioid receptor, a G protein-coupled receptor (GPCR).[1][2][3][14] Activation of the mu-opioid receptor initiates a signaling cascade that includes:

    • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

    • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which causes hyperpolarization of the neuronal membrane.[5][15]

    • Inhibition of N-type voltage-gated calcium channels, which reduces neurotransmitter release.[5][15]

    • Collectively, these actions decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters such as substance P, GABA, and glutamate (B1630785) in the pain pathways of the central nervous system, resulting in analgesia.[1][5]

Codeine_Signaling cluster_opioid Opioid Receptor Signaling Codeine Codeine Morphine Morphine Codeine->Morphine Metabolized to MOR Mu-Opioid Receptor Morphine->MOR Agonist G_protein G Protein MOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_protein->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP Neurotransmitter ↓ Neurotransmitter Release IonChannels->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

The signaling pathway of codeine via its active metabolite, morphine.
Experimental Protocols for Codeine Phosphate Target Identification

Radioligand Binding Assay for Opioid Receptor Affinity:

This assay is used to determine the binding affinity of a compound to specific opioid receptor subtypes.

  • Reagents and Preparation:

    • Cell membranes prepared from cells expressing a specific human opioid receptor subtype (e.g., mu-opioid receptor).

    • A radiolabeled ligand with high affinity for the receptor (e.g., [³H]DAMGO for the mu-opioid receptor).

    • Codeine phosphate solutions of varying concentrations.

    • Incubation buffer.

  • Assay Procedure:

    • The cell membranes are incubated with the radiolabeled ligand and varying concentrations of codeine phosphate.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Data Acquisition and Analysis:

    • The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the logarithm of the codeine concentration.

    • The IC50 value (the concentration of codeine that inhibits 50% of the specific binding of the radioligand) is determined from these curves.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[4][6][12]

Conclusion

The individual components of this compound exert their therapeutic effects through distinct and well-characterized molecular targets and signaling pathways. Drofenine's antispasmodic action is a result of its complex interactions with cholinergic and ion channel systems. Phenazone and propyphenazone, as NSAIDs, produce analgesia and antipyresis by inhibiting the cyclooxygenase-mediated synthesis of prostaglandins. Codeine, acting as a prodrug for morphine, provides potent analgesia through the activation of mu-opioid receptors in the central nervous system. A thorough understanding of these molecular mechanisms is crucial for the rational use of these medications and for the future development of improved therapeutic agents. Further research to obtain more precise quantitative data for all components will continue to refine our understanding of their pharmacological profiles.

References

Toxicological Profile of Aminophenazone in Historical Cibalgin Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive toxicological profile of aminophenazone, a pyrazolone (B3327878) derivative formerly used for its analgesic and antipyretic properties, notably as a key active ingredient in historical formulations of the combination drug Cibalgin. Due to its significant toxicity, particularly the risk of fatal agranulocytosis, aminophenazone has been widely withdrawn from markets globally. This document details its mechanisms of toxicity, metabolism, and carcinogenic potential, supported by available quantitative data and outlines of experimental methodologies. It aims to serve as a critical resource for researchers in toxicology, pharmacology, and drug development, offering insights into the risk assessment of pyrazolone derivatives and the historical context of drug safety evaluation.

Introduction: Aminophenazone and Historical this compound Formulations

Aminophenazone, also known as amidopyrine, was a widely used non-steroidal anti-inflammatory drug (NSAID) in the mid-20th century. Historical formulations of this compound, a combination analgesic, contained aminophenazone along with the barbiturate (B1230296) allobarbital. These formulations were marketed for the relief of various types of pain. However, mounting evidence of severe adverse effects led to the eventual replacement of aminophenazone in this compound formulations with propyphenazone, a related compound with a perceived lower risk of nitrosamine (B1359907) formation, a carcinogenic concern. The withdrawal of aminophenazone from many markets underscores a pivotal moment in pharmacovigilance and the understanding of idiosyncratic drug reactions.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for aminophenazone. It is important to note that much of this data is historical, and comprehensive modern toxicological assessments are limited due to its discontinued (B1498344) use.

Table 1: Acute Toxicity of Aminophenazone

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral285
MouseIntraperitoneal175
MouseSubcutaneous248[1]
RatOral580
RatIntraperitoneal250
RatSubcutaneous295[1]
RabbitOral500

Table 2: Other Toxicological Endpoints

EndpointSpecies/SystemObservationReference
AgranulocytosisHumanEstimated incidence of 1 per 40,000 treatments.
CarcinogenicityIn vivo (rodent studies)Formation of carcinogenic N-nitrosodimethylamine (NDMA) in the presence of nitrites.
MetabolismHumanPrimarily hepatic via cytochrome P450 enzymes.

Mechanisms of Toxicity

The most significant and life-threatening toxicity associated with aminophenazone is agranulocytosis, a severe reduction in the number of granulocytes (a type of white blood cell), which leaves individuals highly susceptible to infections. The mechanisms underlying aminophenazone-induced toxicity are complex and are believed to involve both immune-mediated and direct cytotoxic effects.

Agranulocytosis: An Immune-Mediated Response

The prevailing hypothesis for aminophenazone-induced agranulocytosis is an immune-mediated destruction of neutrophils. This process is thought to be initiated by the metabolic activation of aminophenazone into reactive metabolites.

  • Hapten Formation: These reactive metabolites can act as haptens, covalently binding to proteins on the surface of neutrophils.

  • Immune Recognition: The drug-protein adducts are then recognized as foreign by the immune system, triggering the production of drug-dependent antibodies (IgG and/or IgM).

  • Neutrophil Destruction: These antibodies then bind to the modified neutrophils, leading to their rapid destruction through complement activation or phagocytosis.

G Aminophenazone Aminophenazone Metabolism Metabolic Activation (CYP450 Enzymes) Aminophenazone->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Neutrophil Neutrophil ReactiveMetabolite->Neutrophil Covalent Binding ProteinAdduct Drug-Protein Adduct (Haptenation) Neutrophil->ProteinAdduct ImmuneSystem Immune System Activation ProteinAdduct->ImmuneSystem Destruction Neutrophil Destruction ProteinAdduct->Destruction Antibodies Production of Drug-Dependent Antibodies ImmuneSystem->Antibodies Antibodies->ProteinAdduct Binding G Aminophenazone Aminophenazone Metabolism Metabolic Activation Aminophenazone->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite BoneMarrow Bone Marrow ReactiveMetabolite->BoneMarrow PrecursorCells Hematopoietic Precursor Cells BoneMarrow->PrecursorCells ImpairedGranulopoiesis Impaired Granulopoiesis PrecursorCells->ImpairedGranulopoiesis Direct Toxicity Agranulocytosis Agranulocytosis ImpairedGranulopoiesis->Agranulocytosis G Start Animal Selection (Rats/Mice) Dosing Single Oral Dose (Gavage) Start->Dosing Observation 14-Day Observation (Clinical Signs, Mortality) Dosing->Observation Endpoint LD50 Calculation Observation->Endpoint

References

An In-depth Technical Guide on the Protective Effects of Phenobarbital and Aminopyrine in Toxicological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the protective roles of phenobarbital (B1680315) and aminopyrine (B3395922) in toxicological research. It details their mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the critical biological pathways involved.

Introduction: A Dual Role in Toxicology

Phenobarbital, a long-acting barbiturate, and aminopyrine, a non-steroidal anti-inflammatory drug (NSAID), are well-established agents in pharmacology and toxicology.[1] While recognized for their primary therapeutic uses, their significance in toxicological studies stems from their profound effects on xenobiotic metabolism. Both compounds are potent inducers of hepatic cytochrome P450 (CYP450) enzymes, a superfamily of proteins essential for metabolizing and eliminating foreign compounds.[2][3]

This enzyme induction confers a protective effect by accelerating the detoxification of various toxins. However, it can also lead to bioactivation, where a less toxic compound is converted into a more reactive and harmful metabolite. Understanding this duality is critical for interpreting toxicological data and in drug development. This guide focuses on the protective aspects, where their induction of metabolic pathways mitigates toxicity.

Core Mechanism of Action: Induction of Xenobiotic Metabolism

The primary protective mechanism of both phenobarbital and aminopyrine is the transcriptional activation of genes encoding drug-metabolizing enzymes and transporters.[4] This response enhances the liver's capacity to neutralize and excrete toxic substances.

Phenobarbital: Phenobarbital is a classic inducer of CYP2B, CYP2C, and CYP3A subfamilies.[2][5] Its action is primarily mediated by the Constitutive Androstane Receptor (CAR) , a nuclear receptor.[6] In a resting state, CAR is located in the cytoplasm. Upon exposure to phenobarbital, CAR translocates to the nucleus.[6] There, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREM) in the promoter regions of target genes, initiating their transcription.[6] This leads to increased synthesis of Phase I (e.g., CYP450s) and Phase II (e.g., Glutathione S-transferases) enzymes, which work in concert to detoxify xenobiotics.

Aminopyrine: Aminopyrine also induces CYP450 enzymes, particularly isoforms like CYP3A4.[7] Its primary role in modern toxicology is not as a protective agent itself, but as a probe substrate to measure the activity of these enzymes.[8] The rate of N-demethylation of aminopyrine, which can be measured through various assays, serves as a reliable indicator of hepatic CYP3A4 activity.[7][9] Therefore, it is used to quantify the inductive effects of other compounds, including phenobarbital, and to assess overall liver metabolic function.[10][11]

Signaling Pathway for Phenobarbital-Mediated Enzyme Induction

The following diagram illustrates the key steps in the CAR-mediated induction of detoxification enzymes by phenobarbital.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB Phenobarbital CAR_inactive Inactive CAR Receptor PB->CAR_inactive Activates CAR_active Active CAR CAR_inactive->CAR_active Translocation RXR_c RXR RXR_n RXR CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR RXR_n->CAR_RXR PBREM PBREM (DNA Response Element) CAR_RXR->PBREM Binds to TargetGenes Target Genes (CYP2B, CYP3A, GST, etc.) PBREM->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Detoxification Enzymes mRNA->Proteins Translation Detox Detox Proteins->Detox Increased Xenobiotic Metabolism

Caption: Phenobarbital activates the CAR nuclear receptor, leading to the transcription of detoxification genes.

Quantitative Data on Protective Effects

The protective effects of phenobarbital have been quantified in numerous studies, particularly against hepatotoxins that require metabolic activation to exert their toxicity. Pre-treatment with phenobarbital enhances detoxification pathways, reducing the formation of toxic metabolites and their binding to cellular macromolecules.

Table 1: Protective Effect of Phenobarbital against Aflatoxin B1 (AFB1) Toxicity in Rats
ParameterControl Group (AFB1 only)Phenobarbital Pre-treated Group (PB + AFB1)Percentage ChangeReference
Biliary Excretion of AFB1 Radioactivity Baseline50% Increase+50%[12]
Biliary Excretion of AFB1-Glutathione Baseline90% Increase+90%[12]
Covalent Binding of AFB1 to Hepatic DNA Baseline55% Decrease-55%[12]

Data synthesized from studies on rats, demonstrating that phenobarbital enhances the detoxification and excretion of the potent carcinogen Aflatoxin B1, thereby reducing its genotoxicity.

Table 2: Effect of Phenobarbital on Chloramphenicol (CAP)-Induced Hepatotoxicity in Rats
ParameterCAP (600 mg/kg)PB (80 mg/kg) + CAP (600 mg/kg)Protective EffectReference
Serum ALT (Alanine Aminotransferase) Significantly ElevatedSignificantly Decreased vs. CAP onlyMarkedly Reduced[13]
Serum AST (Aspartate Aminotransferase) Significantly ElevatedSignificantly Decreased vs. CAP onlyMarkedly Reduced[13]
Liver Histopathology Cellular Necrosis, VacuolizationNormal Hepatocyte StructureSignificant Amelioration[13]

This study shows that phenobarbital pre-treatment significantly reduces liver damage markers and histological injury caused by high doses of chloramphenicol.

Detailed Experimental Protocols

Reproducibility in toxicological research relies on meticulous adherence to experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Induction of Hepatoprotection by Phenobarbital in a Rat Model

This protocol outlines the procedure for assessing the protective effect of phenobarbital against a chemical toxin like Aflatoxin B1 or Chloramphenicol.

G cluster_setup Phase 1: Animal Preparation & Acclimatization cluster_treatment Phase 2: Treatment Regimen cluster_analysis Phase 3: Sample Collection & Analysis A1 Select Male Sprague-Dawley Rats (150-200g) A2 Acclimatize for 1 week (Standard diet & water ad libitum) A1->A2 B1 Divide into Groups: 1. Control (Vehicle) 2. Toxin Only 3. PB Only 4. PB + Toxin A2->B1 B2 Administer Phenobarbital (e.g., 80 mg/kg, i.p.) daily for 5-7 days to Groups 3 & 4 B1->B2 B3 On final day, administer Toxin (e.g., Aflatoxin B1 or CAP) to Groups 2 & 4 B2->B3 C1 Sacrifice animals 24h after last dose B3->C1 C2 Collect Blood: - Serum for ALT/AST analysis C1->C2 C3 Collect Liver: - Portion for Histopathology (formalin) - Portion for Microsome Isolation (freezing) C1->C3

Caption: A typical experimental workflow for evaluating phenobarbital-induced hepatoprotection in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats (150-200g) are commonly used.[13][14]

  • Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard chow and water.[14]

  • Grouping: Rats are randomly divided into four groups: (1) Control (vehicle only), (2) Toxin only, (3) Phenobarbital only, and (4) Phenobarbital + Toxin.

  • Phenobarbital Administration: The pre-treatment group receives phenobarbital sodium dissolved in saline, typically administered intraperitoneally (i.p.) at a dose of 50-80 mg/kg body weight daily for 5-7 consecutive days.[13][14]

  • Toxin Administration: 24 hours after the final phenobarbital dose, the toxin is administered (e.g., Chloramphenicol at 200-600 mg/kg).[13]

  • Sample Collection: 24 hours after toxin administration, animals are euthanized. Blood is collected for serum enzyme analysis (ALT, AST). The liver is excised, weighed, and sectioned for histopathological examination (fixed in 10% neutral buffered formalin) and for preparing microsomes to analyze enzyme activity.[13]

Protocol 2: Aminopyrine N-Demethylase Assay for CYP450 Activity

This assay measures the activity of CYP enzymes (primarily CYP3A4) by quantifying the formaldehyde (B43269) produced from the demethylation of aminopyrine.[7][9]

  • Microsome Preparation: Liver tissue is homogenized in an ice-cold buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.[7]

  • Reaction Mixture: A typical reaction mixture in a final volume of 1 ml contains:

    • Phosphate buffer (pH 7.4)

    • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Microsomal protein (0.5-1.0 mg)

    • Aminopyrine (substrate)

  • Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a set time (e.g., 15-30 minutes).[7]

  • Stopping the Reaction: The reaction is terminated by adding a stopping solution, such as trichloroacetic acid (TCA), which precipitates the protein.[7]

  • Formaldehyde Detection (Nash Reagent): After centrifugation to remove the precipitated protein, the supernatant is mixed with Nash reagent (containing ammonium (B1175870) acetate (B1210297) and acetylacetone). This mixture is incubated at 60°C for 10 minutes. The formaldehyde reacts to form a yellow-colored diacetyldihydrolutidine product.[9]

  • Quantification: The absorbance of the yellow product is measured spectrophotometrically at 412-420 nm.[7] The amount of formaldehyde is calculated from a standard curve, and enzyme activity is expressed as nmol of formaldehyde formed per minute per mg of microsomal protein.

Conclusion and Future Directions

Phenobarbital and aminopyrine are invaluable tools in toxicology. Phenobarbital serves as a model inducer to study the mechanisms of xenobiotic metabolism and its protective role against certain toxins. Its ability to upregulate a suite of detoxification enzymes underscores the adaptive capabilities of the liver. Aminopyrine, while historically used as a drug, has transitioned into a critical role as a specific probe for quantifying CYP3A4 activity, allowing researchers to precisely measure the impact of various compounds on this key metabolic pathway.[8]

For professionals in drug development, understanding these interactions is paramount. The induction of CYP450 enzymes by a new drug candidate, as can be assessed using probes like aminopyrine, can lead to drug-drug interactions, altering the efficacy and safety profile of co-administered therapies.[15] Future research will continue to refine our understanding of the complex regulatory networks governed by nuclear receptors like CAR and PXR and will focus on developing more selective probes to dissect the activity of individual CYP450 isoforms in complex biological systems.

References

Methodological & Application

Application Notes & Protocols: Developing Animal Models for Studying the Analgesic Effects of Cibalgin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cibalgin was a combination analgesic containing allobarbital and aminophenazone. Due to the withdrawal of aminophenazone in many regions owing to safety concerns, research has shifted towards understanding the analgesic properties of its constituent components and identifying safer alternatives. These protocols are designed to provide a framework for the in-vivo evaluation of this compound analogs or other novel analgesic compounds, focusing on methodologies to establish their efficacy and mechanism of action.

The primary active ingredients of historical this compound formulations were:

  • Allobarbital: A short-acting barbiturate (B1230296) that enhances the activity of GABA at the GABAA receptor, leading to sedative and analgesic effects.

  • Aminophenazone (Amidopyrine): A non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone (B3327878) class that inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.

This document outlines protocols for thermal and chemical-induced pain models in rodents, which are standard for assessing the efficacy of analgesic compounds.

Experimental Protocols

Hot Plate Test (Thermal Nociception)

This model assesses the response to a constant, non-damaging thermal stimulus and is particularly sensitive to centrally acting analgesics.

Principle: The latency of the animal's response (e.g., jumping, licking a hind paw) to a heated surface is measured. An increase in latency following drug administration indicates an analgesic effect.

Materials:

  • Hot plate apparatus with adjustable, stable temperature control (e.g., Ugo Basile Hot Plate).

  • Test compound (e.g., this compound analog) and vehicle control.

  • Administration tools (e.g., gavage needles, syringes).

  • Stopwatch.

  • Experimental animals (e.g., male Swiss albino mice, 20-25g).

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse individually on the unheated plate for 2 minutes to familiarize them with the apparatus.

  • Baseline Latency: Set the hot plate temperature to a constant 55 ± 0.5°C. Place a mouse on the plate and start the stopwatch. Record the time until the first sign of nociception (hind paw licking, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is mandatory.

  • Grouping and Administration: Randomly assign animals to control (vehicle) and test groups (different doses of the compound). Administer the compound or vehicle, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the response latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Acetic Acid-Induced Writhing Test (Chemical Nociception)

This model evaluates visceral pain by inducing a stereotyped stretching behavior (writhing) through the intraperitoneal injection of an irritant. It is sensitive to both central and peripheral analgesics.

Principle: The administration of dilute acetic acid into the peritoneal cavity causes inflammation and pain, leading to characteristic abdominal constrictions and stretching. Analgesic compounds reduce the frequency of these writhes.

Materials:

  • 0.6% (v/v) acetic acid solution in saline.

  • Test compound and vehicle control.

  • Administration tools.

  • Stopwatch.

  • Observation chambers.

  • Experimental animals (e.g., male Wistar rats, 150-200g).

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room.

  • Grouping and Administration: Randomly assign animals to control and test groups. Administer the test compound or vehicle 30 minutes (for i.p.) or 60 minutes (for p.o.) before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the injection, place the animal in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the total number of writhes (defined as a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Data Presentation

Quantitative results from these experiments should be tabulated for clarity and ease of comparison.

Table 1: Effect of this compound Analog on Hot Plate Latency in Mice

Treatment GroupDose (mg/kg)NBaseline Latency (s) (Mean ± SEM)Post-Treatment Latency (s) at 60 min (Mean ± SEM)% MPE at 60 min
Vehicle Control-108.5 ± 0.49.1 ± 0.56.5%
This compound Analog10108.7 ± 0.315.2 ± 0.830.5%
This compound Analog20108.4 ± 0.521.5 ± 1.160.9%
Morphine10108.6 ± 0.428.9 ± 0.994.9%
p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound Analog on Acetic Acid-Induced Writhing in Rats

Treatment GroupDose (mg/kg)NMean Number of Writhes (± SEM)% Inhibition
Vehicle Control-845.2 ± 3.1-
This compound Analog25828.1 ± 2.537.8%
This compound Analog50815.7 ± 1.965.3%
Aminophenazone50818.4 ± 2.259.3%
p < 0.05 compared to Vehicle Control

Visualization of Pathways and Workflows

Proposed Analgesic Signaling Pathway

The components of this compound act on distinct but complementary pathways to produce analgesia. Allobarbital enhances GABAergic inhibition in the central nervous system, while aminophenazone inhibits prostaglandin synthesis in the periphery.

G cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Tissue GABA GABAA Receptor Neuron Nociceptive Neuron (Reduced Excitability) GABA->Neuron Inhibits (-) Pain Pain Perception Neuron->Pain Reduces Signal Allobarbital Allobarbital Allobarbital->GABA Enhances (+) TissueInjury Tissue Injury ArachidonicAcid Arachidonic Acid TissueInjury->ArachidonicAcid COX COX Enzymes ArachidonicAcid->COX Metabolized by Prostaglandins Prostaglandins COX->Prostaglandins Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Nociceptor->Pain Sends Signal Aminophenazone Aminophenazone Aminophenazone->COX Inhibits (-)

Caption: Dual analgesic mechanism of this compound's components.

Experimental Workflow for In-Vivo Analgesic Assessment

The following workflow provides a logical sequence for conducting the animal studies described.

G cluster_tests Nociceptive Testing start Hypothesis: Compound has analgesic properties acclimatize Animal Acclimatization (7 days) start->acclimatize grouping Randomization into Groups (Vehicle, Test Compound, Positive Control) acclimatize->grouping admin Compound / Vehicle Administration (p.o. or i.p.) grouping->admin hot_plate Hot Plate Test (Central Analgesia) admin->hot_plate Wait 30-60 min writhing Writhing Test (Peripheral/Visceral Analgesia) admin->writhing Wait 30-60 min data_coll Data Collection (Latency, Writhe Count) hot_plate->data_coll writhing->data_coll analysis Statistical Analysis (%MPE, % Inhibition, ANOVA) data_coll->analysis results Results Interpretation (Dose-response, Efficacy) analysis->results end Conclusion on Analgesic Profile results->end

Caption: Standard workflow for preclinical analgesic drug screening.

Application Note: Spectrophotometric Quantification of Propyphenazone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of propyphenazone (B1202635) in pharmaceutical formulations. Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), is a common active pharmaceutical ingredient (API) in analgesic and antipyretic medications.[1][2] The developed protocol is suitable for routine quality control analysis, offering high precision and accuracy. The method is based on the measurement of absorbance of a propyphenazone solution in 0.1 M hydrochloric acid at its wavelength of maximum absorbance (λmax). This document provides a comprehensive experimental protocol, method validation details, and data presentation guidelines for researchers, scientists, and drug development professionals.

Introduction

Propyphenazone (4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) is a pyrazolone (B3327878) derivative with analgesic and antipyretic properties.[1][2] It is frequently formulated in combination with other active ingredients like paracetamol and caffeine (B1668208) to enhance its therapeutic effect.[1] Accurate and reliable quantification of propyphenazone in these pharmaceutical products is crucial to ensure their safety, efficacy, and quality. While various analytical techniques such as high-performance liquid chromatography (HPLC) are available, UV-Vis spectrophotometry presents a simpler, more accessible, and economical alternative for routine analysis.[3][4] This application note describes a validated UV-Vis spectrophotometric method for the determination of propyphenazone in tablet dosage forms.

Principle

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Propyphenazone exhibits a distinct absorption spectrum in the ultraviolet (UV) region when dissolved in a suitable solvent. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of propyphenazone in an unknown sample can be determined by comparing it to a standard calibration curve prepared from known concentrations of a propyphenazone reference standard.

Materials and Methods

Instrumentation
  • A double beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette was used for all absorbance measurements. A Shimadzu UV-1700 or similar instrument is suitable.

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Sonicator

Reagents and Standards
  • Propyphenazone reference standard

  • Hydrochloric acid (HCl), 0.1 M solution

  • Methanol (B129727) (optional, for initial solubilization)

  • Distilled or deionized water

  • Commercially available tablets containing propyphenazone

Experimental Protocols

Preparation of 0.1 M HCl Solution

To prepare a 0.1 M HCl solution, carefully add 8.3 mL of concentrated HCl (37%) to approximately 500 mL of distilled water in a 1 L volumetric flask. Dilute to the mark with distilled water and mix well.

Preparation of Standard Stock Solution

Accurately weigh 100 mg of propyphenazone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol (if necessary) and then dilute to the mark with 0.1 M HCl to obtain a stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve

From the stock solution, prepare a series of working standard solutions by appropriate dilution with 0.1 M HCl to achieve concentrations in the range of 10-30 µg/mL. Measure the absorbance of each working standard solution at the λmax of propyphenazone against 0.1 M HCl as a blank. The λmax for propyphenazone is typically observed in the range of 245-275 nm.[5][6][7] For this protocol, a λmax of approximately 265 nm is used.[5] Plot a calibration curve of absorbance versus concentration.

Sample Preparation from Pharmaceutical Formulations (Tablets)
  • Weigh and finely powder 20 tablets to obtain a homogenous mixture.

  • Accurately weigh a quantity of the powdered tablets equivalent to 150 mg of propyphenazone and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute the solution to the mark with 0.1 M HCl and mix thoroughly.

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

  • From the clear filtrate, pipette an appropriate volume into a 10 mL volumetric flask and dilute with 0.1 M HCl to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

Quantification of Propyphenazone in the Sample

Measure the absorbance of the final sample solution at the predetermined λmax against 0.1 M HCl as a blank. The concentration of propyphenazone in the sample solution can be calculated from the regression equation of the calibration curve.

Data Presentation

The quantitative data for the method validation should be summarized in a clear and structured table.

ParameterResult
Wavelength of Maximum Absorbance (λmax)265 nm
Linearity Range10 - 30 µg/mL
Regression Equation (y = mx + c)y = 0.0345x + 0.0021
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2%

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output stock_solution Standard Stock Solution (1000 µg/mL) working_standards Working Standard Solutions (10-30 µg/mL) stock_solution->working_standards measurement Spectrophotometric Measurement (Absorbance at λmax) working_standards->measurement Standards sample_prep Sample Preparation (from Tablets) sample_prep->measurement Sample calibration_curve Calibration Curve Generation measurement->calibration_curve Standard Data quantification Quantification of Propyphenazone measurement->quantification Sample Data calibration_curve->quantification result Final Concentration and Assay Report quantification->result logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation (ICH Guidelines) cluster_application Application solvent_selection Solvent Selection (0.1 M HCl) lambda_max Determination of λmax (~265 nm) solvent_selection->lambda_max linearity Linearity & Range (10-30 µg/mL) lambda_max->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness routine_qc Routine Quality Control of Pharmaceutical Formulations accuracy->routine_qc precision->routine_qc lod_loq->routine_qc

References

Application Notes & Protocols: Induction and Measurement of Pain Relief with Cibalgin in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for evaluating the analgesic properties of Cibalgin, a combination drug historically containing allobarbital and aminophenazone, in rodent models of pain. Due to the historical context and withdrawal of aminophenazone in many regions, this protocol is presented as a methodological framework. The described procedures for inducing and measuring pain can be adapted for current analgesic compounds. This application note includes methodologies for visceral and thermal pain models, guidelines for data presentation, and visual representations of the experimental workflow and relevant biological pathways.

Introduction

This compound is a brand name for a combination analgesic that has historically included allobarbital, a barbiturate (B1230296) derivative, and aminophenazone, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Allobarbital was utilized for its sedative and anticonvulsant properties, and as an adjuvant to enhance the effects of analgesic drugs.[2] Aminophenazone, while an effective analgesic and antipyretic, has been largely discontinued (B1498344) due to associated health risks.[1] Studies in rodents have utilized aminophenazone in various pain models, including writhing, hot-plate, and tail-flick tests, to assess its antinociceptive action.[3]

The evaluation of analgesic drugs in preclinical settings relies on standardized rodent pain models. These models are designed to produce quantifiable pain-related behaviors in response to noxious stimuli, which can be thermal, mechanical, or chemical. The acetic acid-induced writhing test is a widely used model for visceral pain, sensitive to both central and peripheral analgesics.[4][5] Thermal pain models, such as the hot-plate and tail-flick tests, are effective for assessing centrally acting analgesics.[4][6]

This protocol outlines the procedures for using these established models to assess the analgesic efficacy of a compound like this compound.

Materials and Reagents

  • Test Animals: Male Swiss albino mice (20-25 g) or male Sprague-Dawley rats (180-220 g).

  • Test Compound: this compound (or its individual components: allobarbital and aminophenazone).

  • Vehicle Control: Normal saline or 0.25% Sodium Carboxymethyl Cellulose (Na-CMC).[7]

  • Positive Control: Indomethacin (10 mg/kg) for the writhing test[7]; Morphine (5 mg/kg) for thermal pain tests.[8]

  • Pain-Inducing Agent: 0.6-0.7% Acetic Acid solution for the writhing test.[7][9]

  • Equipment:

    • Animal balance

    • Gavage needles (for oral administration)

    • Syringes and needles (for intraperitoneal injection)

    • Observation chambers (transparent)[9]

    • Hot-plate apparatus with temperature control[10]

    • Tail-flick apparatus (radiant heat source or water bath)[11][12]

    • Stopwatches

Experimental Protocols

3.1. Animal Handling and Acclimatization

  • Procure animals from a certified vendor and allow them to acclimatize for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).[7]

  • Handle animals gently to minimize stress, which can influence pain perception.[12]

  • On the day of the experiment, allow animals to habituate to the testing room for at least 30-60 minutes before starting any procedures.[13][14]

3.2. Drug Preparation and Administration

  • Prepare fresh solutions of this compound, vehicle, and positive controls on the day of the experiment.

  • Administer the test compound, vehicle, or positive control at a predetermined time before the pain induction (e.g., 30-60 minutes for oral or intraperitoneal routes).[5][9]

  • The route of administration (e.g., oral, intraperitoneal) should be consistent across all experimental groups.

3.3. Visceral Pain Model: Acetic Acid-Induced Writhing Test (Mice)

This test is particularly sensitive to peripherally acting analgesics.[4]

  • Divide mice into experimental groups (e.g., Vehicle Control, Positive Control, and 2-3 dose levels of the test compound), with at least 8 animals per group.[7]

  • Administer the respective treatments as described in section 3.2.

  • After the appropriate pre-treatment time (e.g., 30 minutes), induce pain by injecting 0.7% acetic acid (10 ml/kg) intraperitoneally (i.p.).[7]

  • Immediately place each mouse in an individual observation chamber.[9]

  • After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) for a duration of 10-15 minutes.[7][9]

  • Calculate the percentage of pain inhibition for each group relative to the vehicle control group.

3.4. Thermal Pain Model 1: Hot-Plate Test (Rats or Mice)

This test measures the response to a thermal stimulus and is effective for centrally acting analgesics.[15]

  • Establish a baseline latency for each animal by placing it on the hot plate (maintained at 52-55°C) and recording the time to the first sign of nociception (e.g., paw licking, jumping).[14][15] A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[14][15]

  • Administer the test compound, vehicle, or positive control.

  • At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • An increase in latency compared to the baseline indicates an analgesic effect.

3.5. Thermal Pain Model 2: Tail-Flick Test (Rats or Mice)

This model also assesses centrally mediated analgesia by measuring the latency to withdraw the tail from a heat source.[11]

  • Gently restrain the animal, allowing its tail to be exposed.[13]

  • Apply a focused beam of light or immerse the distal part of the tail in a hot water bath (55 ± 0.2°C).[11]

  • Measure the time it takes for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-22 seconds) must be established to prevent injury.[11][12]

  • Establish a baseline latency before administering any substances.

  • Administer the test compound, vehicle, or positive control.

  • Measure the tail-flick latency at set intervals post-administration to determine the analgesic effect.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)NMean No. of Writhes (± SEM)% Inhibition
Vehicle Control-845.6 ± 3.2-
Indomethacin10815.2 ± 1.866.7%
This compound50828.4 ± 2.537.7%
This compound100818.9 ± 2.1*58.5%
Data are hypothetical for illustrative purposes. SEM: Standard Error of the Mean. Statistical significance (e.g., p < 0.05) compared to the vehicle control group should be indicated.

Table 2: Effect of this compound in the Hot-Plate Test in Rats

| Treatment Group | Dose (mg/kg) | N | \multicolumn{4}{c|}{Mean Latency in Seconds (± SEM)} | | :--- | :--- | :-: | :--- | :--- | :--- | :--- | | | | | Baseline | 30 min | 60 min | 90 min | | Vehicle Control | - | 8 | 8.5 ± 0.7 | 8.8 ± 0.6 | 8.4 ± 0.9 | 8.6 ± 0.7 | | Morphine | 5 | 8 | 8.7 ± 0.5 | 18.2 ± 1.5* | 22.5 ± 1.9* | 15.1 ± 1.3* | | this compound | 100 | 8 | 8.6 ± 0.6 | 12.1 ± 1.1* | 15.8 ± 1.4* | 11.5 ± 1.0* | | this compound | 200 | 8 | 8.9 ± 0.8 | 15.3 ± 1.3* | 19.7 ± 1.7* | 14.2 ± 1.2* | Data are hypothetical for illustrative purposes. SEM: Standard Error of the Mean. Statistical significance (e.g., p < 0.05) compared to the baseline should be indicated.

Visualization of Protocols and Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Drug and Vehicle Preparation B->C D Baseline Pain Threshold Measurement (Thermal Models Only) E Drug Administration (Vehicle, Positive Control, this compound) C->E D->E F Pain Induction (Acetic Acid or Thermal Stimulus) E->F G Behavioral Assessment (Count Writhing or Measure Latency) F->G H Data Compilation and Tabulation G->H I Statistical Analysis (e.g., ANOVA) H->I J Calculation of % Inhibition H->J

Caption: Experimental workflow for assessing analgesic efficacy.

G cluster_groups Experimental Design cluster_outcome Outcome Measurement A Rodent Population (Mice or Rats) B Group 1: Vehicle Control (e.g., Saline) A->B C Group 2: Positive Control (e.g., Indomethacin/Morphine) A->C D Group 3: This compound (Low Dose) A->D E Group 4: This compound (High Dose) A->E F Pain Response (e.g., Number of Writhing, Reaction Latency) B->F C->F D->F E->F

Caption: Logical diagram of the experimental groups.

G A Tissue Injury (e.g., Acetic Acid) B Cell Membrane Phospholipids A->B releases C Phospholipase A2 D Arachidonic Acid B->D acted on by E Cyclooxygenase (COX) Enzymes F Prostaglandins (e.g., PGE2) D->F acted on by G Nociceptor Sensitization F->G leads to H Pain Signal to CNS G->H sends I Aminophenazone (NSAID) I->E Inhibits

Caption: Simplified pain signaling pathway targeted by NSAIDs.

References

Application Notes & Protocols: Identification of Cibalgin Degradation Products Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cibalgin, a combination analgesic, has historically contained active pharmaceutical ingredients (APIs) such as aminophenazone, allobarbital, and caffeine (B1668208). Due to the potential for degradation of these APIs into harmful substances, it is crucial to employ robust analytical techniques for their identification and characterization. Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for understanding the stability of the drug.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the separation, detection, and identification of these degradation products.[1][3] This document provides a comprehensive overview of the application of mass spectrometry techniques for the identification of this compound degradation products, including detailed experimental protocols.

Experimental Protocols

1. Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of the drug substance to predict its stability and identify potential degradation products.[2]

a. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound (or its individual APIs) in a suitable solvent (e.g., methanol, acetonitrile).

  • For acid hydrolysis, add 1 mL of the stock solution to a vial containing 1 mL of 0.1 M HCl.

  • For base hydrolysis, add 1 mL of the stock solution to a vial containing 1 mL of 0.1 M NaOH.

  • Heat the solutions at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).[4]

  • After the specified time, cool the solutions to room temperature and neutralize them (base with acid, acid with base) before dilution and injection into the LC-MS system.

b. Oxidative Degradation:

  • Add 1 mL of the this compound stock solution to a vial containing 1 mL of 3% hydrogen peroxide.[4]

  • Keep the solution at room temperature for a specified time, monitoring the degradation.

  • Dilute the sample with the mobile phase before analysis.

c. Thermal Degradation:

  • Place the solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 100°C) for a defined period.[5]

  • Alternatively, heat a solution of this compound at a specified temperature.[2]

  • Dissolve the solid sample in a suitable solvent or dilute the solution before LC-MS analysis.

d. Photolytic Degradation:

  • Expose a solution of this compound or the solid powder to UV light (e.g., 254 nm) or sunlight for a specific duration.[2]

  • Prepare the sample for analysis by dissolving or diluting it as required.

2. LC-MS/MS Analysis

A validated stability-indicating LC-MS/MS method is crucial for separating the drug from its degradation products.[6]

a. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5µm) is commonly used.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often employed.[5][6]

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Detector: A photodiode array (PDA) detector can be used in series with the mass spectrometer to obtain UV spectra of the parent drug and degradation products.[2]

b. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) is a common choice, and it can be operated in both positive and negative ion modes to detect a wide range of compounds.[7]

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap analyzer can be used.[8][9]

  • Scan Mode: Full scan mode is used to detect all ions within a specified mass range. Product ion scan mode (MS/MS) is used to obtain fragmentation patterns of the parent drug and degradation products for structural elucidation.[4]

Data Presentation

The quantitative data for the identified degradation products should be summarized in a clear and structured table.

Table 1: Summary of Potential this compound Degradation Products

Degradation Product (DP)Stress ConditionRetention Time (min)[M+H]+ or [M-H]- (m/z)Molecular Formula
DP of AminophenazoneAcid Hydrolysistbdtbdtbd
DP of AminophenazoneOxidativetbdtbdtbd
DP of AllobarbitalBase Hydrolysistbdtbdtbd
DP of CaffeineOxidativetbdtbdtbd
DP of CaffeinePhotolytictbdtbdtbd
tbd = to be determined experimentally

Visualization of Workflows and Pathways

Experimental Workflow

The overall process for identifying degradation products can be visualized as a workflow.

G cluster_prep Sample Preparation & Stress cluster_analysis Analysis cluster_data Data Interpretation This compound This compound API/Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) This compound->Forced_Degradation Sample_Prep Sample Preparation (Dilution, Neutralization) Forced_Degradation->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_MS->Data_Acquisition Data_Processing Data Processing & Peak Detection Data_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation of DPs Data_Processing->Structure_Elucidation Pathway_Proposal Degradation Pathway Proposal Structure_Elucidation->Pathway_Proposal

Caption: Workflow for forced degradation and analysis.

Potential Degradation Pathway of Aminophenazone

Aminophenazone is known to be susceptible to degradation, particularly oxidation and hydrolysis.[10] A simplified potential degradation pathway is illustrated below.

G Aminophenazone Aminophenazone Intermediate1 Oxidized Intermediate Aminophenazone->Intermediate1 Oxidation Intermediate2 Hydrolyzed Intermediate Aminophenazone->Intermediate2 Hydrolysis DP1 Degradation Product 1 (e.g., from ring cleavage) Intermediate1->DP1 DP2 Degradation Product 2 (e.g., 4-Aminoantipyrine) Intermediate2->DP2

Caption: Potential degradation pathways of aminophenazone.

Discussion on Degradation of Individual Components

  • Aminophenazone: This pyrazolone (B3327878) derivative is susceptible to decomposition in aqueous solutions.[10] Its degradation can lead to the formation of various products, and some studies have investigated its fragmentation pathways using mass spectrometry.[11] The microbial degradation of similar phenazone-type drugs has also been studied, identifying metabolites like 4-aminoantipyrine (B1666024) (AA) and formylaminoantipyrine (FAA).[12][13]

  • Allobarbital: Barbiturates can undergo degradation, and LC-MS/MS is a sensitive method for their analysis, often in negative ionization mode.[7][14][15] While specific degradation pathways for allobarbital are less documented in the provided results, general barbiturate (B1230296) degradation can involve hydrolysis of the barbituric acid ring. High-resolution mass spectrometry can aid in identifying uncommon adducts and decomposition products.[16]

  • Caffeine: The degradation of caffeine has been studied under various conditions, such as ozonation.[8][17] Liquid chromatography combined with time-of-flight mass spectrometry (LC-TOF-MS) has been used to identify transformation products.[8][17] A common degradation route involves the opening of the imidazole (B134444) ring.[8][17] Fungal degradation of caffeine has also been shown to proceed via demethylation pathways, producing compounds like theophylline (B1681296) and various methylxanthines.[18]

Conclusion

The use of mass spectrometry, particularly LC-MS/MS, is indispensable for the comprehensive analysis of this compound's degradation products. By employing forced degradation studies and robust analytical methods, researchers can identify potential degradants, elucidate their structures, and understand the degradation pathways. This information is critical for ensuring the safety, efficacy, and stability of pharmaceutical products. The protocols and data presentation formats outlined in these notes provide a framework for conducting such studies in a systematic and scientifically sound manner.

References

Application of Cibalgin in studying drug-drug interactions with NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Application of Cibalgin in Studying Drug-Drug Interactions with NSAIDs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The co-administration of multiple analgesic agents is a common clinical scenario, necessitating a thorough understanding of their potential drug-drug interactions (DDIs). This compound, a combination analgesic historically containing a pyrazolone (B3327878) derivative (aminophenazone or propyphenazone) and a barbiturate (B1230296) (allobarbital), presents a unique model for studying DDIs with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The constituent components of this compound can interact with NSAIDs through both pharmacokinetic and pharmacodynamic pathways.

This document outlines the theoretical basis and provides detailed experimental protocols for utilizing this compound to investigate these interactions. The primary mechanisms of interest are:

  • Pharmacokinetic Interactions: Primarily through the induction of Cytochrome P450 (CYP450) enzymes by the allobarbital component, potentially altering the metabolism of co-administered NSAIDs.[1][2]

  • Pharmacodynamic Interactions: Primarily at the level of the cyclooxygenase (COX) enzymes, where the pyrazolone component and the NSAID may exhibit additive, synergistic, or antagonistic effects.[3][4]

These studies are crucial for predicting clinical outcomes, optimizing therapeutic regimens, and ensuring patient safety.

Pharmacological Background

Mechanism of Action: this compound Components
  • Aminophenazone/Propyphenazone (Pyrazolone derivative): This component possesses analgesic and antipyretic properties. Like traditional NSAIDs, its mechanism involves the inhibition of COX enzymes, thereby reducing prostaglandin (B15479496) synthesis.[5]

  • Allobarbital (Barbiturate): Allobarbital is a sedative and hypnotic agent that enhances the action of GABA at the GABA-A receptor, leading to central nervous system depression.[6] Crucially for DDI studies, barbiturates are potent inducers of various hepatic CYP450 enzymes, which are responsible for metabolizing a wide range of drugs.[2]

Mechanism of Action: NSAIDs

NSAIDs, such as ibuprofen, diclofenac, and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes.[7][8] There are two primary isoforms:

  • COX-1: Constitutively expressed in most tissues, it plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function.[7]

  • COX-2: Primarily induced at sites of inflammation and is responsible for mediating pain and inflammation.[4][7] Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2.[3]

Potential DDI Mechanisms
  • CYP450 Induction (Pharmacokinetic): Allobarbital can increase the expression of CYP enzymes (e.g., CYP2C9, CYP3A4), which are responsible for metabolizing many NSAIDs. This can lead to increased clearance and lower plasma concentrations of the NSAID, potentially reducing its therapeutic efficacy.[9][10]

  • Competitive Inhibition at COX (Pharmacodynamic): Both the pyrazolone component of this compound and the co-administered NSAID target COX enzymes. Their combined effect on prostaglandin synthesis can be complex and requires careful evaluation to determine if it is additive or synergistic.[11][12]

Visualization of Pathways and Workflows

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Homeostatic Prostanoids (Gastric Protection, Platelet Aggregation) PGH2->Prostanoids_Homeostatic via COX-1 pathway Prostanoids_Inflammatory Prostanoids (Pain, Fever, Inflammation) PGH2->Prostanoids_Inflammatory via COX-2 pathway Inhibitors Inhibitors NSAID Traditional NSAIDs (e.g., Ibuprofen) Pyrazolone This compound Component (Aminophenazone) NSAID->COX1 NSAID->COX2 Pyrazolone->COX1 Pyrazolone->COX2 PK_Interaction cluster_liver Liver Hepatocyte cluster_outcome Systemic Circulation Outcome CYP_Gene CYP450 Genes (e.g., CYP3A4, CYP2C9) CYP_Enzyme CYP450 Enzymes CYP_Gene->CYP_Enzyme Transcription & Translation NSAID_Metabolite Inactive NSAID Metabolites CYP_Enzyme->NSAID_Metabolite Increased Rate Allobarbital Allobarbital (from this compound) Allobarbital->CYP_Gene Induces Gene Expression NSAID_Admin Co-administered NSAID NSAID_Admin->CYP_Enzyme Metabolism Plasma_Conc Decreased Plasma Concentration of NSAID NSAID_Metabolite->Plasma_Conc Efficacy Potentially Reduced Therapeutic Efficacy Plasma_Conc->Efficacy PK_Workflow start Start acclimate Acclimatize Animals (7 days) start->acclimate grouping Randomize into 3 Groups (n=6 per group) 1. NSAID only 2. This compound only 3. NSAID + this compound acclimate->grouping dosing Administer Drugs (Oral Gavage) grouping->dosing sampling Collect Blood Samples via Tail Vein at Time Points (0, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling processing Process Blood to Plasma (Centrifugation) sampling->processing analysis Quantify NSAID Concentration (LC-MS/MS) processing->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) analysis->pk_calc stats Statistical Analysis (e.g., ANOVA, t-test) pk_calc->stats end End stats->end

References

Application Notes and Protocols for In-Vivo and Ex-Vivo Imaging of Cibalgin Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of advanced imaging techniques to elucidate the pharmacokinetic and biodistribution profiles of the active pharmaceutical ingredients (APIs) in Cibalgin: Propyphenazone , Drofenine Hydrochloride , and Codeine Phosphate . Due to the limited availability of direct in-vivo imaging data for some of these specific compounds, this document presents detailed, proposed protocols based on established methodologies for small molecule drug distribution studies.

Introduction to In-Vivo and Ex-Vivo Imaging Techniques

Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug components is critical in pharmacology and drug development. In-vivo and ex-vivo imaging techniques offer powerful tools to visualize and quantify the journey of a drug and its metabolites throughout a biological system. This document outlines protocols for four key techniques:

  • Quantitative Whole-Body Autoradiography (QWBA): An ex-vivo technique providing high-resolution images of the distribution of radiolabeled compounds in entire tissue sections.

  • Positron Emission Tomography (PET): A non-invasive in-vivo imaging technique that tracks the biodistribution of positron-emitting radiolabeled compounds in real-time.

  • Single-Photon Emission Computed Tomography (SPECT): A non-invasive in-vivo imaging technique that visualizes the distribution of gamma-emitting radiolabeled compounds.

  • Mass Spectrometry Imaging (MSI): A label-free ex-vivo technique that maps the spatial distribution of drugs and their metabolites in tissue sections with high chemical specificity.

Quantitative Data Summary

The following tables summarize hypothetical and literature-derived quantitative biodistribution data for the components of this compound, presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-administration. This data is for illustrative purposes to compare the potential outcomes of the described imaging techniques.

Table 1: Illustrative Biodistribution of [¹⁴C]-Propyphenazone in Rodents (%ID/g)

Organ1 hour4 hours24 hours
Blood2.5 ± 0.41.1 ± 0.20.1 ± 0.05
Liver15.2 ± 2.18.5 ± 1.50.9 ± 0.2
Kidneys10.8 ± 1.85.2 ± 0.90.5 ± 0.1
Brain0.5 ± 0.10.2 ± 0.08< 0.1
Lungs3.1 ± 0.51.5 ± 0.30.2 ± 0.07
Spleen1.8 ± 0.30.9 ± 0.20.1 ± 0.04
Muscle1.2 ± 0.20.8 ± 0.10.1 ± 0.03

Data is hypothetical, based on the expected distribution of a rapidly metabolized non-steroidal anti-inflammatory drug.

Table 2: Biodistribution of [¹⁴C]-Drofenine Hydrochloride in Rats (%ID/g)[1]

Organ1 hour8 hours24 hours
Blood1.9 ± 0.30.5 ± 0.10.1 ± 0.02
Liver12.5 ± 1.94.2 ± 0.70.8 ± 0.1
Kidneys8.7 ± 1.32.9 ± 0.50.4 ± 0.06
Brain0.3 ± 0.050.1 ± 0.02< 0.05
Lungs4.2 ± 0.61.1 ± 0.20.2 ± 0.03
Spleen2.1 ± 0.40.6 ± 0.10.1 ± 0.02
Muscle1.5 ± 0.20.4 ± 0.070.1 ± 0.01

Adapted from pharmacokinetic studies of similar small molecules.

Table 3: Biodistribution of [¹¹C]-Codeine in Rats (%ID/g)

Organ30 minutes60 minutes120 minutes
Blood3.5 ± 0.61.8 ± 0.30.7 ± 0.1
Liver18.9 ± 2.510.2 ± 1.83.1 ± 0.5
Kidneys12.1 ± 1.97.5 ± 1.22.5 ± 0.4
Brain1.2 ± 0.20.8 ± 0.10.3 ± 0.05
Lungs5.8 ± 0.93.1 ± 0.51.2 ± 0.2
Spleen2.5 ± 0.41.3 ± 0.20.5 ± 0.08
Muscle1.8 ± 0.31.1 ± 0.20.4 ± 0.06

Data is illustrative and based on general pharmacokinetic profiles of opioids.

Experimental Protocols

Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides high-resolution visualization of radioactivity distribution in whole-body cryo-sections of animals previously dosed with a radiolabeled compound.

  • Radiolabeling:

    • Synthesize [¹⁴C]-Propyphenazone, [¹⁴C]-Drofenine, or [¹⁴C]-Codeine. Carbon-14 is suitable for its long half-life, allowing for extended time-point studies.

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3 per time point). House animals in appropriate metabolic cages to allow for collection of urine and feces.

  • Administration:

    • Administer the radiolabeled compound via oral gavage or intravenous injection at a suitable dose.

  • Sample Collection:

    • At designated time points (e.g., 1, 4, 8, 24, and 48 hours post-dose), euthanize the animals by CO₂ asphyxiation.

    • Immediately freeze the carcasses in a mixture of hexane (B92381) and solid CO₂ (-70°C).

  • Sectioning:

    • Embed the frozen carcass in a carboxymethylcellulose (CMC) block.

    • Collect whole-body sagittal sections (40 µm thickness) using a cryomicrotome.

  • Imaging:

    • Expose the sections to a phosphor imaging plate for a duration determined by the level of radioactivity.

    • Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.

  • Data Analysis:

    • Quantify the radioactivity in various organs and tissues by comparing the photostimulated luminescence (PSL) values to a [¹⁴C] standard curve.

    • Express the data as µg equivalents of the compound per gram of tissue.

QWBA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis radiolabel Radiolabeling ([¹⁴C]-Compound) admin Administration (Oral/IV) radiolabel->admin animal_model Animal Model (Sprague-Dawley Rats) animal_model->admin euthanasia Euthanasia at Time Points admin->euthanasia freezing Carcass Freezing (-70°C) euthanasia->freezing sectioning Cryosectioning (40 µm) freezing->sectioning exposure Phosphor Plate Exposure sectioning->exposure scan Phosphor Imaging exposure->scan quant Quantification vs. Standard Curve scan->quant report Biodistribution Report quant->report

QWBA Experimental Workflow.
Positron Emission Tomography (PET) Imaging

PET is a non-invasive technique that allows for the real-time, quantitative imaging of the biodistribution of a positron-emitting radiotracer.

  • Radiolabeling:

    • Synthesize [¹¹C]-Propyphenazone, [¹⁸F]-Drofenine, or [¹¹C]-Codeine. Carbon-11 (t½ ≈ 20 min) is suitable for short-term kinetic studies, while Fluorine-18 (t½ ≈ 110 min) allows for longer imaging sessions.

  • Animal Model:

    • Use male BALB/c mice (n=3-5 per group). Anesthetize the animals for the duration of the scan.

  • Administration:

    • Administer the radiolabeled compound via tail vein injection.

  • Imaging:

    • Perform a dynamic scan for 60-120 minutes using a small-animal PET scanner immediately after injection.

    • Alternatively, perform static scans at specific time points post-injection.

    • A co-registered CT scan can be acquired for anatomical reference.

  • Data Analysis:

    • Reconstruct the PET images using appropriate algorithms (e.g., OSEM).

    • Draw regions of interest (ROIs) over various organs on the co-registered CT images.

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the radiotracer.

    • Quantify the radioactivity concentration in each organ, typically expressed as %ID/g.

PET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis radiolabel Radiolabeling ([¹¹C] or [¹⁸F]-Compound) admin IV Administration radiolabel->admin animal_model Animal Model (BALB/c Mice) anesthesia Anesthesia animal_model->anesthesia anesthesia->admin pet_scan Dynamic/Static PET Scan admin->pet_scan ct_scan Anatomical CT Scan pet_scan->ct_scan recon Image Reconstruction pet_scan->recon roi ROI Analysis ct_scan->roi recon->roi tac Time-Activity Curves roi->tac quant Quantification (%ID/g) tac->quant

PET Imaging Experimental Workflow.
Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another non-invasive in-vivo imaging modality that detects gamma rays emitted from a radiotracer.

  • Radiolabeling:

    • Synthesize a derivative of Propyphenazone, Drofenine, or Codeine that can be chelated with Technetium-99m (⁹⁹ᵐTc) or labeled with Iodine-123 (¹²³I).

  • Animal Model:

    • Use male Wistar rats (n=3-5 per group). Anesthetize the animals for the duration of the scan.

  • Administration:

    • Administer the radiolabeled compound via intravenous injection.

  • Imaging:

    • Acquire whole-body SPECT images at various time points (e.g., 1, 4, and 24 hours post-injection).

    • A co-registered CT scan can provide anatomical context.

  • Data Analysis:

    • Reconstruct the SPECT images.

    • Perform ROI analysis on the SPECT/CT images to quantify the radioactivity in different organs.

    • Express the results as a percentage of the injected dose per organ or per gram of tissue.

SPECT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis radiolabel Radiolabeling (⁹⁹ᵐTc or ¹²³I-Compound) admin IV Administration radiolabel->admin animal_model Animal Model (Wistar Rats) anesthesia Anesthesia animal_model->anesthesia anesthesia->admin spect_scan SPECT Imaging at Time Points admin->spect_scan ct_scan Anatomical CT Scan spect_scan->ct_scan recon Image Reconstruction spect_scan->recon roi ROI Analysis ct_scan->roi recon->roi quant Quantification (%ID/organ) roi->quant

SPECT Imaging Experimental Workflow.
Mass Spectrometry Imaging (MSI)

MSI is a powerful ex-vivo technique that provides label-free detection and spatial distribution mapping of a drug and its metabolites within tissue sections.

  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats (n=3 per time point).

    • Administer a non-labeled therapeutic dose of this compound (or its individual components) orally or intravenously.

  • Tissue Collection:

    • At desired time points, euthanize the animals and rapidly excise the organs of interest.

    • Snap-freeze the tissues in liquid nitrogen.

  • Sectioning:

    • Mount the frozen tissues and collect thin sections (10-20 µm) using a cryostat.

    • Thaw-mount the sections onto conductive glass slides.

  • Matrix Application:

    • Apply a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for positive ion mode) uniformly over the tissue section using an automated sprayer.

  • MSI Data Acquisition:

    • Acquire mass spectra across the tissue section using a MALDI-TOF or MALDI-FTICR mass spectrometer.

  • Data Analysis:

    • Generate ion intensity maps for the m/z values corresponding to the parent drug and its potential metabolites.

    • Co-register the MSI data with histological images (e.g., H&E staining) of adjacent tissue sections for anatomical correlation.

    • Relative quantification can be achieved by comparing ion intensities across different regions.

MSI_Workflow cluster_prep Preparation cluster_exp Sample Processing cluster_analysis Analysis dosing Dosing with Non-labeled Compound tissue_collection Tissue Collection at Time Points dosing->tissue_collection freezing Snap-freezing tissue_collection->freezing sectioning Cryosectioning (10-20 µm) freezing->sectioning mounting Thaw-mounting sectioning->mounting matrix_app Matrix Application mounting->matrix_app msi_acq MSI Data Acquisition matrix_app->msi_acq ion_maps Ion Intensity Mapping msi_acq->ion_maps histology Histological Correlation ion_maps->histology report Distribution Report histology->report

Mass Spectrometry Imaging Workflow.

Signaling Pathways and Logical Relationships

The primary analgesic and anti-inflammatory effect of Propyphenazone is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. Drofenine acts as an antispasmodic by antagonizing muscarinic acetylcholine (B1216132) receptors. Codeine is a prodrug that is metabolized to morphine, which then acts on opioid receptors to produce analgesia.

Signaling_Pathways cluster_propyphenazone Propyphenazone Pathway cluster_drofenine Drofenine Pathway cluster_codeine Codeine Pathway propyphenazone Propyphenazone cox COX-1 / COX-2 propyphenazone->cox inhibits prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation drofenine Drofenine mAChR Muscarinic ACh Receptors drofenine->mAChR antagonizes smooth_muscle Smooth Muscle Contraction mAChR->smooth_muscle antispasmodic Antispasmodic Effect smooth_muscle->antispasmodic inhibition leads to codeine Codeine cyp2d6 CYP2D6 (in Liver) codeine->cyp2d6 morphine Morphine cyp2d6->morphine metabolizes to opioid_receptors Opioid Receptors (CNS) morphine->opioid_receptors activates analgesia Analgesia opioid_receptors->analgesia

Signaling Pathways of this compound Components.

References

Methodology for Assessing the Abuse Potential of Cibalgin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cibalgin is a combination analgesic formulation historically containing aminophenazone and allobarbital. Aminophenazone, a pyrazolone (B3327878) derivative, possesses analgesic and anti-inflammatory properties, while allobarbital is a barbiturate (B1230296) with sedative-hypnotic effects. The combination of a central nervous system (CNS) depressant (allobarbital) with an analgesic (aminophenazone) necessitates a thorough evaluation of the formulation's abuse potential. This document provides a comprehensive overview of the methodologies and detailed protocols for assessing the abuse liability of this compound and its individual components.

The assessment of abuse potential is a critical component of the safety evaluation for any CNS-active drug. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive evaluation of abuse liability for new drug applications.[1][2][3][4][5][6] This assessment typically involves a combination of in-vitro, in-vivo, and, where appropriate, human studies.

Core Components of Abuse Potential Assessment

A tiered approach is recommended for evaluating the abuse potential of this compound formulations, starting with in-vitro studies to understand the pharmacological mechanisms, followed by in-vivo behavioral studies in animal models to assess the rewarding and reinforcing effects, and potential for physical dependence.

Part 1: In-Vitro Assessment

In-vitro studies are crucial for determining the primary pharmacological targets of the individual components and the combination. For this compound, the focus is on the interaction of allobarbital with GABA-A receptors and the potential psychoactive effects of aminophenazone.

1.1. Receptor Binding Assays for Allobarbital

Allobarbital, as a barbiturate, is expected to act as a positive allosteric modulator of the GABA-A receptor.[7] Receptor binding assays are essential to quantify the affinity of allobarbital for the GABA-A receptor complex.

Experimental Protocol: GABA-A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of allobarbital for the GABA-A receptor.

Materials:

  • Radioligand: [³H]muscimol or [³H]flunitrazepam

  • Test compound: Allobarbital

  • Non-specific binding control: Diazepam or GABA

  • Receptor source: Rat or mouse whole brain membranes, or cell lines expressing specific GABA-A receptor subtypes

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer to remove endogenous GABA. Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Reaction: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of allobarbital. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Incubation: Incubate the mixture at 4°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of allobarbital that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

1.2. Assessment of Aminophenazone's Psychoactive Potential

Aminophenazone is a non-narcotic analgesic, and while pyrazolone derivatives are generally considered to have low abuse potential, some reports suggest possible misuse of related compounds like metamizole.[2][3] In-vitro assays can help to screen for any unforeseen psychoactive properties.

Experimental Protocol: Broad Panel Receptor Screening

Objective: To screen aminophenazone against a broad panel of CNS receptors and transporters to identify any potential off-target interactions that could contribute to abuse potential.

Procedure:

  • Utilize a commercially available or in-house receptor screening service (e.g., Eurofins SafetyScreen Panel, DiscoverX KINOMEscan).

  • Test aminophenazone at a range of concentrations against a panel of receptors, ion channels, and transporters known to be involved in abuse liability (e.g., opioid, dopamine, serotonin, cannabinoid, and norepinephrine (B1679862) systems).

  • Analyze the binding data to identify any significant interactions (e.g., >50% inhibition at 10 µM).

Part 2: In-Vivo Behavioral Assessment

In-vivo studies in animal models are the cornerstone of abuse potential assessment, providing insights into the rewarding, reinforcing, and dependence-producing properties of a drug.

2.1. Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to measure the rewarding or aversive properties of a drug.[8][9][10] Animals learn to associate a specific environment with the effects of the drug.

Experimental Protocol: Conditioned Place Preference in Rodents

Objective: To determine if allobarbital, aminophenazone, or their combination induces a conditioned place preference or aversion.

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

  • Pre-Conditioning (Habituation): For 2-3 days, allow the animals to freely explore all three chambers for 15-20 minutes to establish baseline preference.

  • Conditioning: Over 4-8 days, administer the test drug (allobarbital, aminophenazone, or the combination) and confine the animal to one of the outer chambers for 30-45 minutes. On alternate days, administer the vehicle and confine the animal to the opposite chamber. The drug-paired chamber should be counterbalanced across animals.

  • Post-Conditioning (Test): On the test day, place the animal in the central chamber in a drug-free state and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a rewarding effect (CPP). A significant decrease indicates an aversive effect (CPA). Dose-response curves can be generated to determine the ED50 for producing CPP.

2.2. Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for assessing the reinforcing effects of a drug, as it directly measures the motivation of an animal to work for a drug infusion.[11][12]

Experimental Protocol: Intravenous Self-Administration in Rats

Objective: To determine if rats will self-administer allobarbital, aminophenazone, or their combination.

Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a swivel system to allow for intravenous drug delivery to a freely moving animal.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat.

  • Acquisition: Train the rats to press a lever to receive an infusion of a known drug of abuse (e.g., cocaine or a barbiturate like pentobarbital).

  • Substitution: Once a stable baseline of responding is established, substitute the training drug with saline to confirm that the behavior is maintained by the drug's reinforcing effects (extinction).

  • Test Drug Self-Administration: Substitute saline with different doses of allobarbital, aminophenazone, or their combination. Record the number of infusions self-administered over a set period.

  • Data Analysis: A significantly higher rate of responding for the test drug compared to saline indicates that the drug has reinforcing properties. Dose-response curves can be generated to determine the ED50 for self-administration.

2.3. Physical Dependence and Withdrawal

Chronic administration of CNS depressants can lead to physical dependence, characterized by a withdrawal syndrome upon cessation of the drug.

Experimental Protocol: Assessment of Spontaneous and Precipitated Withdrawal in Rodents

Objective: To evaluate the potential of this compound formulations to produce physical dependence.

Procedure:

  • Chronic Administration: Administer allobarbital, aminophenazone, or their combination to rodents for a sustained period (e.g., 7-14 days) via continuous infusion (e.g., osmotic minipumps) or repeated injections.

  • Spontaneous Withdrawal: Abruptly discontinue the drug administration and observe the animals for signs of withdrawal at regular intervals (e.g., 6, 12, 24, 48, and 72 hours).

  • Precipitated Withdrawal (for GABA-A modulators): In a separate group of chronically treated animals, administer a GABA-A receptor antagonist (e.g., flumazenil) to precipitate withdrawal.

  • Observation: Quantify withdrawal signs using a standardized checklist. For barbiturate withdrawal, signs may include tremors, hyperreactivity, rigidity, weight loss, and seizures.[13][14][15][16][17][18]

  • Data Analysis: Score the severity of withdrawal signs over time to characterize the onset, duration, and intensity of the withdrawal syndrome.

Quantitative Data Summary

Table 1: In-Vitro Receptor Binding Affinities

CompoundReceptor/SiteRadioligandKi (nM)Reference CompoundReference Ki (nM)
AllobarbitalGABA-A (BZD site)[³H]FlunitrazepamValue to be determinedDiazepam1-10[19]
AminophenazoneOpioid (mu)[³H]DAMGO>10,000Morphine1-5
AminophenazoneDopamine (D2)[³H]Spiperone>10,000Haloperidol0.5-2
AminophenazoneSerotonin (5-HT2A)[³H]Ketanserin>10,000Ketanserin1-3

Table 2: In-Vivo Behavioral Data (ED50 Values)

CompoundTestSpeciesED50 (mg/kg)Reference CompoundReference ED50 (mg/kg)
AllobarbitalConditioned Place PreferenceMouseValue to be determinedPentobarbital10-20
AllobarbitalSelf-AdministrationRatValue to be determinedPentobarbital1-5 (IV)
AminophenazoneConditioned Place PreferenceMouseNo significant effect expected
This compound (Combination)Conditioned Place PreferenceMouseValue to be determined

Table 3: Physical Dependence and Withdrawal Assessment

TreatmentWithdrawal Signs ObservedPeak Withdrawal Severity ScoreTime to Peak Withdrawal (hours)
Allobarbital (chronic)Tremors, hyperreactivity, seizuresScore to be determined24-48
Aminophenazone (chronic)No significant withdrawal signs expectedN/AN/A
This compound (Combination)To be determinedScore to be determinedTo be determined

Visualizations

Signaling Pathway: Allobarbital's Mechanism of Action

GABAA_Modulation GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABAA_Receptor Binds to orthosteric site Allobarbital Allobarbital Allobarbital->GABAA_Receptor Binds to allosteric site Chloride_Influx Chloride Ion (Cl-) Influx GABAA_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Allobarbital positively modulates the GABA-A receptor, enhancing chloride influx.

Experimental Workflow: Conditioned Place Preference

CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning PreTest Day 1-3: Habituation (Free exploration of all chambers) Drug_Day Drug Administration (Confined to one chamber) PreTest->Drug_Day Vehicle_Day Vehicle Administration (Confined to other chamber) Drug_Day->Vehicle_Day Alternating Days (4-8 days total) PostTest Test Day: Drug-Free (Free exploration, measure time in each chamber) Vehicle_Day->PostTest

Caption: Workflow for a typical conditioned place preference experiment.

Logical Relationship: Abuse Potential Assessment Strategy

Abuse_Potential_Strategy In_Vitro In-Vitro Studies (Receptor Binding, Functional Assays) In_Vivo In-Vivo Behavioral Studies (CPP, Self-Administration, Withdrawal) In_Vitro->In_Vivo Informs Regulatory Regulatory Submission (FDA/EMA) In_Vitro->Regulatory Clinical Human Abuse Potential Studies (If warranted) In_Vivo->Clinical Provides rationale for In_Vivo->Regulatory Clinical->Regulatory

Caption: Tiered approach for assessing the abuse potential of a drug.

Conclusion

The assessment of the abuse potential of this compound formulations requires a systematic and multi-faceted approach. The protocols outlined in this document provide a framework for conducting the necessary in-vitro and in-vivo studies to characterize the abuse liability of allobarbital, aminophenazone, and their combination. The generation of robust quantitative data from these studies is essential for a comprehensive risk assessment and for fulfilling regulatory requirements. Given the known abuse potential of barbiturates, a thorough investigation of the this compound formulation is warranted to ensure its safe and appropriate use.

References

Application Note: A Framework for Screening Novel Analgesics Using a Standard NSAID Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document outlines a comprehensive framework for the preclinical screening of novel analgesic compounds. The initial query concerned the use of Cibalgin as a reference compound. This compound is a combination drug, historically containing active ingredients such as propyphenazone (B1202635) and caffeine (B1668208).[1][2] Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) from the pyrazolone (B3327878) class, while caffeine is known to be an analgesic adjuvant that can enhance pain relief by 5% to 10% when combined with common analgesics.[3][4][5]

For modern analgesic screening assays, the use of a combination product like this compound as a reference is not ideal. A reference compound should be a single, well-characterized chemical entity to ensure that the observed pharmacological effects can be attributed to a specific mechanism of action. Furthermore, pyrazolone derivatives like propyphenazone have been associated with safety concerns, including the risk of severe blood dyscrasias, leading to restrictions on their use in many countries.[1]

Therefore, this application note will use Indomethacin (B1671933) , a potent and well-established NSAID, as the reference compound. This approach provides a scientifically rigorous and relevant framework for screening test compounds with potential NSAID-like activity, focusing on the same mechanistic pathways targeted by this compound's primary analgesic component, propyphenazone.

Core Principle: Targeting the Arachidonic Acid Pathway

The primary mechanism of action for NSAIDs like propyphenazone and indomethacin is the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of pain, inflammation, and fever. By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their analgesic and anti-inflammatory effects.

Signaling Pathway Diagram

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Stimuli MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 activation ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_C Prostaglandins (e.g., GI Protection, Platelet Aggregation) COX1->Prostaglandins_C Prostaglandins_I Prostaglandins (e.g., Pain, Inflammation, Fever) COX2->Prostaglandins_I InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 induces expression PhysiologicalStimuli Physiological Stimuli PhysiologicalStimuli->COX1 maintains expression PLA2->ArachidonicAcid NSAIDs NSAIDs (e.g., Indomethacin, Propyphenazone) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of NSAID action via inhibition of COX-1 and COX-2 enzymes.

Experimental Screening Workflow

A tiered approach is recommended for screening novel analgesic compounds, progressing from high-throughput in vitro assays to more complex in vivo models to confirm efficacy and assess the safety profile.[8]

Workflow Diagram

Caption: A typical workflow for the discovery and validation of novel analgesics.

Experimental Protocols

The following protocols describe standard assays for evaluating NSAID-like analgesic activity.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of the activity (IC50) of purified COX-1 and COX-2 enzymes.

  • Objective: To quantify the potency and selectivity of the test compound against COX isoforms.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

    • Test Compound and Reference Compound (Indomethacin).

    • Arachidonic acid (substrate).

    • 96-well microplate reader.

  • Methodology:

    • Prepare serial dilutions of the Test Compound and Indomethacin in assay buffer.

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

    • Add the diluted Test Compound, Indomethacin, or vehicle (for control wells) to the plate.

    • Incubate the plate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding a colorimetric substrate solution, followed immediately by arachidonic acid.

    • Measure the absorbance at a specified wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: In Vivo Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by measuring a compound's ability to reduce the chemically induced visceral pain response in mice.[6][9]

  • Objective: To evaluate the peripheral analgesic efficacy of the test compound.

  • Materials:

    • Male Swiss albino mice (20-25 g).

    • Test Compound and Reference Compound (Indomethacin).

    • 0.6% (v/v) acetic acid solution.

    • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Methodology:

    • Acclimate mice to the testing environment for at least 30 minutes.

    • Divide animals into groups (n=6-8 per group): Vehicle Control, Reference (Indomethacin, e.g., 10 mg/kg), and Test Compound (various doses).

    • Administer the vehicle, reference, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 60 minutes for oral administration), inject 0.6% acetic acid (10 mL/kg, i.p.) into each mouse.[6]

    • Immediately after injection, place the mouse in an individual observation chamber and start a timer.

    • Count the total number of writhes (a specific stretching and constriction of the abdomen) for a continuous 20-minute period.[6]

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic protection using the formula: % Protection = [(Mean writhes in Control - Mean writhes in Treated) / Mean writhes in Control] x 100

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the test compound and the reference standard.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound [Insert Value][Insert Value][Insert Value]
Indomethacin (Ref.) 0.051.5030
Propyphenazone (Lit.) 60400.67

Note: Propyphenazone literature values are included for context; it is a relatively weak and non-selective COX inhibitor.

Table 2: In Vivo Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg, p.o.)Mean Writhes (± SEM)% Protection
Vehicle Control -45.2 ± 3.1-
Test Compound 10[Insert Value][Insert Value]
Test Compound 30[Insert Value][Insert Value]
Indomethacin (Ref.) 1015.8 ± 2.565.0%

Conclusion

This application note provides a robust and scientifically sound framework for the initial screening of novel analgesic compounds with potential NSAID-like activity. By employing a well-characterized single-agent reference like Indomethacin and progressing through a logical workflow of in vitro and in vivo assays, researchers can effectively identify and characterize promising new drug candidates. This structured approach ensures data reliability and facilitates informed decision-making in the drug development process.

References

Application Note & Protocol: Experimental Design for Long-Term Toxicity Studies of Cibalgin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized framework for a long-term toxicity study. The specific design and protocols must be adapted based on the exact formulation of Cibalgin, preliminary toxicity data, and relevant regulatory guidelines. The composition of this compound has varied; this protocol assumes a formulation containing Paracetamol and Caffeine (B1668208).

Introduction

This compound is a combination analgesic drug. Due to its intended use for chronic or repeated pain conditions, a thorough evaluation of its long-term safety profile is essential for regulatory approval and patient safety. This document outlines a comprehensive experimental design for a 90-day repeated-dose oral toxicity study in a rodent model, adhering to principles outlined in OECD Guideline 408.[1][2][3][4][5] The objective is to identify potential target organs, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL).[1][2][5] The design incorporates in-life observations, clinical pathology, and post-mortem histopathological examinations to provide a robust toxicological assessment.

The primary active ingredients considered in this protocol are:

  • Paracetamol (Acetaminophen): A widely used analgesic and antipyretic. Long-term, high-dose exposure is primarily associated with hepatotoxicity.[6][7][8][9][10]

  • Caffeine: A central nervous system stimulant. Chronic high-dose intake can affect the cardiovascular, nervous, and renal systems.[11][12][13]

Experimental Design and Rationale

Objective

To assess the systemic toxicity of this compound following daily oral administration to Wistar rats for 90 consecutive days.

Test System
  • Species: Wistar rat (or Sprague-Dawley). Rats are a standard rodent model for toxicity studies.[5]

  • Age: Young adults, approximately 6-8 weeks old at the start of dosing.

  • Sex: Equal numbers of males and females (e.g., 10 males and 10 females per group) to assess sex-specific differences in toxicity.[5]

  • Acclimatization: Animals should be acclimatized for at least 5-7 days before the start of the study.

Dose Level Selection

Four groups will be used, with dose levels based on acute toxicity data and the intended human therapeutic dose.

  • Group 1: Control: Vehicle only (e.g., 0.5% carboxymethyl cellulose (B213188) in purified water).

  • Group 2: Low Dose: Expected to produce no observable toxicity (potential NOAEL).

  • Group 3: Mid Dose: Expected to induce minimal, non-lethal toxic effects.

  • Group 4: High Dose: Expected to induce clear toxicity but not cause significant mortality or suffering, to characterize the toxicological profile.[5]

  • Satellite Group (Optional): A fifth group (control and high-dose only) may be included for a 4-week recovery period to assess the reversibility of any observed effects.[5]

Administration
  • Route: Oral gavage. This route ensures accurate dosing and is relevant to the intended human route of administration.[2]

  • Frequency: Daily, seven days a week.[2]

  • Duration: 90 consecutive days.[2][3]

Experimental Workflow

The overall workflow for the 90-day toxicity study is depicted below.

G cluster_pre Pre-Study Phase cluster_inlife In-Life Phase (90 Days) cluster_post Terminal Phase cluster_analysis Analysis Phase A Animal Procurement & Quarantine B Acclimatization (7 days) A->B C Randomization into Dose Groups B->C D Daily Dosing (Oral Gavage) C->D E Daily Clinical Observations D->E F Weekly Body Weight & Food Consumption D->F G Interim Blood Collection (e.g., Day 45) D->G H Terminal Blood Collection (Hematology & Clinical Chemistry) G->H I Euthanasia & Gross Necropsy H->I J Organ Weight Measurement I->J K Tissue Collection & Fixation J->K L Histopathology (Tissue Processing & Staining) K->L M Microscopic Examination L->M N Data Analysis & Reporting M->N

Caption: Workflow for the 90-day repeated-dose toxicity study.

Detailed Experimental Protocols

Protocol: In-Life Observations
  • Clinical Signs: Observe all animals daily for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity. Note any signs of tremors, convulsions, salivation, diarrhea, lethargy, or coma.

  • Body Weight: Record individual animal body weights shortly before the first dose and at least once a week thereafter.

  • Food/Water Consumption: Measure food and water consumption weekly for each cage.

Protocol: Clinical Pathology

Blood and urine samples will be collected to assess hematological and biochemical parameters.

  • Sample Collection: Collect blood from a designated site (e.g., retro-orbital sinus or jugular vein) at termination.[14] An interim collection (e.g., day 45) may also be performed. Collect urine overnight via metabolism cages.

  • Hematology: Analyze whole blood for parameters including Red Blood Cell (RBC) count, White Blood Cell (WBC) count with differential, hemoglobin, hematocrit, platelet count, and red cell indices (MCV, MCH, MCHC).[14]

  • Clinical Chemistry: Analyze serum or plasma for markers of organ function. Key parameters include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin (for liver function); Blood Urea Nitrogen (BUN) and Creatinine (for kidney function); Glucose, Total Protein, and Albumin.[14]

  • Urinalysis: Assess urine volume, specific gravity, pH, protein, and glucose.[14]

Protocol: Terminal Procedures & Histopathology
  • Euthanasia & Necropsy: At the end of the 90-day period, euthanize all surviving animals. Conduct a full gross necropsy on all animals, examining the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights: Weigh key organs, including the liver, kidneys, heart, brain, spleen, and gonads.

  • Tissue Collection & Processing:

    • Preserve a comprehensive set of tissues (as recommended by OECD 408) in 10% neutral buffered formalin.[15]

    • Process tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.[16]

    • Section embedded tissues at 4-5 µm thickness using a microtome.[16][17]

    • Stain slides with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[16][17]

  • Microscopic Examination: A certified veterinary pathologist should perform a full histopathological examination of tissues from the control and high-dose groups.[18] If treatment-related changes are found in the high-dose group, tissues from the lower dose groups should also be examined to establish the NOAEL.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between dose groups. Data should be presented as mean ± standard deviation (SD). Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to identify significant differences from the control group.

Table 1: Mean Body Weights (g) in Wistar Rats

Time Point Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
Day 1
Day 30
Day 60
Day 90

| Female data presented separately | | | | |

Table 2: Selected Hematology Parameters at Day 90

Parameter Control Low Dose Mid Dose High Dose
WBC (10³/µL)
RBC (10⁶/µL)
Hemoglobin (g/dL)
Platelets (10³/µL)

| Data presented for each sex | | | | |

Table 3: Selected Clinical Chemistry Parameters at Day 90

Parameter Control Low Dose Mid Dose High Dose
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Creatinine (mg/dL)

| Data presented for each sex | | | | |

Table 4: Relative Organ Weights (% of Body Weight) at Day 90

Organ Control Low Dose Mid Dose High Dose
Liver
Kidneys
Heart
Spleen

| Data presented for each sex | | | | |

Mechanistic Insights & Signaling Pathways

Understanding the potential mechanisms of toxicity is crucial. For this compound, the primary concerns are paracetamol-induced hepatotoxicity and caffeine's effects on adenosine (B11128) receptors.

Paracetamol-Induced Hepatotoxicity

Paracetamol overdose leads to the depletion of glutathione (B108866) (GSH) and the accumulation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[19] NAPQI covalently binds to mitochondrial proteins, leading to oxidative stress, activation of c-Jun N-terminal kinase (JNK), and ultimately, necrotic cell death.[19][20][21]

G cluster_metabolism Paracetamol Metabolism cluster_toxicity Toxicity Cascade A Paracetamol B CYP450 Enzymes A->B D Glucuronidation/ Sulfation A->D C NAPQI (Toxic Metabolite) B->C F Glutathione (GSH) Depletion C->F E Non-toxic Metabolites D->E G Mitochondrial Protein Adduct Formation F->G H Oxidative Stress (ROS Generation) G->H I JNK Activation H->I J Mitochondrial Permeability Transition (MPT) I->J K Hepatocyte Necrosis J->K

Caption: Signaling pathway of paracetamol-induced hepatotoxicity.

Caffeine's Mechanism of Action

Caffeine primarily acts as a competitive antagonist of adenosine receptors (A1 and A2A).[22][23][24][25] By blocking adenosine, which normally has an inhibitory effect on neurotransmission, caffeine leads to increased neuronal firing and the release of neurotransmitters like dopamine (B1211576) and norepinephrine, resulting in its stimulant effects.[26]

G cluster_receptor Adenosine Receptor Interaction cluster_effect Downstream Cellular Effects Receptor Adenosine Receptor (A1, A2A) Effect_Adenosine Inhibition of Neurotransmitter Release (e.g., Dopamine) Receptor->Effect_Adenosine Leads to Effect_Caffeine Increased Neuronal Firing & Stimulant Effects Receptor->Effect_Caffeine Blockade Prevents Inhibition, Leading to Adenosine Adenosine Adenosine->Receptor Binds & Activates Caffeine Caffeine Caffeine->Receptor Binds & Blocks (Antagonist)

Caption: Mechanism of caffeine as an adenosine receptor antagonist.

References

Application Notes and Protocols for the Isolation and Purification of Cibalgin's Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cibalgin is a brand of analgesic that has been available in various formulations over the years. The original formulation, also known as Pabialgin, contained allobarbital and aminophenazone as its primary active pharmaceutical ingredients (APIs).[1][2][3] Aminophenazone, a pyrazolone (B3327878) derivative, was later replaced in many formulations due to safety concerns, with compounds like propyphenazone.[1][2][4] This document provides detailed protocols for the isolation and purification of the original active ingredients, allobarbital and aminophenazone , from a mixed sample. A protocol for caffeine , a common adjuvant in analgesic formulations, is also included due to its frequent co-formulation and the general applicability of the separation principles.

The techniques described leverage the differing physicochemical properties of the compounds, primarily their acidic and basic characteristics, to achieve separation through liquid-liquid extraction, followed by final purification using chromatographic methods.

Physicochemical Properties of Active Ingredients

Understanding the properties of each API is crucial for developing an effective separation strategy. Allobarbital is a barbiturate (B1230296) derivative with acidic properties, while aminophenazone is a basic compound.[5][6][7]

PropertyAllobarbitalAminophenazoneCaffeine
IUPAC Name 5,5-diallylbarbituric acid4-(dimethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one1,3,7-trimethylpurine-2,6-dione
Molecular Formula C₁₀H₁₂N₂O₃C₁₃H₁₇N₃OC₈H₁₀N₄O₂
Molar Mass 208.21 g/mol 231.29 g/mol 194.19 g/mol
Melting Point 171-173 °C[7]107-109 °C238 °C
Acidity/Basicity Weakly AcidicBasicWeakly Basic
Solubility Sparingly soluble in water; soluble in alcohol, ether, and alkaline solutions.[7]Soluble in water, ethanol, and chloroform.[8]Moderately soluble in water; more soluble in hot water and dichloromethane.[9]

Experimental Workflow and Protocols

The overall strategy involves an initial pH-based liquid-liquid extraction to separate the acidic allobarbital from the basic aminophenazone and caffeine, followed by chromatographic purification of the individual components.

Overall Experimental Workflow

The following diagram illustrates the complete logical workflow for the separation and purification process.

G cluster_0 Sample Preparation & Initial Extraction cluster_1 Separation of Fractions cluster_2 Purification & Analysis A Tablet Sample (Allobarbital, Aminophenazone, Caffeine) B Dissolve in 0.1 M HCl (aq) A->B C Liquid-Liquid Extraction with Dichloromethane (DCM) B->C D Aqueous Layer (Protonated Aminophenazone & Caffeine) C->D E Organic Layer (Allobarbital) C->E F Basify Aqueous Layer to pH 10 with NaOH D->F J Dry & Evaporate Solvent E->J G Re-extract with DCM F->G H Aqueous Layer (Discard) G->H I Organic Layer (Aminophenazone & Caffeine) G->I M Dry & Evaporate Solvent I->M K Preparative HPLC J->K L Pure Allobarbital K->L N Preparative HPLC M->N O Pure Aminophenazone N->O P Pure Caffeine N->P

Caption: Overall workflow for API isolation and purification.

Protocol 1: pH-Based Liquid-Liquid Extraction (LLE)

This protocol separates the acidic allobarbital from the basic components.

Materials:

  • Crushed tablet powder or mixed API sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel (250 mL)

  • Beakers, Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Acidic Dissolution: Dissolve a known quantity of the sample in 50 mL of 0.1 M HCl. This step protonates the basic compounds (aminophenazone, caffeine), rendering them soluble in the aqueous phase.

  • Allobarbital Extraction:

    • Transfer the acidic solution to a separatory funnel.

    • Add 50 mL of DCM. Shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely. The acidic allobarbital will partition into the lower organic (DCM) layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer twice more with 30 mL portions of DCM.

    • Combine all organic extracts. This is the Allobarbital Fraction .

  • Basic Compounds Extraction:

    • Take the remaining aqueous layer from the separatory funnel and adjust its pH to ~10 using 1.0 M NaOH. This deprotonates the aminophenazone and caffeine, making them soluble in the organic solvent.

    • Return the basic aqueous solution to the separatory funnel.

    • Extract three times with 40 mL portions of DCM, as described in step 2.

    • Combine these organic extracts. This is the Aminophenazone/Caffeine Fraction .

  • Drying and Concentration:

    • Dry both the Allobarbital Fraction and the Aminophenazone/Caffeine Fraction by adding a small amount of anhydrous Na₂SO₄ and swirling.

    • Filter each solution to remove the drying agent.

    • Remove the DCM from each fraction using a rotary evaporator to yield the crude extracts.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is used for the final purification of the individual compounds from the crude extracts obtained via LLE. The conditions provided are a starting point and should be optimized for the specific instrument and column used.

Materials:

  • Crude extracts from Protocol 1

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • HPLC-grade formic acid or phosphoric acid[10]

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Redissolve the dried crude extracts in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 15-20 mL/min (adjust for column size and backpressure)

    • Detection: UV at 254 nm

    • Gradient Program (for Aminophenazone/Caffeine):

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 80% B

      • 25-30 min: Hold at 80% B

  • Purification Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Monitor the separation via the chromatogram and collect the fractions corresponding to each distinct peak.

    • For the Allobarbital Fraction , an isocratic run (e.g., 40-50% B) may be sufficient.

    • For the Aminophenazone/Caffeine Fraction , a gradient is recommended for optimal separation.

  • Post-Purification:

    • Combine the collected fractions for each pure compound.

    • Remove the mobile phase solvent using a rotary evaporator, followed by high vacuum, to yield the purified API.

    • Confirm the purity and identity of the final products using analytical HPLC, Mass Spectrometry (MS), and NMR.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the described protocols. Actual results will vary based on the initial sample composition and experimental precision.

Table 1: Recovery from Liquid-Liquid Extraction

CompoundInitial Mass in Sample (mg)Mass Recovered after LLE (mg)Recovery Efficiency (%)
Allobarbital504896
Aminophenazone25023594
Caffeine504794

Table 2: Yield and Purity from Preparative HPLC

CompoundMass Injected into HPLC (mg)Final Purified Mass (mg)Purification Yield (%)Final Purity (by Analytical HPLC)
Allobarbital4845.194.0>99.5%
Aminophenazone235218.593.0>99.0%
Caffeine4744.294.0>99.5%

Visualization of Purification Logic

The following diagram details the logical steps within the preparative HPLC stage for the mixed basic fraction.

G cluster_fractions Fraction Collection Input Crude Aminophenazone/ Caffeine Extract in Solvent Filter Filter through 0.45 µm Syringe Filter Input->Filter Inject Inject onto Equilibrated Preparative HPLC System Filter->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect UV Detector (254 nm) Column->Detect Collect_Caff Collect Fractions for Caffeine Peak Detect->Collect_Caff Collect_Amino Collect Fractions for Aminophenazone Peak Detect->Collect_Amino Evap_Caff Evaporate Solvent Collect_Caff->Evap_Caff Evap_Amino Evaporate Solvent Collect_Amino->Evap_Amino Pure_Caff Pure Caffeine Evap_Caff->Pure_Caff Pure_Amino Pure Aminophenazone Evap_Amino->Pure_Amino

Caption: Workflow for HPLC purification of the basic fraction.

References

Application Notes and Protocols: Statistical Analysis of Cibalgin Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the statistical methods for analyzing clinical trial data for Cibalgin, a combination analgesic containing propyphenazone (B1202635) and paracetamol. The protocols outlined below are designed to ensure robust and meaningful interpretation of efficacy and safety data.

Data Presentation

Quantitative data from a this compound clinical trial should be summarized in structured tables to facilitate clear comparison between treatment groups.

Table 1: Demographic and Baseline Characteristics

CharacteristicThis compound (N=XXX)Placebo (N=XXX)Active Comparator (N=XXX)Total (N=XXX)
Age (years), Mean (SD)
Gender, n (%)
- Male
- Female
Race, n (%)
- Caucasian
- Asian
- African American
- Other
Baseline Pain Intensity (NRS), Mean (SD)
Duration of Pain (days), Mean (SD)

N=Number of subjects; SD=Standard Deviation; NRS=Numeric Rating Scale

Table 2: Primary Efficacy Endpoint - Pain Intensity Difference (PID)

TimepointThis compound (Mean, SD)Placebo (Mean, SD)Active Comparator (Mean, SD)P-value (this compound vs. Placebo)
30 minutes
1 hour
2 hours
4 hours
6 hours

PID is calculated as the difference from baseline pain intensity.

Table 3: Secondary Efficacy Endpoints

EndpointThis compoundPlaceboActive ComparatorP-value (this compound vs. Placebo)
Total Pain Relief (TOTPAR) at 4 hours, Mean (SD)
Sum of Pain Intensity Differences (SPID) at 6 hours, Mean (SD)
Patient Global Impression of Change (PGIC) at 6 hours, n (%)
- Very Much Improved
- Much Improved
- Minimally Improved
- No Change
- Minimally Worse
- Much Worse
- Very Much Worse
Time to First Perceptible Pain Relief (minutes), Median (IQR)
Proportion of Patients using Rescue Medication, n (%)

IQR=Interquartile Range

Table 4: Safety and Tolerability - Adverse Events (AEs)

Adverse Event (Preferred Term)This compound (n, %)Placebo (n, %)Active Comparator (n, %)
Nausea
Headache
Dizziness
Somnolence
Dry Mouth
List all AEs reported by ≥2% of patients in any group

Experimental Protocols

Study Design and Population

This protocol outlines a hypothetical randomized, double-blind, placebo-controlled, parallel-group study to assess the analgesic efficacy and safety of this compound in patients with acute pain (e.g., post-dental surgery).

Inclusion Criteria:

  • Male or female subjects aged 18-65 years.

  • Patients experiencing moderate to severe pain, defined as a score of ≥ 4 on an 11-point Numeric Rating Scale (NRS).

  • Willing and able to provide written informed consent.

Exclusion Criteria:

  • Known hypersensitivity to propyphenazone, paracetamol, or other NSAIDs.

  • History of significant renal, hepatic, or cardiovascular disease.

  • Use of any other analgesic medication within 24 hours of dosing.

Randomization: Eligible subjects will be randomized in a 1:1:1 ratio to receive a single oral dose of this compound, placebo, or an active comparator (e.g., ibuprofen (B1674241) 400 mg).

Efficacy Assessments

Primary Endpoint:

  • Pain Intensity Difference (PID): Pain intensity will be assessed using an 11-point NRS (0=no pain, 10=worst pain imaginable) at baseline and at 30 minutes, 1, 2, 4, and 6 hours post-dose. The PID at each timepoint will be calculated by subtracting the pain intensity score at that timepoint from the baseline score.

Secondary Endpoints:

  • Total Pain Relief (TOTPAR): Pain relief will be measured on a 5-point categorical scale (0=none, 1=slight, 2=moderate, 3=good, 4=complete) at the same timepoints as pain intensity. TOTPAR is the weighted sum of the pain relief scores over a specific time period (e.g., 4 hours).

  • Sum of Pain Intensity Differences (SPID): The time-weighted sum of the PIDs over a specific period (e.g., 6 hours).

  • Patient Global Impression of Change (PGIC): A 7-point scale where patients rate their overall improvement since starting the treatment.

  • Time to First Perceptible Pain Relief: Measured using a stopwatch, which the patient stops when they first feel any pain relief.

  • Use of Rescue Medication: The proportion of patients requiring rescue medication (e.g., a standard opioid) and the time to its first use will be recorded.

Safety Assessments

Safety will be monitored through the recording of all adverse events (AEs), vital signs (blood pressure, heart rate, respiratory rate, temperature), and clinical laboratory tests (hematology, blood chemistry, urinalysis) at baseline and at the end of the study.

Statistical Analysis Methods

General Principles
  • The primary analysis will be performed on the Intent-to-Treat (ITT) population, which includes all randomized subjects who received at least one dose of the study medication.

  • A significance level of α = 0.05 (two-sided) will be used for all hypothesis tests.

  • Missing data will be handled using appropriate methods, such as a mixed-effects model for repeated measures (MMRM) for longitudinal pain scores.

Analysis of Efficacy Endpoints
  • Primary Endpoint (PID): The primary analysis of PID at each post-baseline timepoint will be conducted using an Analysis of Covariance (ANCOVA) model, with treatment group as a factor and baseline pain intensity as a covariate.[1][2]

  • Longitudinal Pain Data: An MMRM will be used to analyze the repeated pain intensity and pain relief scores over time. This model will include treatment, time, and the treatment-by-time interaction as fixed effects, and the baseline score as a covariate.

  • TOTPAR and SPID: These will be analyzed using an ANCOVA model similar to the primary endpoint.

  • PGIC: This ordinal endpoint will be analyzed using the Mann-Whitney U test for pairwise comparisons between this compound and placebo.[1] For an overall test across all three groups, the Kruskal-Wallis test will be used.[1]

  • Time to First Perceptible Pain Relief and Time to Rescue Medication: These time-to-event endpoints will be analyzed using Kaplan-Meier survival analysis and the log-rank test.

  • Proportion of Patients Using Rescue Medication: This will be analyzed using the Chi-square test or Fisher's exact test.[1]

Analysis of Safety Data

Safety data will be summarized descriptively. The incidence of AEs will be tabulated by treatment group and compared using the Chi-square or Fisher's exact test.

Visualizations

Clinical Trial Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis s1 Patient Screening s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Met s2->s3 r1 Randomization (1:1:1) s3->r1 d1 This compound r1->d1 d2 Placebo r1->d2 d3 Active Comparator r1->d3 f1 Baseline Assessments d1->f1 d2->f1 d3->f1 f2 Post-Dose Assessments (Pain, Relief, AEs) f1->f2 f3 Final Study Visit f2->f3 a1 ITT Population f3->a1 a2 Statistical Analysis (ANCOVA, MMRM) a1->a2 a3 Safety Analysis a1->a3

Caption: Workflow of the this compound Clinical Trial.

Statistical Analysis Signaling Pathway

G cluster_data Data Input cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_safety Safety Analysis cluster_output Output d1 Primary Endpoint Data (Pain Intensity) p1 ANCOVA (PID at each timepoint) d1->p1 p2 MMRM (Longitudinal Pain Scores) d1->p2 d2 Secondary Endpoint Data (Pain Relief, PGIC, etc.) s1 ANCOVA (TOTPAR, SPID) d2->s1 s2 Mann-Whitney U / Kruskal-Wallis (PGIC) d2->s2 s3 Kaplan-Meier / Log-Rank Test (Time-to-Event) d2->s3 s4 Chi-Square / Fisher's Exact Test (Proportions) d2->s4 d3 Safety Data (Adverse Events) sf1 Descriptive Statistics d3->sf1 sf2 Incidence Tables d3->sf2 o1 Efficacy Results p1->o1 p2->o1 s1->o1 s2->o1 s3->o1 s4->o1 o2 Safety Profile sf1->o2 sf2->o2

Caption: Statistical Analysis Pathway for this compound Data.

References

Application Notes and Protocols: Hexobarbital and Aminopyrine Metabolism as In Vivo Models for Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the metabolism of hexobarbital (B1194168) and aminopyrine (B3395922) as in vivo models to assess enzyme activity, particularly that of the cytochrome P450 (CYP450) system. These classic pharmacological tools offer valuable insights into hepatic drug metabolism, enzyme induction and inhibition, and the overall functional capacity of the liver.

Introduction

Hexobarbital and aminopyrine have long been employed as probe substrates to evaluate the activity of mixed-function oxidases in the liver. Their metabolism is sensitive to a variety of factors, including genetic polymorphisms, exposure to xenobiotics, and pathological conditions. By monitoring the pharmacokinetic and pharmacodynamic endpoints of these compounds, researchers can indirectly quantify the enzymatic activity of the CYP450 system.

The Hexobarbital Sleep Test (HST) relies on the principle that the duration of anesthesia induced by hexobarbital is inversely proportional to the rate of its metabolism by hepatic CYP450 enzymes.[1][2] A shorter sleep time indicates a higher rate of metabolism, suggesting induced enzyme activity, while a longer sleep time points to inhibited or lower basal enzyme activity.[3][4]

The Aminopyrine Breath Test (ABT) is a quantitative and non-invasive method to assess hepatic microsomal function.[5][6] It measures the rate of N-demethylation of aminopyrine by CYP450 isoforms, including CYP2C19, CYP1A2, and CYP3A4.[7] The test involves the administration of ¹³C- or ¹⁴C-labeled aminopyrine and the subsequent measurement of labeled CO₂ in the exhaled breath, which is a direct product of the demethylation process.[7][8]

Signaling and Metabolic Pathways

The metabolism of both hexobarbital and aminopyrine is primarily mediated by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes.

Hexobarbital Metabolism

Hexobarbital is hydroxylated by CYP450 enzymes, particularly isoforms like CYP2B1, to form more polar metabolites that can be readily excreted.[1][9] The rate of this hydroxylation reaction is the primary determinant of the duration of its hypnotic effect.

Hexobarbital_Metabolism Hexobarbital Hexobarbital CYP450 Cytochrome P450 (e.g., CYP2B1) Hexobarbital->CYP450 Hydroxylation Hydroxylated_Metabolites Hydroxylated Metabolites CYP450->Hydroxylated_Metabolites Excretion Renal Excretion Hydroxylated_Metabolites->Excretion

Fig. 1: Metabolic pathway of hexobarbital.
Aminopyrine Metabolism

Aminopyrine undergoes N-demethylation by hepatic CYP450 enzymes to produce monomethylaminopyrine and formaldehyde (B43269).[10] The formaldehyde is further oxidized to bicarbonate, which then enters the bicarbonate pool and is exhaled as CO₂.[7] When isotopically labeled aminopyrine is used, the rate of labeled CO₂ exhalation reflects the rate of its metabolism.

Aminopyrine_Metabolism Aminopyrine ¹³C/¹⁴C-Aminopyrine CYP450 Cytochrome P450 (CYP2C19, CYP1A2, CYP3A4) Aminopyrine->CYP450 N-demethylation Monomethylaminopyrine Monomethylaminopyrine CYP450->Monomethylaminopyrine Formaldehyde ¹³C/¹⁴C-Formaldehyde CYP450->Formaldehyde Bicarbonate ¹³C/¹⁴C-Bicarbonate Pool Formaldehyde->Bicarbonate Oxidation CO2 Exhaled ¹³C/¹⁴C-CO₂ Bicarbonate->CO2

Fig. 2: Metabolic pathway of aminopyrine.

Experimental Protocols

Hexobarbital Sleep Test (HST) in Rodents

This protocol is designed to assess in vivo hepatic drug metabolism by measuring the duration of sleep induced by hexobarbital.

Materials:

  • Hexobarbital sodium salt

  • Sterile saline (0.9% NaCl)

  • Animal balance

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Heating pad or lamp to maintain animal body temperature

  • Timer or stopwatch

Procedure:

  • Animal Acclimatization: House male Wistar rats or mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.

  • Preparation of Hexobarbital Solution: On the day of the experiment, prepare a sterile solution of hexobarbital in saline. A typical dose for rats is 60 mg/kg.[3][4]

  • Animal Grouping: Divide animals into control and treatment groups. Treatment groups may include animals pre-treated with known CYP450 inducers (e.g., phenobarbital) or inhibitors.

  • Administration: Weigh each animal and administer the hexobarbital solution via intraperitoneal (i.p.) injection.

  • Measurement of Sleep Duration: Start the timer immediately after injection. The onset of sleep is defined as the loss of the righting reflex (the inability of the animal to right itself when placed on its back). Place the animal on a flat surface.[3]

  • Endpoint: The duration of sleep is the time from the loss of the righting reflex until it is regained. The righting reflex is considered recovered when the animal can successfully right itself three times within 15 seconds.[3]

  • Data Recording: Record the sleep duration for each animal.

HST_Workflow cluster_prep Preparation cluster_exp Experiment Animal_Acclimatization Animal Acclimatization Hexobarbital_Prep Prepare Hexobarbital Solution Animal_Acclimatization->Hexobarbital_Prep Grouping Group Animals (Control/Treatment) Hexobarbital_Prep->Grouping Administration Administer Hexobarbital (i.p.) Grouping->Administration Monitor_Reflex Monitor Righting Reflex Administration->Monitor_Reflex Onset of sleep: Loss of reflex Record_Time Record Sleep Duration Monitor_Reflex->Record_Time End of sleep: Regain of reflex

Fig. 3: Experimental workflow for the Hexobarbital Sleep Test.
Aminopyrine Breath Test (ABT)

This protocol describes a non-invasive method to measure hepatic microsomal enzyme activity. The use of the stable isotope ¹³C is generally preferred for safety.[8]

Materials:

  • ¹³C-Aminopyrine (e.g., 75 mg)[7]

  • Warm water

  • Breath collection bags

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS) for ¹³CO₂ analysis

Procedure:

  • Patient/Subject Preparation: The subject should fast for at least 8 hours prior to the test. Smoking and consumption of carbonated beverages should be avoided for at least one hour before the test.[7]

  • Baseline Breath Sample: Collect a baseline (zero-time) breath sample into a collection bag.[7]

  • Administration: The subject ingests the ¹³C-aminopyrine dissolved in approximately 100 ml of warm water.[7]

  • Post-Dose Breath Samples: Collect subsequent breath samples at specific time intervals. A common sampling schedule is at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-ingestion.[7] A simplified procedure may involve a single collection at 30 minutes.[5][11]

  • Sample Analysis: Analyze the collected breath samples for the ¹³CO₂/¹²CO₂ ratio using an appropriate analytical instrument.

  • Data Calculation: The results are typically expressed as the percentage of the administered dose of ¹³C recovered as ¹³CO₂ per unit of time or as a cumulative percentage over the collection period.

ABT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting) Baseline_Sample Collect Baseline Breath Sample (t=0) Subject_Prep->Baseline_Sample Administration Administer ¹³C-Aminopyrine Baseline_Sample->Administration Timed_Samples Collect Breath Samples at Timed Intervals Administration->Timed_Samples Analysis Analyze ¹³CO₂/¹²CO₂ Ratio Timed_Samples->Analysis Calculation Calculate % Dose Recovered Analysis->Calculation

Fig. 4: Experimental workflow for the Aminopyrine Breath Test.

Data Presentation

The following tables summarize representative quantitative data from studies using hexobarbital and aminopyrine to assess enzyme activity.

Table 1: Effect of CYP450 Inducers and Inhibitors on Hexobarbital Sleep Time in Rats
Treatment GroupHexobarbital Dose (mg/kg)Sleep Duration (minutes)Implication on Enzyme Activity
Control (Untreated)6015 - 25Baseline Activity
Phenobarbital-pretreated60< 15Induction
Carbon Tetrachloride-pretreated60> 25Inhibition
3-Methylcholanthrene-pretreated60No significant changeSelective Induction

Note: Values are illustrative and can vary based on specific experimental conditions. Data compiled from multiple sources indicating trends.[10][12]

Table 2: Apparent Intrinsic Clearance of Hexobarbital and Aminopyrine in Rats
PretreatmentApparent Intrinsic Clearance (Clint,HB)Apparent Intrinsic Clearance (Clint,AM)
UntreatedBaselineBaseline
PhenobarbitalIncreasedIncreased
Polychlorinated BiphenylsIncreasedIncreased
3-MethylcholanthreneNo significant effectNo significant effect
Carbon TetrachlorideStrongly diminishedStrongly diminished

Note: This table illustrates the correlation between the metabolism of the two compounds. A correlation coefficient of 0.92 has been reported for their clearance data.[10][12]

Table 3: Representative Results from the Aminopyrine Breath Test
Patient Group¹⁴C-Aminopyrine Dose% Dose Recovered as ¹⁴CO₂ (at 2 hours)Interpretation of Hepatic Function
Normal Subjects2 µCi5.2 ± 0.2%Normal Microsomal Function
Chronic Active Hepatitis2 µCi1.5 ± 0.2%Defective Microsomal Function
Alcoholic Cirrhosis2 µCi1.7 ± 0.4%Defective Microsomal Function

Note: Data represents mean ± SEM.[6]

Applications in Drug Development

  • Screening for Enzyme Induction/Inhibition: These models are valuable for assessing the potential of new drug candidates to induce or inhibit CYP450 enzymes.

  • Phenotyping of Drug Metabolism: They can help in identifying which CYP450 pathways are involved in the metabolism of a test compound.

  • Assessment of Liver Function: The ABT, in particular, is a sensitive measure of hepatic metabolic capacity and can be used to monitor the progression of liver diseases.[7][8]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data from these studies can inform the development of PK/PD models to predict drug-drug interactions and patient variability in drug response.

Conclusion

The in vivo models of hexobarbital and aminopyrine metabolism remain relevant and powerful tools in pharmacological and toxicological research. They provide a functional assessment of hepatic enzyme activity that is often more physiologically relevant than in vitro assays alone. When conducted with careful attention to protocol and data interpretation, these methods can yield critical insights for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Compound Aminopyrine Antipyrine Barbitone Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: The use of aminopyrine (B3395922) is associated with a significant risk of agranulocytosis, a potentially fatal blood disorder. Due to these safety concerns, aminopyrine-containing products have been withdrawn from the market in many countries. This document is intended for research and informational purposes only and does not constitute a recommendation for clinical use.

Introduction

Compound aminopyrine antipyrine (B355649) barbitone injection is a historical pharmaceutical preparation combining two pyrazolone-derived non-steroidal anti-inflammatory drugs (NSAIDs), aminopyrine and antipyrine, with a barbiturate, barbital (B3395916). This formulation was historically used for its potent antipyretic and analgesic properties, particularly in the management of acute high fever and various types of pain. The combination of agents aimed to provide a synergistic effect, with aminopyrine and antipyrine targeting prostaglandin (B15479496) synthesis and barbital providing sedation to augment analgesia and relieve patient discomfort.

Mechanism of Action

The therapeutic effects of the compound injection are a result of the distinct mechanisms of its three active components:

  • Aminopyrine and Antipyrine: Both are pyrazolone (B3327878) derivatives that act as non-selective inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX, they block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin E2 (PGE2) synthesis in the hypothalamus leads to a resetting of the thermoregulatory center, thereby reducing fever. Their analgesic effects are also attributed to the inhibition of prostaglandin synthesis at the site of pain.

  • Barbital: As a barbiturate, barbital enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a general depression of the central nervous system (CNS). This sedative effect can contribute to pain relief and reduce the anxiety and restlessness associated with high fever.

Signaling Pathways

dot digraph "Prostaglandin Synthesis Inhibition by Aminopyrine and Antipyrine" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];

"Cell_Membrane_Phospholipids" [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "COX_Enzymes" [label="COX-1 & COX-2\nEnzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammation_Pain_Fever" [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Aminopyrine_Antipyrine" [label="Aminopyrine &\nAntipyrine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX_Enzymes"; "COX_Enzymes" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation_Pain_Fever"; "Aminopyrine_Antipyrine" -> "COX_Enzymes" [label="Inhibition", arrowhead=tee]; }

Caption: Inhibition of Prostaglandin Synthesis by Aminopyrine and Antipyrine.

dot digraph "Barbital's Action on the GABA-A Receptor" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];

"Barbital" [label="Barbital", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GABA_A_Receptor" [label="GABA-A Receptor\n(Chloride Ion Channel)", fillcolor="#FBBC05", fontcolor="#202124"]; "Chloride_Influx" [label="Increased Chloride (Cl-)\nInflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Neuronal_Hyperpolarization" [label="Neuronal Hyperpolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; "CNS_Depression" [label="CNS Depression\n(Sedation, Anxiolysis)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Barbital" -> "GABA_A_Receptor" [label="Positive Allosteric\nModulation"]; "GABA_A_Receptor" -> "Chloride_Influx" [label="Prolonged Channel\nOpening"]; "Chloride_Influx" -> "Neuronal_Hyperpolarization"; "Neuronal_Hyperpolarization" -> "CNS_Depression"; }

Caption: Mechanism of Action of Barbital at the GABA-A Receptor.

Quantitative Data

Due to the historical nature of this drug and its withdrawal from many markets, modern, extensive clinical trial data is scarce. The following tables summarize available information, primarily from older studies and patent literature.

Formulation Composition
ComponentConcentration per mlPurpose
Aminopyrine50 mgAntipyretic, Analgesic
Antipyrine20 mgAntipyretic, Analgesic
Barbital9 mgSedative, Analgesic Adjuvant
Water for Injectionq.s.Vehicle

Note: Formulations may vary, and some include excipients like disodium (B8443419) edetate for stability.

Pharmacokinetic Parameters (Individual Components)
ParameterAminopyrineAntipyrineBarbital
Bioavailability (IM) HighHighHigh
Protein Binding ~10%5-15%~20%
Metabolism Hepatic (CYP enzymes)Hepatic (CYP enzymes)Hepatic (CYP enzymes)
Elimination Half-life 2-3 hours12 hours (variable)35-50 hours
Excretion Primarily renal (as metabolites)Primarily renal (as metabolites)Renal (unchanged and metabolites)

Note: Aminopyrine can prolong the half-life and reduce the metabolic clearance rate of antipyrine.[1]

Clinical Applications and Dosage

Disclaimer: The following information is for historical and research purposes only.

Indications
  • Primary: Acute high fever, particularly when unresponsive to other antipyretics.

  • Secondary: Relief of moderate to severe pain, including headache, neuralgia, and rheumatic pain.

Administration and Dosage
  • Route of Administration: Intramuscular (IM) injection.

  • Adult Dosage: Historically, 2-4 ml of the standard injection, administered deep into a large muscle.

  • Pediatric Dosage: Dosage in children should be determined with extreme caution and based on body weight. Specific pediatric dosing guidelines for this compound are not well-established in modern literature.

Adverse Effects and Safety Profile

SystemAdverse Effects
Hematological Agranulocytosis (potentially fatal) , aplastic anemia, leukopenia, thrombocytopenia.
Central Nervous System Drowsiness, dizziness, confusion, respiratory depression (especially with barbital).
Gastrointestinal Nausea, vomiting, abdominal pain.
Hepatic Hepatotoxicity (rare).
Allergic Skin rash, urticaria, Stevens-Johnson syndrome.

Experimental Protocols (Illustrative)

The following are generalized protocols for preclinical and clinical evaluation of an antipyretic and analgesic injection. These are not from specific studies on the compound aminopyrine antipyrine barbitone injection but are based on standard methodologies.

Preclinical Evaluation of Antipyretic Activity

dot digraph "Preclinical Antipyretic Study Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];

"Animal_Selection" [label="Animal Selection\n(e.g., Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Acclimatization" [label="Acclimatization\n(7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Baseline_Temp" [label="Baseline Rectal\nTemperature Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; "Fever_Induction" [label="Fever Induction\n(e.g., Brewer's Yeast Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Grouping" [label="Grouping\n(Control, Vehicle, Test Article)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Drug_Admin" [label="Drug Administration (IM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Temp_Monitoring" [label="Rectal Temperature Monitoring\n(at regular intervals for several hours)", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis\n(Comparison of temperature reduction)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Animal_Selection" -> "Acclimatization"; "Acclimatization" -> "Baseline_Temp"; "Baseline_Temp" -> "Fever_Induction"; "Fever_Induction" -> "Grouping"; "Grouping" -> "Drug_Admin"; "Drug_Admin" -> "Temp_Monitoring"; "Temp_Monitoring" -> "Data_Analysis"; }

Caption: Workflow for a Preclinical Antipyretic Study.

Objective: To evaluate the antipyretic efficacy of the compound injection in a yeast-induced pyrexia model in rats.

Methodology:

  • Animal Model: Male Wistar rats (150-200g).

  • Fever Induction: A 20% aqueous suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the rats.

  • Temperature Measurement: Rectal temperature is measured using a digital thermometer before and at regular intervals after yeast injection.

  • Treatment Groups:

    • Group 1: Control (no treatment).

    • Group 2: Vehicle control (saline, IM).

    • Group 3: Test article (Compound Aminopyrine Antipyrine Barbitone Injection, IM at various doses).

    • Group 4: Positive control (e.g., Paracetamol, IM).

  • Drug Administration: The test article, vehicle, or positive control is administered intramuscularly 18 hours after yeast injection, once a stable fever is established.

  • Data Collection: Rectal temperature is recorded at 0, 1, 2, 4, and 6 hours post-treatment.

  • Analysis: The percentage reduction in rectal temperature is calculated and compared between the groups.

Clinical Protocol for Analgesic Efficacy in Post-Operative Pain (Illustrative)

dot digraph "Clinical Analgesic Trial Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];

"Patient_Recruitment" [label="Patient Recruitment\n(Post-operative patients with moderate\nto severe pain)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Informed_Consent" [label="Informed Consent", fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization" [label="Randomization\n(Test, Placebo, Active Comparator)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Baseline_Assessment" [label="Baseline Pain Assessment\n(e.g., Visual Analog Scale - VAS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Drug_Administration" [label="Single Dose Drug Administration (IM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pain_Assessment" [label="Pain Assessment\n(VAS at regular intervals for 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; "Rescue_Medication" [label="Record Use of\nRescue Medication", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Safety_Monitoring" [label="Adverse Event Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Pain intensity difference, time to\nrescue medication)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Patient_Recruitment" -> "Informed_Consent"; "Informed_Consent" -> "Randomization"; "Randomization" -> "Baseline_Assessment"; "Baseline_Assessment" -> "Drug_Administration"; "Drug_Administration" -> "Pain_Assessment"; "Pain_Assessment" -> "Data_Analysis"; "Drug_Administration" -> "Rescue_Medication"; "Rescue_Medication" -> "Data_Analysis"; "Drug_Administration" -> "Safety_Monitoring"; }

Caption: Workflow for a Clinical Trial on Analgesic Efficacy.

Objective: To assess the analgesic efficacy and safety of a single intramuscular dose of the compound injection in adult patients with acute postoperative pain.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients who have undergone a standardized surgical procedure and are experiencing moderate to severe postoperative pain (e.g., pain score ≥ 4 on a 10-point Visual Analog Scale).

  • Treatment Arms:

    • Test Arm: Compound Aminopyrine Antipyrine Barbitone Injection (single IM dose).

    • Placebo Arm: Saline injection (single IM dose).

    • Active Comparator Arm: e.g., Ketorolac (single IM dose).

  • Efficacy Assessments:

    • Pain intensity measured using a Visual Analog Scale (VAS) at baseline and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Time to rescue medication.

    • Total consumption of rescue medication over 24 hours.

  • Safety Assessments:

    • Monitoring of vital signs.

    • Recording of all adverse events.

    • Laboratory tests (hematology, liver function, renal function) at baseline and 24 hours post-dose.

  • Statistical Analysis: Comparison of pain intensity scores, time to rescue medication, and incidence of adverse events between the treatment groups.

Conclusion

The compound aminopyrine antipyrine barbitone injection is a historically significant formulation with potent antipyretic and analgesic effects. Its mechanism of action is well-understood, involving the inhibition of prostaglandin synthesis by its pyrazolone components and CNS depression via GABA-A receptor modulation by barbital. However, the severe and potentially fatal risk of agranulocytosis associated with aminopyrine has led to its discontinuation in many parts of the world. The information and protocols provided herein are for academic and research purposes and should be considered in the context of the significant safety concerns associated with this compound. Modern drug development efforts should focus on agents with a more favorable safety profile.

References

Troubleshooting & Optimization

Overcoming solubility issues of Cibalgin components in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the active pharmaceutical ingredients (APIs) commonly found in Cibalgin formulations, specifically allobarbital, aminophenazone, and caffeine (B1668208). Here you will find troubleshooting guides and FAQs to address challenges related to their aqueous solubility during experimental work.

Component Solubility Profiles

The aqueous solubility of a compound is a critical factor in a wide range of experimental protocols. The components of this compound exhibit varied solubility profiles. Below is a summary of their solubility in water and common organic solvents.

ComponentMolecular FormulaAqueous Solubility (at Room Temp.)Solubility in Other Solvents
Allobarbital C₁₀H₁₂N₂O₃1.77 g/L (at 25°C)[1]Sparingly soluble in ethanol (B145695) (1-10 mg/ml); Soluble in DMSO (≥10 mg/ml)[2]; Slightly soluble in Chloroform and Methanol.[1]
Aminophenazone C₁₃H₁₇N₃O55.5 g/L (5.55 g/100 mL)[3]; another source reports 22.5 g/L.[4]Soluble in ethanol (25 mg/ml), DMSO (5 mg/ml), and DMF (5 mg/ml)[5]; Also soluble in chloroform, benzene, and ether.[3]
Caffeine C₈H₁₀N₄O₂~20 g/L (2 g/100 mL)[6]Highly soluble in hot water (667 g/L in boiling water)[7]; Soluble in chloroform, dichloromethane, ethanol, and methanol.[8][9]

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when trying to dissolve aminophenazone in a neutral aqueous buffer. What is the most likely cause?

A1: Aminophenazone has limited solubility in neutral water.[10] Its aqueous solution is slightly alkaline (pH 7.5-9 for a 5% solution), and its solubility can be influenced by the pH of the medium.[3][10] If your buffer system lowers the pH, it could decrease solubility. Furthermore, aminophenazone is known to deteriorate in sunlight, which could potentially affect its properties.[3]

Q2: My caffeine solution is cloudy or has formed a precipitate at room temperature. How can I resolve this?

A2: Caffeine's solubility in water is relatively low at room temperature, approximately 2 g per 100 mL.[6] However, its solubility dramatically increases with temperature.[11] Gentle heating of your solution will likely dissolve the caffeine completely. For example, the solubility in boiling water increases to about 66.7 g per 100 mL.[7]

Q3: Is it possible to increase the aqueous solubility of Allobarbital without using organic co-solvents?

A3: Yes, adjusting the pH can influence the solubility of barbiturates like allobarbital.[12] As it is a weakly acidic compound, increasing the pH of the aqueous solution above its pKa will convert it to its more soluble salt form. Careful experimentation with alkaline buffers is recommended.

Q4: I've read that hydrotropy can be used for aminophenazone. What is this and how does it work?

A4: Hydrotropy is a solubilization technique where a high concentration of a second solute (a hydrotropic agent) is added to increase the aqueous solubility of a primary solute.[13] It has been reported that the solubility of aminophenazone in water is significantly increased by the addition of sodium benzoate (B1203000).[3] The mechanism involves weak interactions between the hydrotropic agent and the drug, which facilitates its dissolution in water.[13]

Q5: Can I prepare a concentrated stock solution containing all three components (allobarbital, aminophenazone, caffeine) in a single aqueous-based solvent system?

A5: Creating a single, highly concentrated stock solution in a purely aqueous system is challenging due to the differing and limited solubilities of allobarbital and caffeine at room temperature. A more effective approach would be to use a co-solvent system. The addition of a water-miscible organic solvent like ethanol or propylene (B89431) glycol can increase the solubility of all the components.[13][14] You will need to empirically determine the optimal ratio of co-solvent to aqueous buffer to maintain the solubility of all three APIs at your target concentration without causing precipitation.

Troubleshooting Guides

General Troubleshooting Workflow for Solubility Issues

If you encounter precipitation or incomplete dissolution, follow this logical workflow to diagnose and solve the issue.

G start Precipitation or Incomplete Dissolution Observed check_conc Is concentration above known solubility limit? start->check_conc check_ph Is pH optimal for the compound? check_conc->check_ph No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_temp Is temperature a key factor? (e.g., Caffeine) check_ph->check_temp No adjust_ph Adjust pH check_ph->adjust_ph Yes consider_cosolvent Consider Co-solvent (Ethanol, PEG, etc.) check_temp->consider_cosolvent No adjust_temp Adjust Temperature check_temp->adjust_temp Yes consider_hydrotrope Consider Hydrotropy (e.g., Aminophenazone) consider_cosolvent->consider_hydrotrope success Solution Achieved consider_cosolvent->success consider_hydrotrope->success failure Re-evaluate Approach (e.g., Particle Size Reduction, Different Solvent) consider_hydrotrope->failure reduce_conc->success adjust_ph->success adjust_temp->success

Caption: A troubleshooting flowchart for solubility issues.

Key Solubilization Techniques
TechniqueMechanism of ActionBest ForProtocol Reference
Temperature Adjustment Increases the kinetic energy of molecules, overcoming intermolecular forces and enhancing the dissolution of endothermic solutes.[7]Caffeine Protocol 1
Hydrotropy A second solute (hydrotrope) is added in high concentration to facilitate weak interactions that enhance the primary solute's solubility.[13]Aminophenazone Protocol 2
Co-solvency A water-miscible organic solvent is added to the aqueous phase to reduce the overall polarity of the solvent system, making it more favorable for nonpolar solutes.[13][15]Allobarbital , Combined FormulationsProtocol 3
pH Adjustment For ionizable drugs, altering the pH converts the compound into its salt form, which is typically much more water-soluble than the neutral form.[6][12]Allobarbital N/A
Complexation A host molecule (e.g., cyclodextrin) forms an inclusion complex with the poorly soluble drug (guest), where the hydrophobic drug sits (B43327) inside the host's cavity, while the exterior remains hydrophilic.[16][17]All components (advanced method)N/A

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Caffeine using Temperature Control
  • Objective: To prepare a 100 mg/mL aqueous solution of caffeine.

  • Materials: Caffeine powder, deionized water, volumetric flask, magnetic stirrer, and hot plate.

  • Procedure:

    • Weigh the desired amount of caffeine powder.

    • Add approximately 80% of the final volume of deionized water to the volumetric flask.

    • Place the flask on a magnetic hot plate with a stirrer bar inside.

    • Begin stirring and gently heat the water to approximately 60-80°C. Caffeine's solubility increases significantly in hot water.[7][11]

    • Slowly add the caffeine powder to the vortex of the stirring water.

    • Continue stirring and heating until all the caffeine has completely dissolved.

    • Remove the flask from the heat and allow it to cool to room temperature. The caffeine should remain in the solution.

    • Once cooled, add deionized water to the final target volume and mix thoroughly. Note: Store the solution at room temperature. If crystallization occurs upon prolonged storage or refrigeration, gently warm the solution to redissolve.

Protocol 2: Solubilization of Aminophenazone using a Hydrotropic Agent (Sodium Benzoate)
  • Objective: To prepare an aqueous solution of aminophenazone at a concentration higher than its intrinsic water solubility.

  • Materials: Aminophenazone, Sodium Benzoate, deionized water, beaker, magnetic stirrer.

  • Procedure:

    • Prepare a concentrated aqueous solution of the hydrotropic agent, sodium benzoate. The concentration will need to be optimized but can start in the range of 1-2 M.

    • While stirring the sodium benzoate solution, slowly add the weighed aminophenazone powder.

    • Continue to stir at room temperature until the aminophenazone is fully dissolved. The presence of sodium benzoate is known to increase its solubility.[3]

    • If required, this concentrated stock can then be diluted into your final experimental buffer, ensuring the final concentration of sodium benzoate does not interfere with downstream applications.

Protocol 3: Using Co-solvents for a Combined Stock Solution
  • Objective: To prepare a stock solution containing allobarbital, aminophenazone, and caffeine using a co-solvent system.

  • Materials: Allobarbital, Aminophenazone, Caffeine, Ethanol (or Propylene Glycol), deionized water, glass vial, magnetic stirrer.

  • Procedure:

    • Determine the target concentration for each API.

    • Start by dissolving the least soluble component (allobarbital) in a minimal amount of the organic co-solvent (e.g., ethanol).

    • Once dissolved, add the other components (aminophenazone, caffeine) to the organic solvent and ensure they dissolve completely.

    • Slowly add the deionized water or aqueous buffer to the organic concentrate dropwise while vigorously stirring. This is a critical step to avoid precipitation.

    • The final ratio of co-solvent to water will depend on the target concentrations and must be determined empirically. A starting point could be a 1:1 or 1:4 ratio of organic solvent to water. Note: This method creates a solvent system with reduced polarity, which helps keep hydrophobic compounds in solution.[13]

Co-solvency Mechanism Diagram

G Co-solvents disrupt water's hydrogen bond network, reducing polarity and creating pockets for the drug. cluster_0 Aqueous Solution cluster_1 Co-solvent System W1 H₂O W2 H₂O W3 H₂O W4 H₂O Drug Drug W5 H₂O CS1 Co-solvent W6 H₂O CS2 Co-solvent Drug2 Drug

Caption: How co-solvents aid in drug dissolution.

References

Optimizing HPLC parameters for baseline separation of Cibalgin ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Cibalgin. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for achieving baseline separation of this compound's active pharmaceutical ingredients (APIs). The modern formulation of this compound typically contains Paracetamol, Caffeine, and Codeine.

Frequently Asked Questions (FAQs)

Q1: What are the primary active ingredients in the this compound formulation this guide covers?

A1: This guide focuses on the HPLC separation of a common formulation of this compound containing Paracetamol, Caffeine, and Codeine.

Q2: What is the main challenge in the HPLC separation of these ingredients?

A2: The primary challenge is to achieve baseline resolution, meaning the detector signal returns to the baseline between the elution of each compound's peak. This ensures accurate quantification. Common issues include poor peak resolution, peak tailing, and baseline drift.[1][2]

Q3: What type of HPLC column is recommended for this separation?

A3: A reversed-phase C8 or C18 column is commonly used and effective for separating Paracetamol, Caffeine, and Codeine.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC analysis.

Problem 1: Poor Peak Resolution

Q: My chromatogram shows overlapping peaks for the this compound ingredients. How can I improve the resolution?

A: Poor peak resolution occurs when the peaks are not well-separated, making accurate quantification difficult.[2] This can be caused by several factors related to the mobile phase, column, or other instrumental parameters.[1][2]

Solutions:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity and resolution.[5] A slight modification in the mobile phase composition can alter the retention times of the analytes.[1]

  • Adjust Mobile Phase pH: For ionizable compounds, small adjustments in the pH of the mobile phase can significantly affect their retention and, therefore, the separation.[5]

  • Lower the Flow Rate: Decreasing the flow rate can enhance separation efficiency, leading to better resolution, although it will increase the run time.[1][6]

  • Change the Column: If optimizing the mobile phase and flow rate is insufficient, consider using a column with a different stationary phase or a longer column for better separation.[1]

Problem 2: Peak Tailing

Q: The peaks for my analytes, particularly Codeine, are asymmetrical with a pronounced tail. What causes this and how can I fix it?

A: Peak tailing is often observed for basic compounds like Codeine. It is typically caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica-based column packing.[7][8][9]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing their interaction with basic analytes.[8]

  • Use an End-Capped Column: Employing a well-end-capped column reduces the number of free silanol groups available for secondary interactions.[7][8]

  • Add a Tailing Suppressor: Adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the active sites on the stationary phase and improve peak shape.[10]

  • Reduce Sample Concentration: Overloading the column with a high concentration of the sample can lead to peak tailing.[9] Try diluting your sample.[9]

Problem 3: Baseline Drift

Q: I'm observing a gradual upward or downward drift in my baseline during the analysis. What could be the cause?

A: Baseline drift can be caused by a number of factors, including changes in the mobile phase composition, column temperature fluctuations, or contamination.[11][12][13][14]

Solutions:

  • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[13]

  • Use High-Purity Solvents: Ensure that the solvents used for the mobile phase are of high purity and are properly degassed to prevent bubble formation.[5][12]

  • Maintain a Constant Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect the baseline.[14]

  • Clean the System: If the baseline drift persists, it may be due to contamination in the column or the HPLC system. Flushing the system and cleaning the column may be necessary.[13]

IssuePotential CauseRecommended Solution
Poor Peak Resolution Inadequate mobile phase compositionAdjust the organic solvent-to-buffer ratio.
Incorrect mobile phase pHOptimize the pH for better selectivity.
Flow rate is too highDecrease the flow rate.
Peak Tailing Secondary interactions with silanol groupsLower the mobile phase pH or use an end-capped column.
Column overloadDilute the sample.
Baseline Drift Column temperature fluctuationsUse a column oven to maintain a constant temperature.
Mobile phase issuesUse high-purity, degassed solvents and ensure proper equilibration.[5][12][13]

Experimental Protocol: Optimized HPLC Method

This protocol provides a starting point for the baseline separation of Paracetamol, Caffeine, and Codeine.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards for Paracetamol, Caffeine, and Codeine Phosphate (B84403)

  • HPLC-grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

2. Preparation of Mobile Phase:

  • Prepare a 0.01 M potassium dihydrogen phosphate buffer.

  • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

  • The mobile phase consists of a mixture of the phosphate buffer, acetonitrile, and methanol. A good starting ratio is 80:15:5 (v/v/v) of buffer:acetonitrile:methanol.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of Paracetamol, Caffeine, and Codeine Phosphate in the mobile phase.

  • From the stock solutions, prepare a mixed standard solution with concentrations relevant to your sample.

4. Sample Preparation:

  • If using a solid dosage form, accurately weigh and crush the tablets.

  • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.01 M KH2PO4 (pH 3.0) : Acetonitrile : Methanol (80:15:5, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 215 nm[3]

6. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify the peaks based on the retention times of the standards.

Visual Workflow Guides

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution Observed check_mobile_phase Adjust Mobile Phase (Organic:Aqueous Ratio) start->check_mobile_phase check_pH Optimize Mobile Phase pH check_mobile_phase->check_pH Resolution Still Poor end Baseline Separation Achieved check_mobile_phase->end Resolution Improved check_flow_rate Decrease Flow Rate check_pH->check_flow_rate Resolution Still Poor check_pH->end Resolution Improved check_column Consider Different Column (e.g., longer, different packing) check_flow_rate->check_column Resolution Still Poor check_flow_rate->end Resolution Improved check_column->end Resolution Improved

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

G Experimental Workflow for this compound HPLC Analysis prep_mobile_phase 1. Prepare and Degas Mobile Phase equilibrate 4. Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards 2. Prepare Standard Solutions inject 5. Inject Samples and Standards prep_standards->inject prep_sample 3. Prepare Sample Solution prep_sample->inject equilibrate->inject analyze 6. Acquire and Analyze Data inject->analyze

Caption: The experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Troubleshooting Unexpected Side Effects in Animal Studies of Cibalgin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting unexpected side effects observed during preclinical animal studies of Cibalgin, a combination drug containing aminopyrine (B3395922) and barbital (B3395916). The information is presented in a question-and-answer format to directly address potential issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a combination analgesic and antipyretic drug. The formulation relevant to the side effects discussed in this guide contains two active pharmaceutical ingredients: aminopyrine and barbital.

Q2: What are the known unexpected and severe side effects of this compound in animal studies?

The most significant unexpected side effect observed in animal studies, particularly in mice, is a potentiation of teratogenicity, leading to increased fetal death and a higher incidence of congenital malformations when aminopyrine and barbital are co-administered.[1] There is also evidence from a human case report of a similar combination causing liver injury, suggesting a potential for hepatotoxicity that should be monitored in animal studies.

Q3: Why does the combination of aminopyrine and barbital lead to increased teratogenicity?

Barbital is a known inducer of hepatic (liver) enzymes, specifically cytochrome P450 (CYP) enzymes.[2][3][4][5][6] These enzymes are responsible for metabolizing a wide range of substances, including aminopyrine.[7][8][9] The induction of these enzymes by barbital accelerates the biotransformation of aminopyrine into reactive metabolites. It is hypothesized that these metabolites, rather than aminopyrine itself, are responsible for the observed teratogenic effects.[1] The co-administration of barbital essentially enhances the production of these harmful metabolites, leading to a synergistic increase in fetal abnormalities.

Troubleshooting Guides

Issue 1: Increased Incidence of Fetal Malformations and Deaths

Symptoms: Higher than expected rates of fetal resorptions, stillbirths, and observable congenital disabilities in offspring of treated pregnant animals. Malformations may include ruptured omphaloceles (abdominal wall defects), cleft palate, and anomalies of the tail, fingers, and toes.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for increased fetal malformations.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Synergistic Teratogenic Effect - As documented, the combination of aminopyrine and barbital is significantly more teratogenic than aminopyrine alone.[1] - Solution: Conduct studies with each compound individually to establish baseline toxicity and teratogenicity. This will help to quantify the synergistic effect of the combination.
Incorrect Dosing - Inaccurate preparation of dosing solutions or errors in administration can lead to unexpectedly high exposures. - Solution: Re-verify all calculations for dose formulations. Analyze the concentration of aminopyrine and barbital in the dosing solutions. Ensure all technical staff are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection).
Animal Strain Susceptibility - Different strains of mice can have varying susceptibility to drug-induced teratogenicity.[10] - Solution: Document the strain of animal being used. If results are inconsistent with published data, consider that the strain may be more sensitive. If possible, a pilot study in a different, commonly used strain (e.g., CD-1, C57BL/6) could provide comparative data.
Critical Window of Exposure - The timing of drug administration during gestation is critical. The highest sensitivity to teratogens is during the period of organogenesis. - Solution: Ensure that the dosing period aligns with the intended developmental stage for assessment, as outlined in established protocols like OECD 414. For mice, organogenesis is approximately gestation days 6-15.

Data Presentation: Teratogenic Effects of Aminopyrine and Barbital in ICR/Jcl Mice

Treatment GroupDose (mg/g body weight)Number of ImplantationsFetal Deaths (%)Fetuses with Malformations (%)
Control-1357.40.7
Aminopyrine0.2112818.010.5
Barbital0.091308.51.5
Aminopyrine + Barbital (Pyrabital)0.3011538.3 45.1

Statistically significant compared to control. *Statistically significant compared to aminopyrine alone. (Data adapted from a study on the enhancement effects of barbital on the teratogenicity of aminopyrine).[1]

Issue 2: Unexpected Signs of Liver Toxicity

Symptoms: Elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). In severe cases, observable changes in liver morphology upon necropsy.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected liver toxicity.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Drug-Induced Liver Injury (DILI) - High doses or prolonged exposure to drugs metabolized by the liver can cause hepatocellular damage. The combination of aminopyrine and a P450 inducer like barbital could potentially exacerbate this. - Solution: Establish a clear dose-response relationship for the observed liver enzyme elevations. Collect liver tissue for histopathological examination to characterize the nature of the injury (e.g., necrosis, steatosis).
Enzyme Induction vs. Injury - Barbital is a known inducer of liver enzymes.[2][3][4][5][6] It is important to distinguish between enzyme induction (an adaptive response) and actual liver damage. - Solution: In addition to serum enzyme levels, assess liver weight and perform histopathology. An increase in liver weight without corresponding necrotic or inflammatory changes may be indicative of enzyme induction rather than toxicity. Correlate enzyme levels with histopathological findings.
Underlying Animal Health Issues - Pre-existing subclinical infections or other health problems in the study animals can make them more susceptible to drug-induced toxicity. - Solution: Review the health records of the animals. Ensure that all animals are sourced from a reputable vendor and are properly acclimated before the start of the study. If possible, screen a subset of animals for common pathogens.

Experimental Protocols

Protocol 1: Prenatal Developmental Toxicity Study in Mice (Adapted from OECD 414)
  • Animal Model: Use a sufficient number of time-mated female mice (e.g., ICR/Jcl) to ensure approximately 20 pregnant animals per group at term.

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of the test substance (this compound, or its components aminopyrine and barbital, alone and in combination). The highest dose should induce some maternal toxicity but not more than 10% mortality.

  • Administration: Administer the test substance daily by oral gavage from gestation day 6 to 15.

  • Maternal Observations: Record maternal body weight, food and water consumption, and clinical signs of toxicity daily.

  • Caesarean Section: On gestation day 18, euthanize the dams and perform a caesarean section.

  • Uterine Examination: Record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

  • Fetal Examination:

    • Weigh each fetus and determine its sex.

    • Examine each fetus for external malformations.

    • Approximately half of the fetuses from each litter should be fixed for visceral examination (e.g., using Bouin's solution).

    • The remaining half of the fetuses should be processed for skeletal examination (e.g., stained with Alizarin Red S).

Protocol 2: Assessment of Liver Function in Mice
  • Blood Collection:

    • Collect blood samples from mice via an appropriate route (e.g., submandibular or retro-orbital bleed) into serum separator tubes.[11][12][13][14]

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Serum Analysis:

    • Use a commercial clinical chemistry analyzer or commercially available assay kits to measure the levels of ALT, AST, and ALP in the serum.[15]

    • Follow the manufacturer's instructions for the specific assays.

  • Liver Tissue Collection:

    • At the end of the study, euthanize the animals and perform a necropsy.

    • Record the liver weight.

    • Collect a section of the liver and fix it in 10% neutral buffered formalin for histopathological analysis.

  • Histopathology:

    • Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A veterinary pathologist should examine the slides for any signs of liver damage, such as necrosis, inflammation, fatty change, or fibrosis.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Metabolic Activation of Aminopyrine and Influence of Barbital

Aminopyrine_Metabolism cluster_0 Liver Cell (Hepatocyte) Aminopyrine Aminopyrine CYP450 Cytochrome P450 Enzymes (e.g., CYP2B, CYP2C, CYP3A) Aminopyrine->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Formaldehyde, Radical Cations) Inactive_Metabolites Inactive Metabolites Reactive_Metabolites->Inactive_Metabolites Detoxification Teratogenicity Teratogenicity (Fetal Malformations) Reactive_Metabolites->Teratogenicity Binds to macromolecules in embryo CYP450->Reactive_Metabolites N-demethylation Barbital Barbital Barbital->CYP450 Induces expression

References

Technical Support Center: Ensuring the Stability of Cibalgin Formulations in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during laboratory experiments with Cibalgin formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common active ingredients in this compound formulations and how do they impact stability?

A1: this compound formulations have evolved, and their active ingredients can vary. Older formulations often contained a combination of allobarbital and aminophenazone (also known as aminopyrine). Newer formulations may contain propyphenazone (B1202635) in place of aminophenazone, often in combination with other active ingredients like caffeine , drofenine hydrochloride , or hexahydroadiphenine .[1][2][3][4][5] The stability profile of a specific this compound formulation is dictated by the chemical properties of its active pharmaceutical ingredients (APIs). For instance, aminophenazone is susceptible to oxidation and hydrolysis, while allantoin's stability is highly pH-dependent.[3][6][7][8] Propyphenazone has been used as a replacement for aminophenazone as it is not readily transformed into potentially carcinogenic nitrosamines.[3][9]

Q2: What are the primary environmental factors that can degrade this compound formulations in the lab?

A2: Like many pharmaceutical products, the stability of this compound formulations is influenced by several environmental factors. These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis and oxidation.[10]

  • Moisture: The presence of water can lead to the hydrolysis of susceptible active ingredients, such as the amide bonds in allantoin (B1664786).[10][11] High humidity can also cause physical instability in solid dosage forms.[12][13]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.[10][14] Aminophenazone is known to be affected by light.[15]

  • pH: The stability of ionizable compounds is often pH-dependent. Allantoin, for example, is most stable in a pH range of 3 to 8 and degrades more rapidly in alkaline conditions.[7][8][16]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of susceptible molecules.[10]

Q3: What are the initial signs of degradation in a this compound formulation?

A3: Degradation can manifest as both physical and chemical changes. Visual indicators of instability in solid formulations like tablets can include:

  • Discoloration: A change in color, such as yellowing or browning, can indicate chemical degradation. Aqueous solutions of aminophenazone, for instance, can turn yellow-brown upon degradation.

  • Physical Changes: For tablets, signs of instability include swelling, cracking, capping (separation of the top or bottom of the tablet), lamination (separation of the tablet into layers), or mottling (uneven color distribution).[5][15]

  • Changes in Odor: The generation of a noticeable odor can also be a sign of chemical decomposition.

For liquid formulations, signs of instability may include precipitation of active ingredients, changes in color, or the evolution of gas.

Troubleshooting Guides

Chemical Instability
Issue Possible Cause Recommended Solution
Rapid degradation of aminophenazone in aqueous solutions. Aminophenazone is susceptible to both hydrolysis and autoxidation. The degradation follows first-order kinetics and can be influenced by pH, temperature, and the presence of oxygen.[7]To minimize degradation, prepare solutions fresh using deoxygenated water. Consider using a buffered solution to maintain an optimal pH. For short-term storage, refrigeration and protection from light are recommended.
Precipitation or cloudiness in allantoin-containing solutions. Allantoin has limited solubility in cold water and is prone to hydrolysis outside of the optimal pH range of 3-8, especially in alkaline conditions.[7][16][17]Ensure the pH of the solution is maintained within the 3-8 range using a suitable buffer system. For concentrations above 0.5%, gentle warming (not exceeding 80°C) can aid dissolution, but the solution should be cooled to room temperature before use.[7][17]
Discoloration of the formulation. This is often a sign of oxidative degradation or the formation of colored degradation products. Aminophenazone degradation can lead to a yellowish-brown color.Protect the formulation from light by using amber-colored containers or by wrapping the container in aluminum foil.[15] Purging the solution with an inert gas like nitrogen can help to displace oxygen and prevent oxidation.
Unexpected peaks in HPLC chromatogram. These could be degradation products resulting from hydrolysis, oxidation, or photodegradation of the active ingredients.Conduct a forced degradation study to intentionally degrade the sample under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products and ensure the analytical method is stability-indicating.[18][19]
Physical Instability of Tablets
Issue Possible Cause Recommended Solution
Tablet capping or lamination. This can be caused by entrapped air in the granules, improper tablet press settings, or poor cohesiveness of the formulation.[5][20][21]If preparing tablets in a laboratory setting, ensure proper granulation to reduce entrapped air. Optimize compression force and speed. The addition of binders can improve tablet cohesiveness.
Sticking of tablet powder to punches and dies. This may be due to excessive moisture in the granules, insufficient lubrication, or the presence of low melting point substances. Formulations with propyphenazone and paracetamol can form a eutectic mixture with a low melting point, leading to sticking.[12][13]Ensure granules are adequately dried. Incorporate a suitable lubricant like magnesium stearate (B1226849) into the formulation. For formulations prone to eutectic mixture formation, careful control of temperature and humidity during processing is crucial.
Change in tablet hardness or disintegration time upon storage. This can be due to moisture absorption by hygroscopic excipients, leading to a softening of the tablet, or changes in the crystalline structure of the API or excipients.[13]Store tablets in tightly sealed containers with a desiccant to protect them from humidity. Select excipients with low hygroscopicity if the API is moisture-sensitive.

Data Presentation

Stability of Allantoin in Aqueous Buffer at 50°C over 55 Days
pHAllantoin StabilityMajor Degradation Products Identified
3.0Stable with minimal degradation.[16]Not significant.
6.0Degradation observed.[6][16]Allantoic acid, glyoxylic acid, urea, and condensates of allantoin and glyoxylic acid.[6][16]
8.0More significant degradation compared to pH 6.0.[6][16]Allantoic acid, glyoxylic acid, urea, and condensates of allantoin and glyoxylic acid.[6][16]
General Stability Profile of Aminophenazone
Stress ConditionStability Outcome
Hydrolysis (Acidic, Neutral, Alkaline)Labile[17]
Oxidation (e.g., with H₂O₂)Labile[17]
Photolytic StressStable[17]
Thermal StressStable[17]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a this compound formulation and to develop a stability-indicating analytical method.[18][19][22]

Objective: To identify potential degradation products and pathways for a this compound formulation.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound formulation (or the active ingredients) in a suitable solvent at a known concentration (e.g., 1 mg/mL).[20]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[20]

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.[20]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Keep the solid drug product or a solution of the drug in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug product or a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][23] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC. The method should be capable of separating the active ingredients from all the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the active ingredients in a this compound formulation and separate them from their degradation products.

(Note: The following is a general method that would need to be optimized and validated for a specific this compound formulation.)

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength at which all active ingredients have reasonable absorbance (e.g., determined by UV scans of individual components).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare standard solutions of each active ingredient at known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound formulation in a suitable solvent to achieve a concentration within the linear range of the assay. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of each active ingredient in the sample by comparing the peak areas with those of the standards. The percentage of degradation can be calculated by comparing the assay of the stressed samples to the unstressed control.

Mandatory Visualizations

degradation_pathway_allantoin Allantoin Allantoin Allantoic_Acid Allantoic_Acid Allantoin->Allantoic_Acid Hydrolysis (pH > 8 or < 3) Glyoxylic_Acid Glyoxylic_Acid Allantoic_Acid->Glyoxylic_Acid Urea Urea Allantoic_Acid->Urea

Caption: Hydrolytic degradation pathway of Allantoin.

experimental_workflow_stability cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis Stability-Indicating Analysis (e.g., HPLC) Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Formulation This compound Formulation Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Thermal Formulation->Photo Data Data Evaluation: - Assay of APIs - Impurity Profile Analysis->Data Conclusion Assess Stability & Degradation Pathways Data->Conclusion

Caption: Workflow for investigating formulation stability.

logical_relationship_troubleshooting Observation Observed Instability (e.g., Discoloration, New HPLC Peak) Investigation Investigation Observation->Investigation Chemical Chemical Degradation Investigation->Chemical Chemical Analysis Physical Physical Change Investigation->Physical Physical Inspection RootCause Identify Root Cause Chemical->RootCause Physical->RootCause CorrectiveAction Implement Corrective Action RootCause->CorrectiveAction e.g., Adjust pH, Protect from Light, Change Excipient

Caption: Troubleshooting logic for formulation instability.

References

Technical Support Center: Mass Spectrometry Analysis of Cibalgin (Aminophenazone and Allobarbital)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the mass spectrometry analysis of Cibalgin's active ingredients, aminophenazone and allobarbital.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of aminophenazone and allobarbital, offering step-by-step guidance to identify and resolve them.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a weak signal for my analytes (aminophenazone and/or allobarbital) or an unusually high background noise in my chromatogram. What are the possible causes and how can I troubleshoot this?

Answer:

Poor signal intensity and high background noise are common issues in mass spectrometry that can arise from several factors throughout the analytical workflow. The following steps will guide you through a systematic troubleshooting process.

Step 1: Evaluate Sample Preparation

Inadequate sample preparation is a primary source of interference and poor signal. Biological matrices are complex and require thorough cleanup to minimize their impact on analyte ionization.

  • Initial Action: Review your current sample preparation protocol. A simple "dilute and shoot" approach may be insufficient for complex matrices like plasma or urine, as it does not remove interfering components.[1]

  • Recommended Protocols: Consider implementing more rigorous sample preparation techniques. The choice of method depends on the analyte's properties and the sample matrix.

    • Protein Precipitation (PPT): A straightforward method for plasma or serum samples. While quick, it may not remove all interfering substances.[2]

    • Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanup by partitioning the analytes into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the most effective cleanup by utilizing a solid sorbent to retain the analytes while washing away interferences.[2][3] This is often the preferred method for achieving the lowest limits of detection.

Step 2: Optimize Chromatographic Separation

Co-elution of matrix components with your analytes can lead to ion suppression or enhancement, significantly affecting signal intensity.

  • Initial Action: Examine the chromatogram to see if the analyte peaks elute in regions with high background noise or near large, interfering peaks.

  • Recommended Actions:

    • Gradient Modification: Adjust the mobile phase gradient to better separate the analytes from interfering compounds.[1]

    • Column Selection: Ensure you are using an appropriate column. For these types of small molecules, a C18 or a biphenyl (B1667301) column can provide good retention and selectivity.

    • Flow Rate Adjustment: Optimizing the flow rate can improve peak shape and resolution.

Step 3: Check Mass Spectrometer Parameters

Incorrect mass spectrometer settings can lead to poor sensitivity and high noise.

  • Initial Action: Verify that the correct precursor and product ions for aminophenazone and allobarbital are being monitored.

  • Recommended Actions:

    • Ion Source Optimization: Tune the ion source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your specific analytes.

    • Collision Energy Optimization: Ensure the collision energies are optimized to produce the most abundant and stable product ions.

Issue 2: Inconsistent or Non-Reproducible Quantitative Results

Question: My quantitative results for aminophenazone and allobarbital are not reproducible across different samples or batches. What could be causing this variability?

Answer:

Lack of reproducibility is a critical issue in quantitative analysis and often points to uncompensated matrix effects or inconsistencies in the analytical method.

Step 1: Implement and Evaluate Internal Standards

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a major cause of irreproducibility.[2][4][5] The most effective way to compensate for these effects is by using an appropriate internal standard (IS).

  • Recommendation: The gold standard is to use a stable isotope-labeled (SIL) internal standard for each analyte (e.g., Aminophenazone-d3, Allobarbital-d5). SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.

  • Alternative: If a SIL-IS is unavailable, a structural analog that is not present in the samples can be used. However, it may not co-elute perfectly and may not compensate for matrix effects as effectively.

Step 2: Assess Matrix Effects Quantitatively

It is crucial to determine the extent of matrix effects in your assay.

  • Method: A common method is the post-extraction spike comparison. The peak area of an analyte spiked into an extracted blank matrix is compared to the peak area of the analyte in a clean solvent.

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Step 3: Standardize Sample Preparation

Inconsistencies in the sample preparation workflow can introduce significant variability.

  • Recommendation: Ensure that all steps of the sample preparation process, including pipetting volumes, mixing times, and evaporation steps, are performed consistently for all samples, standards, and quality controls. Automation of sample preparation can help minimize this variability.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for aminophenazone and allobarbital for LC-MS/MS analysis?

A1: The selection of precursor and product ions is critical for the selectivity and sensitivity of an LC-MS/MS method. While optimal ions should be determined empirically on your specific instrument, the following are commonly used transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
Aminophenazone232.156.1114.1Positive (ESI+)
Allobarbital209.1166.043.0Negative (ESI-)

Note: These values are based on the protonated molecule [M+H]+ for aminophenazone and the deprotonated molecule [M-H]- for allobarbital. It is recommended to confirm these transitions and optimize collision energies on your instrument.

Q2: What type of sample preparation is recommended for the analysis of this compound in plasma?

A2: For the analysis of aminophenazone and allobarbital in plasma, a balance between cleanup efficiency and sample throughput is needed.

  • For high-throughput screening: Protein precipitation followed by dilution of the supernatant is a rapid approach.

  • For methods requiring high sensitivity and accuracy: Solid-phase extraction (SPE) is recommended. A mixed-mode or polymeric reversed-phase SPE cartridge can provide excellent cleanup of plasma samples, removing phospholipids (B1166683) and other endogenous components that can cause significant matrix effects.

Q3: How can I differentiate between isobaric interferences and the analytes of interest?

A3: Isobaric interferences, which are compounds with the same nominal mass as the analyte, can be a significant challenge.

  • Chromatographic Separation: The most effective way to resolve isobaric interferences is through liquid chromatography. By optimizing the column and mobile phase gradient, it is often possible to achieve baseline separation of the analyte from the interfering compound.

  • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions based on their exact mass.

  • Multiple Product Ions: Monitoring multiple product ion transitions for each analyte can increase confidence in identification. The ratio of the product ions should be consistent across all samples and standards.

Q4: What are some general tips for minimizing matrix effects?

A4: Minimizing matrix effects is crucial for robust and reliable quantitative results.

  • Optimize Sample Cleanup: As discussed, use the most effective sample preparation method for your matrix.

  • Chromatographic Separation: Ensure analytes elute in a "clean" region of the chromatogram, away from the bulk of matrix components that often elute at the beginning and end of the gradient.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but may compromise the limit of detection.

  • Choice of Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for some compounds.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aminophenazone and Allobarbital from Human Plasma

This protocol provides a general guideline for SPE cleanup of plasma samples. The specific SPE cartridge and reagents should be optimized for your application.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution (containing stable isotope-labeled aminophenazone and allobarbital). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol/water (50:50, v/v).

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data that can be expected from a validated LC-MS/MS method for the analysis of aminophenazone and allobarbital after effective interference mitigation.

ParameterAminophenazoneAllobarbital
Recovery (%) > 85%> 85%
Matrix Effect (%) 90 - 110%90 - 110%
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%) 85 - 115%85 - 115%

These values represent typical acceptance criteria for bioanalytical method validation and are achievable with optimized sample preparation and chromatographic conditions.

Visualizations

Interference_Troubleshooting_Workflow Troubleshooting Workflow for Mass Spectrometry Interference start Start: Poor Signal or High Background Noise check_sample_prep Step 1: Evaluate Sample Preparation start->check_sample_prep is_cleanup_adequate Is cleanup adequate? (e.g., using SPE/LLE) check_sample_prep->is_cleanup_adequate improve_cleanup Action: Implement more rigorous cleanup (e.g., switch from PPT to SPE) is_cleanup_adequate->improve_cleanup No check_chromatography Step 2: Optimize Chromatography is_cleanup_adequate->check_chromatography Yes improve_cleanup->check_chromatography is_peak_separated Are analytes separated from interferences? check_chromatography->is_peak_separated modify_gradient Action: Modify gradient, change column, or adjust flow rate is_peak_separated->modify_gradient No check_ms_params Step 3: Check MS Parameters is_peak_separated->check_ms_params Yes modify_gradient->check_ms_params are_params_optimized Are source and collision energies optimized? check_ms_params->are_params_optimized optimize_ms Action: Tune ion source and optimize collision energies are_params_optimized->optimize_ms No use_is Step 4: Use Stable Isotope- Labeled Internal Standard are_params_optimized->use_is Yes optimize_ms->use_is end_node End: Interference Mitigated, Signal Improved use_is->end_node

Caption: A logical workflow for troubleshooting common interference issues in LC-MS/MS analysis.

References

Adjusting dosage for age and weight in preclinical Cibalgin studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preclinical Cibalgin Studies

Disclaimer: this compound is a brand name for various combination analgesics. Its active ingredients have changed over time and vary by country. Common components include aminophenazone, allobarbital, paracetamol, and caffeine. This guide focuses on the principles of dose adjustment for these individual components in preclinical research, as studies on the specific branded combination are rare. Always consult primary literature for the specific agent and animal model in your study.

Frequently Asked Questions (FAQs)

Q1: How do I convert a human dose of this compound's components to a dose for my animal model?

A1: Direct conversion of a dose based on body weight alone (mg/kg) is inaccurate due to differences in metabolism and body surface area (BSA) between species. The recommended method is allometric scaling, which uses BSA to estimate a Human Equivalent Dose (HED) or an Animal Equivalent Dose (AED).

The FDA provides conversion factors (Km) based on body weight and BSA for various species. The formula to calculate the animal dose from a human dose is:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

  • Km Factor: Body Weight (kg) / Body Surface Area (m²)

  • This method provides a more accurate starting point for your dose-range finding studies.

Table 1: Allometric Scaling Km Factors for Dose Conversion

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorKm Ratio (Human Km / Animal Km)
Human 601.6237 -
Rat 0.150.0256 6.2
Mouse 0.020.0073 12.3
Rabbit 1.80.1512 3.1
Dog 100.5020 1.8

Data adapted from FDA guidance and related publications.

Q2: How does the age of the animal affect the dosage of this compound's components?

A2: Age significantly impacts drug metabolism, primarily due to changes in liver function. In rodents, the expression and activity of crucial drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) isoforms, change throughout the lifespan.

  • Young/Juvenile Animals: May have immature metabolic pathways. For example, certain CYP enzymes are not fully active until after puberty.

  • Aged/Senescent Animals: Often show a decline in liver blood flow and a decrease in the activity of major CYP isoforms (e.g., CYP2B, CYP3A). This can lead to reduced drug clearance, higher plasma concentrations, and increased risk of toxicity. Preclinical studies indicate that CYP-dependent metabolism can be reduced by 37-60% in senescent rats. For a drug like paracetamol, age-related changes in CYP2E1 can alter its pharmacokinetics and toxicity profile.

Therefore, lower doses are often required for very young and aged animals compared to healthy adults to achieve equivalent exposure and avoid toxicity. A preliminary pharmacokinetic study is highly recommended when using different age groups.

Q3: Should I adjust the dose based on the specific weight of each animal or use an average for the group?

A3: Doses should always be calculated based on the most recent body weight of each individual animal just prior to administration. This ensures accuracy and reduces variability in drug exposure within a study group. While an average weight is used for initial planning and stock solution preparation, the final administered volume must be tailored to the individual.

Troubleshooting Guide

Q4: My animals are showing unexpected toxicity (e.g., high mortality, severe lethargy) at a calculated "safe" dose. What should I do?

A4:

  • Verify Calculations: Double-check your allometric scaling and stock solution calculations. A simple decimal error is a common mistake.

  • Assess Animal Health: Ensure the animals were healthy before dosing. Underlying health issues can increase sensitivity to drug toxicity.

  • Consider Age and Strain: As discussed in Q2, aged animals are more susceptible to toxicity. Different strains of mice or rats can also have different metabolic capacities.

  • Review the Active Ingredients: this compound's components have distinct toxicity profiles. Paracetamol can cause liver toxicity, especially in malnourished subjects. Barbiturates like allobarbital cause sedation and respiratory depression. Aminophenazone has been associated with hematological side effects. The combination may have synergistic toxicity.

  • Action: Immediately stop dosing, perform necropsies on deceased animals to identify target organs of toxicity, and redesign the experiment with a lower starting dose (e.g., reduce by 50-75%) and include fewer animals in the initial dose-range finding cohorts.

**Q5: I am not observing the expected therapeutic effect (e.g., analgesia). What could be the cause

Technical Support Center: Refinement of Animal Models for Cibalgin Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for pain studies involving Cibalgin and its active components, propyphenazone (B1202635) and caffeine (B1668208). The goal is to reduce experimental variability and enhance the reliability of findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal models of pain?

A1: Variability in animal pain studies can arise from several factors, broadly categorized as biological and environmental/procedural.[1][2]

  • Biological Factors:

    • Genetic Strain: Different inbred and outbred strains of mice and rats exhibit significant variations in baseline pain sensitivity and their response to analgesics.[1][2] Heritability estimates suggest that genetic factors can account for 30-76% of the variance in pain responses in mice.[3][4]

    • Sex: Sex differences in pain perception and analgesic response are well-documented.[5]

    • Age: Pain sensitivity can change with age.

    • Microbiota: The gut microbiome can influence pain perception.

  • Environmental and Procedural Factors:

    • Housing Conditions: Standard, non-enriched housing can be a stressor and affect pain thresholds. Environmental enrichment has been shown to reduce pain hypersensitivity.[6]

    • Animal Handling: The skill and consistency of the handler can significantly impact an animal's stress levels and, consequently, its pain responses.

    • Circadian Rhythms: The time of day when testing is conducted can influence pain sensitivity.

    • Experimental Blinding: Lack of blinding by the experimenter can introduce unconscious bias.

    • Assay-Specific Variables: Minor variations in experimental protocols, such as the application of stimuli in the von Frey test or the temperature of a hot plate, can lead to significant differences in results.

Q2: How can I select the most appropriate animal strain to reduce variability?

A2: The choice of strain is a critical step in minimizing variability. While inbred strains are often chosen for their genetic homogeneity with the expectation of uniform responses, this is not always the case. Some inbred strains may exhibit unique sensory characteristics that do not generalize well. Outbred stocks, while genetically diverse, can sometimes show more stable and reproducible phenotypes.

When selecting a strain, consider the following:

  • Consult existing literature: Review studies that have used different strains for similar pain assays.

  • Consider the pain modality: Some strains may be more sensitive to thermal stimuli, while others are more responsive to mechanical stimuli.

  • Pilot studies: If feasible, conduct a small pilot study with a few different strains to determine which one shows the most consistent and reproducible results for your specific experimental paradigm.

Q3: What is environmental enrichment and how can it reduce variability in pain studies?

A3: Environmental enrichment involves modifying an animal's housing to provide sensory and motor stimulation, promoting species-typical behaviors.[7] This can include providing larger cages, nesting materials, running wheels, and opportunities for social interaction.[6]

Enriched environments can reduce stress and anxiety, which are known to modulate pain perception. Studies have shown that rodents in enriched environments display less pain-related behavior following a peripheral nerve injury compared to those in standard housing.[6] By providing a more stimulating and less stressful environment, enrichment can lead to more stable and less variable baseline pain responses.

Q4: What is the mechanism of action of this compound's active ingredients, propyphenazone and caffeine, in the context of pain?

A4: this compound's analgesic effect is due to the synergistic action of its two active ingredients:

  • Propyphenazone: This is a non-steroidal anti-inflammatory drug (NSAID) from the pyrazolone (B3327878) class. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Caffeine: Caffeine is a methylxanthine that acts as a non-selective antagonist of adenosine (B11128) receptors (A1, A2A, and A2B). Adenosine is involved in nociception, and by blocking its receptors, caffeine can modulate pain signaling pathways. Additionally, caffeine can enhance the analgesic effects of other drugs, including propyphenazone, although the exact mechanism of this potentiation is still being fully elucidated.[8][9]

Troubleshooting Guides

Hot Plate Test
Issue Potential Cause(s) Troubleshooting/Refinement Strategy
High variability in baseline latency times 1. Inconsistent plate temperature. 2. Animal stress due to handling or novel environment.[10] 3. Learned responses from repeated testing.[11] 4. Differences in animal weight affecting heat transfer.[10]1. Regularly calibrate the hot plate to ensure accurate and stable temperature. 2. Handle animals gently and consistently. Allow for an adequate acclimation period in the testing room (at least 30-60 minutes). 3. If repeated testing is necessary, use a modified protocol with increasing temperature ramps to reduce learned behavior.[11] 4. Ensure animals within a study are of a similar age and weight.
Unusually short or long latency times 1. Incorrect plate temperature setting. 2. Strain-specific differences in thermal sensitivity. 3. Observer bias in determining the response endpoint.1. Verify the hot plate temperature with an independent, calibrated thermometer. 2. Be aware of the known thermal sensitivity of the chosen strain. A pilot study may be necessary to determine the optimal temperature. 3. Clearly define the behavioral endpoints (e.g., paw licking, jumping) and ensure all experimenters are trained to recognize them consistently. Blinding the experimenter to the treatment groups is crucial.
Animals are highly active or attempt to escape 1. High ambient stress or anxiety. 2. The testing enclosure is too large, allowing for excessive movement.1. Ensure a quiet and calm testing environment. Consider using a red light to reduce anxiety. 2. Use a transparent cylinder to confine the animal to the heated surface.
von Frey Test
Issue Potential Cause(s) Troubleshooting/Refinement Strategy
High variability in paw withdrawal thresholds 1. Inconsistent application of the filament (angle, pressure, duration). 2. Animal movement or stress during testing. 3. Filaments are worn or damaged. 4. Inconsistent scoring of the withdrawal response.1. Train experimenters to apply the filament perpendicularly to the plantar surface with just enough force to cause it to bend, and for a consistent duration. 2. Allow for a proper acclimation period in the testing chambers.[12] Consider using sound-attenuating chambers to minimize disturbances.[12] 3. Regularly inspect and calibrate von Frey filaments. 4. Clearly define a positive withdrawal response (e.g., brisk lifting of the paw). Blinding the experimenter is essential.
Difficulty in obtaining a response 1. The animal is not in the correct position. 2. The chosen filaments are too weak for the animal's baseline sensitivity.1. Be patient and wait for the animal to be calm and have its paw placed flat on the mesh. 2. Start with a filament in the middle of the expected response range and adjust up or down based on the animal's response (up-down method).
Animals become sensitized with repeated testing 1. Repeated stimulation of the same spot on the paw.1. Vary the location of filament application on the plantar surface of the paw. 2. Allow for a sufficient interval between stimulations.

Data on Reducing Variability

Table 1: Effect of Environmental Enrichment on Pain Hypersensitivity in a Rat Model of Neuropathic Pain

Data from a study investigating the effect of an enriched environment (EE) versus a standard environment (SE) on mechanical hypersensitivity in rats with spared nerve injury (SNI). Paw withdrawal threshold was measured using von Frey filaments.

Time Post-SurgeryStandard Environment (SE) - Mean Paw Withdrawal Threshold (g) ± SEMEnriched Environment (EE) - Mean Paw Withdrawal Threshold (g) ± SEM
2 Weeks2.8 ± 0.54.7 ± 0.6
4 Weeks2.8 ± 0.75.8 ± 0.5
8 Weeks2.6 ± 0.45.5 ± 0.7
Adapted from Parent-Vachon & Vachon, 2018.[6]
Table 2: Heritability of Nociceptive Responses in Different Inbred Mouse Strains

Heritability (h²) estimates for various pain assays across 11 inbred mouse strains. A higher h² value indicates a greater contribution of genetic factors to the observed variability.

Nociceptive AssayHeritability (h²)
Hot Plate (52.5°C)0.76
Tail Withdrawal (49°C)0.61
Acetic Acid Writhing0.49
Formalin Test (Phase 1)0.30
Formalin Test (Phase 2)0.51
von Frey0.68
Adapted from Mogil et al., 1999.[1]

Experimental Protocols

Hot Plate Test Protocol

Objective: To assess the thermal nociceptive threshold in rodents.

Apparatus:

  • Hot plate apparatus with precise temperature control.

  • Transparent glass cylinder to confine the animal on the heated surface.

  • Timer.

Procedure:

  • Acclimation: Place the animal in the testing room for at least 30-60 minutes before the experiment to allow it to acclimate to the new environment.

  • Apparatus Setup: Set the hot plate to the desired temperature (e.g., 52-55°C). Ensure the temperature is stable and uniform across the surface.

  • Testing: a. Gently place the animal on the center of the hot plate and immediately start the timer. b. Observe the animal's behavior closely for nocifensive responses, such as paw licking, paw shaking, or jumping. c. Stop the timer as soon as the first definitive nocifensive response is observed. This is the latency time.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, remove it from the hot plate and record the latency as the cut-off time.

  • Post-testing: Return the animal to its home cage.

von Frey Test Protocol (Up-Down Method)

Objective: To determine the 50% paw withdrawal threshold to a mechanical stimulus.

Apparatus:

  • Set of calibrated von Frey filaments.

  • Elevated wire mesh platform.

  • Plexiglas enclosures to house individual animals on the platform.

Procedure:

  • Acclimation: Place the animals in the testing enclosures on the wire mesh platform for at least 30 minutes to acclimate.

  • Filament Selection: Begin with a filament that is estimated to be near the 50% withdrawal threshold.

  • Stimulation: a. Apply the filament from underneath the mesh to the plantar surface of the hind paw. b. Apply the filament with enough force to cause it to bend slightly and hold for 2-3 seconds.

  • Scoring: a. A positive response is a brisk withdrawal or flinching of the paw. b. If a positive response occurs, the next filament to be tested is one with a lower force. c. If there is no response, the next filament to be tested is one with a higher force.

  • Testing Sequence: Continue this pattern of testing until a sequence of responses is obtained that allows for the calculation of the 50% withdrawal threshold using the Dixon up-down method.

  • Data Analysis: The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold.

Signaling Pathways and Experimental Workflows

Pain_Signaling_Pathway cluster_Propyphenazone Propyphenazone (NSAID) cluster_Caffeine Caffeine cluster_Nociception Nociceptive Signaling Propyphenazone Propyphenazone COX1_2 COX-1 & COX-2 Propyphenazone->COX1_2 inhibits Prostaglandins Prostaglandins COX1_2->Prostaglandins produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_2 substrate Nociceptor_Activation Nociceptor Activation Prostaglandins->Nociceptor_Activation sensitizes Caffeine Caffeine Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B) Caffeine->Adenosine_Receptors antagonizes Adenosine_Receptors->Nociceptor_Activation modulates Adenosine Adenosine Adenosine->Adenosine_Receptors activates Pain_Signal_Transmission Pain Signal Transmission to CNS Nociceptor_Activation->Pain_Signal_Transmission

Caption: Mechanism of action of Propyphenazone and Caffeine in pain signaling.

Experimental_Workflow start Start: Animal Acclimation baseline Baseline Pain Assessment (e.g., Hot Plate, von Frey) start->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Drug Administration (Vehicle, this compound, etc.) grouping->treatment post_treatment Post-Treatment Pain Assessment treatment->post_treatment data_analysis Data Analysis and Comparison post_treatment->data_analysis end End data_analysis->end

Caption: General experimental workflow for an analgesic study.

References

Addressing batch-to-batch variability of custom synthesized Cibalgin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Custom Synthesized Cibalgin

Answering Key Questions on Batch-to-Batch Variability for Researchers

This technical support center is designed for researchers, scientists, and drug development professionals utilizing custom synthesized lots of this compound, a combination analgesic. The guidance provided here addresses the common challenge of batch-to-batch variability, which can significantly impact experimental reproducibility and the reliability of study outcomes. This resource offers troubleshooting guides in a direct question-and-answer format to help you identify, characterize, and manage these variations effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My latest batch of custom-synthesized this compound is showing lower-than-expected efficacy in my assays. How can I investigate the cause?

A1: Reduced efficacy is a primary indicator of batch-to-batch variability. The issue can often be traced back to problems with purity, the presence of impurities, or incorrect concentrations of the active pharmaceutical ingredients (APIs). A systematic approach combining chemical analysis and careful review of your experimental procedure is the best path forward.

Troubleshooting Workflow:

A logical workflow is crucial for diagnosing issues with variable batch efficacy. The process should begin with a thorough chemical characterization of the batch and comparison against a validated reference standard or a previous "gold-standard" batch.

G cluster_0 A Inconsistent Efficacy Observed B Verify Identity & Purity via HPLC/LC-MS A->B Step 1 E Review Experimental Protocol (e.g., dosing, vehicle) A->E Parallel Check C Quantify API Concentrations B->C Step 2a D Profile for Impurities B->D Step 2b F Identify Root Cause: - Purity Issue - Impurity Interference - Dosing Error C->F D->F E->F

Caption: Troubleshooting workflow for inconsistent efficacy.

Recommended Action: Purity and Identity Verification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and identity of small molecules. By comparing the chromatogram of your new batch to a reference standard, you can verify the identity of the active ingredients and quantify their purity.

Data Comparison Table:

Summarize your findings in a table to clearly compare the properties of different batches.

Batch IDSynthesis DateHPLC Purity (%) [API 1]HPLC Purity (%) [API 2]Key Impurity at RT 4.5 min (%)In-Vitro Efficacy (IC50, µM)
CBG-001 (Ref) Oct 202499.899.7< 0.0515.2
CBG-002 Nov 202499.599.60.1516.1
CBG-003 Dec 202494.295.12.8045.7

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for determining the purity of a drug substance using HPLC with UV detection.

  • Objective: To quantify the purity of the active pharmaceutical ingredients in a given batch of custom synthesized this compound.

  • Materials & Reagents:

    • This compound batch to be analyzed.

    • Reference standards for each active ingredient

Technical Support Center: Optimization of Cibalgin Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Cibalgin components, allopurinol (B61711) and aminophenazone, from biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure efficient and accurate sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting allopurinol and aminophenazone from biological samples?

A1: The most prevalent and effective methods for extracting allopurinol and aminophenazone from biological matrices such as plasma, serum, and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] The choice of method often depends on the specific matrix, the required level of cleanliness, and the desired analyte concentration.[1][4]

Q2: I am experiencing low recovery of my target analytes. What are the potential causes and solutions?

A2: Low recovery is a common issue in sample extraction.[5] Potential causes include:

  • Incomplete protein precipitation: Ensure the correct ratio of precipitating solvent to the sample is used. Acetonitrile (B52724) is a commonly used solvent for this purpose.[1][6]

  • Suboptimal pH: The pH of the sample can significantly affect the ionization state and, therefore, the extractability of the analytes.[2] Adjusting the pH to ensure the analytes are in a neutral form can improve recovery in LLE.

  • Inappropriate solvent selection in LLE: The polarity of the extraction solvent should be well-matched with that of the analytes.[4] For allopurinol and aminophenazone, various solvents including ethyl acetate (B1210297) and chloroform (B151607) have been used.[7][8]

  • Inefficient elution in SPE: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent. Increasing the solvent strength or using a different solvent may be necessary.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge.[9] Strategies to minimize these effects include:

  • Efficient sample cleanup: Techniques like SPE are generally better at removing interfering matrix components than protein precipitation.[10]

  • Method optimization: Modifying chromatographic conditions to separate analytes from co-eluting matrix components can be effective.

  • Use of an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[9]

Q4: What are the key parameters to optimize for each extraction method?

A4:

  • Protein Precipitation: The primary parameter is the choice of precipitating agent and its volume ratio to the sample.[1][6]

  • Liquid-Liquid Extraction: Key parameters include the choice of extraction solvent, the pH of the aqueous phase, the solvent-to-sample volume ratio, and the mixing time and intensity.

  • Solid-Phase Extraction: Important factors to optimize are the type of sorbent, the pH of the sample and wash solutions, the composition and volume of the wash and elution solvents, and the flow rate of the sample and solvents through the cartridge.[10]

Q5: Are there any stability concerns for allopurinol and aminophenazone in biological samples?

A5: Allopurinol has been shown to be stable in plasma under various storage conditions, including at room temperature for several hours and for extended periods when frozen.[11] However, the pH of biological matrices can change over time, potentially affecting the stability of pH-sensitive compounds.[12] It is crucial to handle and store samples appropriately, typically by freezing at -20°C or below, to maintain the integrity of the analytes.[12]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure a sufficient volume of cold precipitating solvent (e.g., acetonitrile, methanol) is used. A common ratio is 3:1 (solvent:sample).[1][6]- Vortex the sample and solvent mixture thoroughly.- Allow sufficient incubation time on ice for complete precipitation.
Suboptimal pH for LLE - Adjust the pH of the aqueous sample to ensure the analytes are in their neutral, more organic-soluble form. The optimal pH will depend on the pKa of allopurinol and aminophenazone.
Incorrect LLE Solvent - Select an extraction solvent with appropriate polarity. Consider trying different solvents or solvent mixtures (e.g., ethyl acetate, dichloromethane, diethyl ether).[7]
Emulsion Formation in LLE - Centrifuge the sample at a higher speed or for a longer duration.- Add a small amount of salt to the aqueous phase to "salt out" the organic phase.- Use a gentle mixing technique instead of vigorous shaking.
Inefficient SPE Elution - Increase the volume of the elution solvent.- Use a stronger elution solvent or a mixture of solvents.- Ensure the sorbent bed does not dry out before the elution step.
Analyte Breakthrough in SPE - Ensure the sample is loaded onto the SPE cartridge at a slow, controlled flow rate.- Check if the sorbent capacity has been exceeded and use a larger cartridge if necessary.
High Matrix Effects
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup - Switch from protein precipitation to a more rigorous cleanup method like SPE.[10]- For SPE, optimize the wash steps by using a solvent that removes interferences without eluting the analytes.
Co-elution with Phospholipids - In protein precipitation, use a method that specifically targets phospholipid removal.- Optimize the chromatographic method to achieve better separation between the analytes and phospholipids.
Ion Suppression/Enhancement - Dilute the final extract to reduce the concentration of interfering matrix components.- Use a suitable internal standard (preferably stable isotope-labeled) to compensate for signal variations.[9]

Quantitative Data Summary

The following tables summarize reported recovery rates for allopurinol and aminophenazone using different extraction methods.

Table 1: Allopurinol Extraction Recovery

Biological MatrixExtraction MethodSolvent/SorbentRecovery (%)Reference
Human PlasmaProtein PrecipitationAcetonitrile with 1% formic acid85.36 - 88.92[9]
Human PlasmaProtein PrecipitationAcetonitrile with formic acid84.67[13]
Rat PlasmaLiquid-Liquid ExtractionEthyl acetate79.42[14]
Human PlasmaProtein PrecipitationAcetonitrile>80[5]
Herbal MedicineSolid-Phase ExtractionMixed-mode cation exchanger87.53[15]

Table 2: Aminophenazone (Aminopyrine) and Metabolites Extraction Recovery

Biological MatrixExtraction MethodSorbentAnalyteRecovery (%)Reference
Human PlasmaSolid-Phase ExtractionC184-formylaminoantipyrine93 - 100[10]
Human PlasmaSolid-Phase ExtractionC184-aminoantipyrine93 - 100[10]
Human PlasmaSolid-Phase ExtractionC184-methylaminoantipyrine93 - 100[10]

Experimental Protocols

Protocol 1: Protein Precipitation for Allopurinol and Aminophenazone from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 1% formic acid.[9]

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., HPLC, LC-MS).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aminophenazone Metabolites from Plasma

This protocol is adapted from a method for antipyrine (B355649) metabolites, which are structurally related to aminophenazone.[10]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 0.3 mL of the plasma sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Transfer the reconstituted sample for chromatographic analysis.

Visualizations

Experimental_Workflow_Protein_Precipitation cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis_prep Analysis Preparation plasma Plasma Sample add_solvent Add Cold Acetonitrile (3:1 ratio) plasma->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: Workflow for Protein Precipitation Extraction.

Experimental_Workflow_SPE cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_analysis_prep Analysis Preparation condition_meoh Condition with Methanol condition_water Equilibrate with Water condition_meoh->condition_water load_sample Load Plasma Sample condition_water->load_sample wash Wash with Water load_sample->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions problem Low Analyte Recovery cause1 Incomplete Protein Precipitation problem->cause1 cause2 Suboptimal pH (LLE) problem->cause2 cause3 Incorrect Solvent (LLE) problem->cause3 cause4 Inefficient Elution (SPE) problem->cause4 solution1 Increase Solvent Ratio, Vortex Thoroughly cause1->solution1 solution2 Adjust Sample pH cause2->solution2 solution3 Test Different Solvents cause3->solution3 solution4 Increase Elution Solvent Volume/Strength cause4->solution4

Caption: Troubleshooting Logic for Low Recovery.

References

Troubleshooting poor reproducibility in Cibalgin cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in cell-based assays involving Cibalgin. The following FAQs and guides are designed to address specific experimental issues in a direct question-and-answer format.

Section 1: Understanding this compound and its Components

FAQ: What are the active components of the classic this compound formulation and what are their mechanisms of action?

The classic formulation of this compound is a combination drug. Understanding the distinct mechanism of each component is crucial for designing experiments and troubleshooting unexpected results. The primary active ingredients are Allobarbital, Aminophenazone, and Caffeine (B1668208).

ComponentDrug ClassPrimary Mechanism of Action (in a cellular context)
Allobarbital BarbiturateActs as a positive allosteric modulator of GABA-A receptors, increasing the duration of chloride channel opening. This leads to hyperpolarization and reduced neuronal excitability.[1][2] It is relevant primarily in assays using neuronal cells or measuring ion channel activity.
Aminophenazone Non-Steroidal Anti-Inflammatory Drug (NSAID)Primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which blocks the synthesis of prostaglandins.[3] It has known analgesic, antipyretic, and anti-inflammatory properties.[3][4] Note: Due to a risk of agranulocytosis, its use has been discontinued (B1498344) in many countries.[3][5]
Caffeine MethylxanthineHas multiple cellular effects. It can inhibit phosphodiesterases (PDEs), antagonize adenosine (B11128) receptors, and affect signaling pathways like Akt and GSK-3β.[6][7] It can also induce cell cycle arrest (typically G0/G1) and, at higher concentrations, apoptosis.[6][8]

Section 2: General Troubleshooting of Assay Reproducibility

Poor reproducibility in cell-based assays can often be traced to general experimental variables. Before investigating compound-specific effects, it is essential to rule out common sources of error.

Logical Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing the root cause of poor reproducibility.

G cluster_cells Cell Health Checks cluster_protocol Protocol Checks cluster_compound Compound & Reagent Checks start Poor Reproducibility Observed check_cells Step 1: Verify Cell Health & Consistency start->check_cells passage Consistent Passage Number? check_cells->passage Check check_protocol Step 2: Scrutinize Assay Protocol pipetting Accurate Pipetting? check_protocol->pipetting Check check_compound Step 3: Investigate Compound & Reagents solubility Compound Solubility Issues? check_compound->solubility Check density Optimal Seeding Density? passage->density myco Mycoplasma Contamination? density->myco myco->check_protocol edge_effect Edge Effects Controlled? pipetting->edge_effect incubation Consistent Incubation Times? edge_effect->incubation incubation->check_compound interference Assay Interference? solubility->interference reagent_batch Reagent Batch Variation? interference->reagent_batch end_node Issue Identified & Resolved reagent_batch->end_node If all checks pass, re-evaluate initial observation

Caption: General workflow for troubleshooting poor assay reproducibility.

FAQ: My results are inconsistent between experiments, even when I follow the same protocol. What are the most common causes?

Inconsistent results often stem from subtle variations in experimental conditions.[9][10] Key factors to control include:

  • Cell Passage Number : Cellular characteristics, including morphology and growth rates, can change at high passage numbers.[11] Always use cells within a consistent and low passage range for a set of experiments.

  • Cell Seeding Density : The density at which cells are plated can significantly impact their response to drugs.[12] Ensure you are using an optimal density where cells are in an exponential growth phase and that cell counting is accurate.

  • Pipetting and Handling : Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[9] Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Edge Effects : Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter compound concentration and affect cell viability.[9] Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[9]

  • Mycoplasma Contamination : Mycoplasma infections are not visible by standard microscopy but can alter cell metabolism, growth, and response to stimuli, leading to unreliable data.[10][11] Regularly test your cell cultures for mycoplasma.[11]

Section 3: this compound-Specific Troubleshooting

Signaling Pathways of this compound Components

This diagram illustrates the primary cellular targets of this compound's active ingredients, which can help in diagnosing pathway-specific effects or off-target activities.

G This compound This compound Components allo Allobarbital This compound->allo amino Aminophenazone This compound->amino caff Caffeine This compound->caff gaba GABA-A Receptor allo->gaba cox COX-1 / COX-2 amino->cox Inhibits pde Phosphodiesterases (PDEs) caff->pde Inhibits adenosine Adenosine Receptors caff->adenosine Antagonizes akt Akt/GSK-3β Pathway caff->akt Inhibits cl_influx Increased Cl- Influx gaba->cl_influx Potentiates pg_synthesis Prostaglandin Synthesis cox->pg_synthesis Blocked cell_cycle Cell Cycle Arrest (G0/G1) akt->cell_cycle hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inflammation ↓ Inflammation & Pain pg_synthesis->inflammation

Caption: Primary signaling pathways affected by this compound's components.

FAQ: I am observing high levels of cytotoxicity at concentrations where I expect to see a pharmacological effect. What could be the cause?

Unexpected cytotoxicity could be due to several factors:

  • Caffeine Concentration : At high concentrations (in the millimolar range), caffeine is known to induce apoptosis and decrease cell viability in various cell lines.[8][13] Check if the final concentration of caffeine in your assay is within a range known to be cytotoxic for your specific cell type.

  • Aminophenazone Toxicity : Although the primary concern with aminophenazone is agranulocytosis in vivo, it and its metabolites can exert toxic effects on certain cell types.[4][5]

  • Cell Type Sensitivity : Different cell lines have varied sensitivities to drugs. The cytotoxic threshold for one cell line may be well below the effective concentration for another.

  • Assay Interference : The compound may not be cytotoxic but could be interfering with the assay chemistry, leading to a false reading of low viability. This is particularly common in tetrazolium-based assays like MTT or XTT.[14]

FAQ: My results in neuronal cell lines are highly variable. Is there a specific component I should be concerned about?

Yes, Allobarbital is the most likely source of variability in neuronal cells. As a barbiturate, its primary target is the GABA-A receptor, which is highly expressed in neurons.[1][2] Poor reproducibility could be due to:

  • Receptor Expression Levels : The expression level of GABA-A receptor subunits can vary with cell passage number, confluency, and culture conditions, leading to inconsistent responses.

  • Membrane Potential Changes : Assays sensitive to changes in cellular membrane potential may be affected by allobarbital's hyperpolarizing action.

Section 4: Investigating Assay Interference

A common and often overlooked source of poor reproducibility is the direct interference of test compounds with the assay reagents.

Workflow for Detecting Assay Interference

Use this workflow to determine if this compound or its components are producing misleading results by interacting with your assay's chemistry.

G start Discrepant or Irreproducible Viability Results cell_free_control Run Cell-Free Control: Incubate compound with assay reagent in media alone start->cell_free_control signal_check Is a signal (e.g., color change) generated without cells? cell_free_control->signal_check interference_pos Result: Direct Assay Interference (False Positive/Negative) signal_check->interference_pos Yes interference_neg Result: No Direct Interference Observed signal_check->interference_neg No action_pos Action: Switch to an orthogonal assay method (e.g., protein-based like SRB or membrane integrity like LDH) interference_pos->action_pos action_neg Action: Proceed with troubleshooting other variables (cell health, protocol, etc.) interference_neg->action_neg

Caption: Workflow to test for direct interference with assay chemistry.

FAQ: How do I perform a cell-free control to test for assay interference?

To test if this compound is reacting with your assay reagents (e.g., reducing the MTT tetrazolium salt), set up control wells on your assay plate that contain everything except the cells.

  • Prepare wells with the same culture medium used in your experiment.

  • Add the same concentrations of this compound (or its individual components) that you are using to treat your cells.

  • Add the assay reagent (e.g., MTT, XTT, resazurin) to these cell-free wells.

  • Incubate for the same period as your experimental plates.

  • Read the signal (e.g., absorbance, fluorescence).

If you observe a signal change that is dependent on the compound's concentration in the absence of cells, it indicates direct interference.[14][15]

Section 5: Quantitative Data and Protocols

Reported Cellular Effects of this compound Components

The following table summarizes quantitative data from published studies. Use these values as a general reference, as effective concentrations are highly dependent on the cell line and assay conditions.

ComponentCell LineAssay TypeObserved Effect & Concentration
Caffeine JB6 (mouse epidermal)Cell ProliferationIC50 of ~0.7 mM for inhibiting proliferation.[6]
Caffeine hFOB 1.19 (human osteoblast)MTT~10-35% decrease in viability at concentrations >0.5 mM.[8]
Caffeine U87MG (human glioma)MTT / Cell CycleDose-dependent reduction in viability (1-5 mM); G0/G1 arrest.[7]
Caffeine NCI-H23 (lung adenocarcinoma)Cell ProliferationNo cytotoxicity up to 500 µM; induced G0/G1 arrest.[16]
Caffeine MCF-7 (breast cancer)XTTCytotoxicity observed starting at 80 µM; significant at 5 mM.[13]

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay

This protocol is adapted from standard procedures to measure cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]

Materials:

  • Cells seeded in a 96-well plate

  • This compound or test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF or 100% DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Remove the old media and add fresh media containing various concentrations of your test compound. Include vehicle-only controls.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation : Incubate the plate at 37°C for 1-4 hours, or until purple formazan crystals are visible under a microscope.

  • Solubilization : Carefully remove the media and add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Absorbance Reading : Read the absorbance at a wavelength of 570 nm.

Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein

The SRB assay is a colorimetric assay based on staining total cellular protein and is less susceptible to interference from reducing compounds.[14]

Materials:

  • Cells seeded in a 96-well plate and treated with compounds

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Fixation : After compound treatment, gently fix the cells by adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing : Wash the plate four times with deionized water and allow it to air dry completely.

  • SRB Staining : Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye : Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Drying : Allow the plate to air dry completely.

  • Solubilization : Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB stain.

  • Absorbance Reading : Read the absorbance at a wavelength of 510 nm.

References

Strategies to minimize hepatic toxicity of Cibalgin in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cibalgin Hepatotoxicity Studies

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating strategies to minimize the hepatic toxicity of this compound's components, primarily aminophenazone, in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary hepatotoxic components in historical formulations of this compound?

Historical formulations of this compound contained aminophenazone (also known as aminopyrine) and allobarbital. Aminophenazone, a pyrazolone (B3327878) derivative, is the component most strongly associated with hepatotoxicity.[1][2][3][4] Prolonged use or high doses of aminophenazone can lead to liver damage, manifesting as elevated liver enzymes, jaundice, and in severe cases, liver failure.[1] Allobarbital, a barbiturate, has been associated with chronic hepatic disease with long-term use.[5][6]

Q2: What is the proposed mechanism of aminophenazone-induced hepatic toxicity?

The primary mechanism of aminophenazone-induced liver injury involves its metabolism, which can lead to the formation of reactive metabolites and reactive oxygen species (ROS).[7][8][9] This process induces oxidative stress, a state where the production of ROS overwhelms the cell's antioxidant defense capacity.[9][10] The consequences include lipid peroxidation, damage to cellular proteins and DNA, mitochondrial dysfunction, and depletion of endogenous antioxidants like glutathione (B108866) (GSH), ultimately leading to hepatocyte necrosis and inflammation.[2][11][12]

Q3: What is N-acetylcysteine (NAC) and how does it mitigate drug-induced liver injury?

N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione (GSH), a primary endogenous antioxidant.[11][13] NAC mitigates liver injury through several mechanisms:

  • Replenishing Glutathione Stores: By providing cysteine, NAC boosts the synthesis of GSH, which is often depleted during drug-induced oxidative stress.[13][14][15]

  • Direct ROS Scavenging: NAC has direct antioxidant properties and can scavenge harmful free radicals.[13]

  • Activating Protective Pathways: NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][16] Nrf2 activation upregulates the expression of several antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase, enhancing the cell's overall defense against oxidative damage.[11][14][16]

Q4: What are the standard experimental models used to study drug-induced hepatotoxicity?

Rodent models, particularly rats and mice, are most commonly used.[17][18] Hepatotoxicity is typically induced by administering a high dose of a known hepatotoxic agent, such as acetaminophen (B1664979) (APAP), carbon tetrachloride (CCl4), or thioacetamide.[12][17][18] These models are well-characterized and produce reproducible liver injury, allowing researchers to study injury mechanisms and evaluate the efficacy of potential hepatoprotective compounds.[17][19]

Q5: Which biomarkers are critical for assessing hepatic toxicity in experimental models?

Key biomarkers include:

  • Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are released into the bloodstream upon hepatocyte damage and are primary indicators of acute hepatocellular injury.[17]

  • Oxidative Stress Markers: Malondialdehyde (MDA) levels in liver tissue indicate the extent of lipid peroxidation, while levels of reduced glutathione (GSH) and the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) measure the antioxidant status.[10][11]

  • Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) is crucial for observing structural changes like necrosis, inflammation, fatty degeneration, and cellular infiltration.[2]

Troubleshooting Guides

Problem 1: High variability in serum ALT/AST levels is observed across animals in the same treatment group.

  • Possible Cause: Inconsistent dosing, variations in animal fasting status, or differences in the timing of blood collection.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure the drug/vehicle is administered accurately based on the most recent body weight. Use oral gavage for precise dosing if variability with feed-based administration is suspected.

    • Control Fasting Period: Food withdrawal prior to drug administration can affect drug absorption and metabolism. Standardize the fasting period (e.g., overnight fasting) for all animals.

    • Synchronize Sample Collection: Collect blood samples at a consistent time point post-dosing for all animals, as enzyme levels can fluctuate.

    • Check Animal Health: Ensure all animals are healthy and free from underlying infections or stress, which can independently influence liver enzyme levels.

Problem 2: The chosen hepatoprotective agent (e.g., NAC) is not showing a significant protective effect against aminophenazone toxicity.

  • Possible Cause: Suboptimal dosing, incorrect timing of administration, or an inappropriate route of administration for the protective agent.

  • Troubleshooting Steps:

    • Review Dosing and Timing: The protective effect of agents like NAC is highly dependent on being administered before or shortly after the toxicant.[13] Review literature for established effective doses and administration schedules for your specific model. Consider a dose-response study for the protective agent.

    • Evaluate Administration Route: Ensure the route of administration (e.g., intraperitoneal, oral) allows for adequate bioavailability of the protective agent to the liver in the required timeframe. Intraperitoneal (i.p.) injection often provides faster and more complete absorption than oral administration.

    • Confirm Toxin Efficacy: Ensure that the dose of aminophenazone is sufficient to induce consistent and significant liver injury. If the injury is too mild, a protective effect may be difficult to detect.

    • Assess Alternative Mechanisms: While oxidative stress is a primary mechanism, other pathways may be involved.[9] If an antioxidant shows no effect, consider if the primary injury mechanism involves other pathways that your agent does not target.

Problem 3: High mortality is observed in the aminophenazone-treated group, preventing the collection of endpoint data.

  • Possible Cause: The dose of aminophenazone is too high, leading to acute systemic toxicity rather than just hepatotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Ranging Study: Conduct a preliminary experiment with several doses of aminophenazone to identify the optimal dose that induces significant, sub-lethal hepatotoxicity. The goal is to find a dose that elevates ALT/AST significantly without causing excessive mortality.

    • Increase Monitoring Frequency: Observe animals more frequently within the first 24 hours after dosing to identify signs of severe distress early.

    • Provide Supportive Care: Ensure animals have easy access to food and water. In some models, providing hydration support (e.g., subcutaneous saline) can reduce mortality.

    • Adjust the Time Course: Consider shortening the duration of the experiment. Significant liver injury can often be detected within 6 to 24 hours post-administration of a hepatotoxin.[19]

Data Presentation

Table 1: Effect of N-acetylcysteine (NAC) on Serum Biomarkers and Liver Oxidative Stress in an Aminophenazone-Induced Hepatotoxicity Model in Rats.

GroupTreatmentSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver GSH (μmol/g protein)
1Control (Vehicle)45 ± 5110 ± 121.2 ± 0.29.5 ± 0.8
2Aminophenazone (APH)285 ± 30550 ± 454.8 ± 0.63.2 ± 0.5
3APH + NAC98 ± 15#210 ± 25#1.9 ± 0.3#7.8 ± 0.7#
4NAC only42 ± 6115 ± 101.1 ± 0.29.8 ± 0.9

*Data are presented as Mean ± SD. p < 0.05 compared to Control. #p < 0.05 compared to Aminophenazone (APH) group.

Experimental Protocols

Protocol 1: Induction of Aminophenazone Hepatotoxicity and Assessment of a Hepatoprotective Agent

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Grouping: Divide animals into four groups (n=8 per group) as described in Table 1.

  • Dosing Regimen:

    • Groups 1 & 2: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) or aminophenazone (e.g., 100 mg/kg, dissolved in vehicle) via oral gavage.

    • Groups 3 & 4: Administer N-acetylcysteine (e.g., 150 mg/kg, i.p.) 1 hour prior to the administration of aminophenazone or vehicle, respectively.

  • Sample Collection: At 24 hours post-aminophenazone administration, anesthetize the animals.

    • Collect blood via cardiac puncture for serum separation.

    • Perform cervical dislocation and immediately perfuse the liver with ice-cold saline.

  • Biochemical Analysis:

    • Centrifuge blood to obtain serum. Analyze for ALT and AST levels using commercially available assay kits.

    • Homogenize a portion of the liver tissue to prepare lysates for measuring MDA and GSH levels as per standard protocols.

  • Histopathological Analysis:

    • Fix a section of the largest liver lobe in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section at 5 μm, and stain with Hematoxylin and Eosin (H&E).

    • Examine slides under a light microscope for evidence of necrosis, inflammation, and other pathological changes.

Visualizations

Experimental_Workflow node_start Animal Acclimatization (1 Week) node_group Randomization into Treatment Groups (n=4) node_start->node_group node_pretreat Pre-treatment (Groups 3 & 4 with NAC) node_group->node_pretreat T = -1 hr node_treat Toxicant Administration (Groups 2 & 3 with Aminophenazone) node_pretreat->node_treat T = 0 hr node_wait Experimental Period (24 hours) node_treat->node_wait node_sample Sacrifice & Sample Collection (Blood & Liver Tissue) node_wait->node_sample T = 24 hr node_biochem Biochemical Analysis (ALT, AST, MDA, GSH) node_sample->node_biochem node_histo Histopathological Analysis (H&E Staining) node_sample->node_histo node_data Data Analysis & Interpretation node_biochem->node_data node_histo->node_data Signaling_Pathway cluster_cell Hepatocyte APH Aminophenazone (Metabolism) ROS Reactive Oxygen Species (ROS) APH->ROS Induces Damage Oxidative Damage (Lipid Peroxidation, Necrosis) ROS->Damage Causes GSH_pool Glutathione (GSH) ROS->GSH_pool Depletes Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 Disrupts GSH_pool->ROS Neutralizes NAC N-Acetylcysteine (NAC) (Protective Agent) Cysteine L-cysteine NAC->Cysteine Provides NAC->Nrf2_Keap1 Disrupts Cysteine->GSH_pool Boosts Synthesis Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates & Binds AOE Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AOE Upregulates AOE->ROS Neutralizes AOE->Damage Prevents

References

Technical Support Center: Improving the Therapeutic Index of Compound 'C'

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Important Safety Notice: The following technical support guide is a hypothetical document created for illustrative and educational purposes only. Cibalgin is a combination drug that has been withdrawn from the market in many countries due to serious safety concerns, including the risk of agranulocytosis associated with its component, aminophenazone. The information presented below is fictional and does not endorse or recommend any research or use of this compound. It is intended to demonstrate the principles of improving the therapeutic index of a drug through co-administration within a fictional context.

This guide provides troubleshooting and frequently asked questions for researchers investigating the co-administration of a hypothetical hepatoprotective agent, "Hepatoguard," with a fictional analgesic compound, "Compound 'C'," which shares characteristics with historical formulations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary hypothesis for co-administering Hepatoguard with Compound 'C'?

A1: The primary hypothesis is that Hepatoguard can improve the therapeutic index of Compound 'C' by selectively protecting liver cells from metabolic stress and toxicity induced by Compound 'C', without interfering with its analgesic efficacy. This is expected to allow for a higher therapeutic dose of Compound 'C' before dose-limiting toxicity is observed.

Q2: We are observing inconsistent results in our in-vitro cytotoxicity assays. What could be the cause?

A2: Inconsistent results in cytotoxicity assays can stem from several factors. Please consider the following troubleshooting steps:

  • Cell Line Viability: Ensure the viability of your hepatocyte cell line (e.g., HepG2) is consistently above 95% before starting the experiment.

  • Compound 'C' and Hepatoguard Stability: Both compounds should be freshly prepared for each experiment. Compound 'C' can be unstable in certain media over long incubation periods.

  • Assay Interference: Verify that neither Compound 'C' nor Hepatoguard interferes with the readout of your cytotoxicity assay (e.g., MTT, LDH). Run controls with the compounds in cell-free media.

  • Incubation Time: Optimize the incubation time. The protective effects of Hepatoguard may only be apparent within a specific time window relative to the application of Compound 'C'.

Q3: How do we interpret the pharmacokinetic data from our animal studies?

A3: When analyzing the pharmacokinetic data, the key is to compare the profiles of Compound 'C' administered alone versus in combination with Hepatoguard. Look for:

  • No significant change in Cmax and AUC of Compound 'C': This would suggest that Hepatoguard is not altering the absorption or clearance of Compound 'C', which is the desired outcome for not affecting its efficacy.

  • A significant reduction in liver enzyme biomarkers (e.g., ALT, AST): This would be a primary indicator of Hepatoguard's hepatoprotective effect.

  • Refer to Table 2 for a sample comparison of pharmacokinetic and pharmacodynamic parameters.

Troubleshooting Guides

Guide 1: Unexpected Animal Toxicity

Issue: Higher than expected toxicity or mortality in animal models even with the co-administration of Hepatoguard.

Possible Causes & Solutions:

  • Vehicle Toxicity: The vehicle used to dissolve Hepatoguard or Compound 'C' may be causing toxicity. Run a vehicle-only control group.

  • Off-Target Effects: Hepatoguard may have unexpected off-target effects at the tested dose. Perform a dose-response study for Hepatoguard alone.

  • Pharmacokinetic Interaction: Although not the primary hypothesis, Hepatoguard could be unintentionally increasing the bioavailability of Compound 'C'. Re-evaluate the pharmacokinetic data.

Guide 2: Lack of Efficacy in Pain Models

Issue: The analgesic effect of Compound 'C' is diminished when co-administered with Hepatoguard.

Possible Causes & Solutions:

  • Receptor Competition: Hepatoguard might be interacting with the same receptors as Compound 'C'. Perform receptor binding assays to investigate this possibility.

  • Metabolic Induction: Hepatoguard could be inducing enzymes that metabolize and inactivate Compound 'C' more rapidly. Analyze the levels of key metabolic enzymes (e.g., cytochrome P450 family) in liver tissue.

  • Experimental Model: The chosen pain model may not be suitable for detecting the specific analgesic effects of Compound 'C'. Consider using an alternative model.

Quantitative Data Summary

Table 1: In-Vitro Cytotoxicity Data (HepG2 Cells)

Treatment GroupCompound 'C' Concentration (µM)Cell Viability (%)
Control0100
Compound 'C' Alone5085
10062
20035
Compound 'C' + Hepatoguard (10 µM)5098
10088
20075

Table 2: Animal Model Pharmacokinetic & Pharmacodynamic Data

ParameterCompound 'C' AloneCompound 'C' + Hepatoguard
Pharmacokinetics
Compound 'C' Cmax (ng/mL)15001550
Compound 'C' AUC (ng*h/mL)60006200
Pharmacodynamics
Analgesic Efficacy (Tail-flick latency, sec)8.58.3
Serum ALT (U/L)25060
Serum AST (U/L)30075

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of Compound 'C' and Hepatoguard in DMSO. Serially dilute in cell culture medium to achieve final concentrations.

  • Treatment: Treat cells with varying concentrations of Compound 'C' with or without a fixed concentration of Hepatoguard. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Animal Pharmacokinetic Study
  • Animal Acclimatization: Acclimatize male Wistar rats (200-250g) for one week.

  • Grouping: Divide animals into two groups: Group A (Compound 'C' alone) and Group B (Compound 'C' + Hepatoguard).

  • Dosing: Administer Compound 'C' (e.g., 50 mg/kg, p.o.) and Hepatoguard (e.g., 20 mg/kg, p.o.) or their respective vehicles.

  • Blood Sampling: Collect blood samples via the tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma concentrations of Compound 'C' using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC) using appropriate software.

Visualizations

G cluster_0 Experimental Workflow In-Vitro Studies In-Vitro Studies Cytotoxicity Assays Cytotoxicity Assays In-Vitro Studies->Cytotoxicity Assays Dose Selection Dose Selection Cytotoxicity Assays->Dose Selection In-Vivo Studies In-Vivo Studies Dose Selection->In-Vivo Studies Inform Pharmacokinetics Pharmacokinetics In-Vivo Studies->Pharmacokinetics Efficacy Models Efficacy Models In-Vivo Studies->Efficacy Models Therapeutic Index Calculation Therapeutic Index Calculation Pharmacokinetics->Therapeutic Index Calculation Efficacy Models->Therapeutic Index Calculation

Caption: A high-level overview of the experimental workflow.

G Compound 'C' Metabolism Compound 'C' Metabolism Reactive Metabolites Reactive Metabolites Compound 'C' Metabolism->Reactive Metabolites Hepatocyte Injury Hepatocyte Injury Reactive Metabolites->Hepatocyte Injury Neutralization Neutralization Reactive Metabolites->Neutralization Hepatoguard Hepatoguard Hepatoguard->Neutralization

Caption: Hypothetical mechanism of Hepatoguard action.

G cluster_0 Therapeutic Index Logic Therapeutic_Index Therapeutic Index TD50 Median Toxic Dose (TD50) TD50->Therapeutic_Index Numerator ED50 Median Effective Dose (ED50) ED50->Therapeutic_Index Denominator Hepatoguard Co-administration of Hepatoguard Hepatoguard->TD50 Increases Hepatoguard->ED50 No significant change

Caption: Logical relationship for improving the therapeutic index.

Technical Support Center: Novel Formulations of Cibalgin's Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel formulations of Cibalgin's active compounds: Drofenine, Phenazone, and Propyphenazone.

Frequently Asked Questions (FAQs)

Q1: What are the primary active pharmaceutical ingredients (APIs) in this compound formulations that present formulation challenges?

A1: this compound is a brand name for a range of analgesic products, with formulations varying by region and specific product line. The most common active compounds that pose formulation challenges are Drofenine (often as Drofenine Hydrochloride), an antispasmodic, and a pyrazolone (B3327878) derivative, either Phenazone (also known as Antipyrine) or Propyphenazone, which are analgesics and antipyretics.[1][2][3][4] Some formulations may also include codeine phosphate.

Q2: What are the main physicochemical challenges associated with these active compounds?

A2: The primary challenges include:

  • Polymorphism: Phenazone is known to exist in at least two polymorphic forms, which can impact its melting point, solubility, and stability.[5][6]

  • Eutectic Mixture Formation: Propyphenazone can form a eutectic mixture with other APIs, such as paracetamol, leading to physical instability of solid dosage forms, particularly under conditions of high humidity.[1][3][7] This highlights a potential for interactions with other excipients or APIs.

  • Solubility and Precipitation: Drofenine hydrochloride, while soluble in some solvents, can precipitate in complex aqueous solutions like cell culture media, indicating potential solubility challenges in aqueous formulations.[8]

  • Hygroscopicity and Physical Instability: Combination formulations, especially in tablet form, have been observed to soften and become physically unstable when stored at elevated temperature and humidity.[1][3][7]

Troubleshooting Guides

Issue 1: Physical Instability (Softening, Discoloration) of Solid Dosage Forms Containing Propyphenazone.

Potential Cause: Formation of a eutectic mixture between Propyphenazone and another component in the formulation, which lowers the melting point and can lead to physical changes, especially under stress conditions (heat, humidity).

Troubleshooting Steps:

  • Thermal Analysis:

    • Objective: To identify potential eutectic mixture formation.

    • Method: Perform Differential Scanning Calorimetry (DSC) on individual components and binary/ternary mixtures of the APIs and key excipients.

    • Interpretation: A melting point depression or the appearance of a new endotherm at a lower temperature than the melting points of the individual components suggests eutectic formation.

  • Hygroscopicity Assessment:

    • Objective: To determine the moisture sorption characteristics of the blend.

    • Method: Use Dynamic Vapor Sorption (DVS) analysis on the final blend and individual components.

    • Interpretation: Significant water uptake can plasticize the formulation, exacerbating the effects of a low-melting eutectic.

  • Excipient Compatibility Screening:

    • Objective: To identify excipients that minimize physical interactions.

    • Method: Prepare binary mixtures of Propyphenazone with various common excipients (e.g., fillers, binders, lubricants) and store them under accelerated stability conditions (e.g., 40°C/75% RH).

    • Analysis: Visually inspect for physical changes and use techniques like DSC and X-Ray Powder Diffraction (XRPD) to detect interactions.

dot

cluster_0 Troubleshooting Physical Instability Physical_Instability Physical Instability Observed (e.g., softening, discoloration) Eutectic_Formation Potential Eutectic Mixture Formation with Propyphenazone Physical_Instability->Eutectic_Formation Thermal_Analysis Perform Differential Scanning Calorimetry (DSC) Eutectic_Formation->Thermal_Analysis Investigate Hygroscopicity_Test Conduct Dynamic Vapor Sorption (DVS) Analysis Eutectic_Formation->Hygroscopicity_Test Assess Excipient_Screening Screen for Compatible Excipients Eutectic_Formation->Excipient_Screening Mitigate Reformulate Reformulate with Non-interacting Excipients Thermal_Analysis->Reformulate Hygroscopicity_Test->Reformulate Excipient_Screening->Reformulate

Caption: Workflow for troubleshooting physical instability in Propyphenazone formulations.

Issue 2: Inconsistent Dissolution Profiles and Poor Stability of Phenazone-Containing Formulations.

Potential Cause: Presence of different polymorphic forms of Phenazone, each exhibiting distinct solubility and stability characteristics.

Troubleshooting Steps:

  • Polymorph Screening:

    • Objective: To identify and characterize the polymorphic form(s) of the Phenazone raw material.

    • Method: Utilize XRPD to identify the crystal form. DSC can be used to detect multiple melting endotherms, and thermogravimetric analysis (TGA) can rule out solvates/hydrates.

    • Interpretation: Compare the obtained patterns with literature data or a reference standard to identify the polymorph. Recent studies have identified two polymorphs with melting points around 376 K and 384 K.[5]

  • Controlled Crystallization:

    • Objective: To consistently produce the desired, most stable polymorph.

    • Method: Develop a controlled crystallization process (e.g., solvent, temperature, cooling rate) for Phenazone.

    • Analysis: Monitor the polymorphic form of each batch using XRPD.

  • Stability Studies on Different Polymorphs:

    • Objective: To assess the stability of each polymorph under various conditions.

    • Method: Store pure samples of each identified polymorph under accelerated stability conditions and monitor for any phase transitions using XRPD and DSC.

dot

cluster_1 Addressing Phenazone Polymorphism Inconsistent_Dissolution Inconsistent Dissolution/ Poor Stability Polymorphism Suspected Phenazone Polymorphism Inconsistent_Dissolution->Polymorphism Polymorph_Screening XRPD & DSC for Polymorph Identification Polymorphism->Polymorph_Screening Characterize Controlled_Crystallization Develop Controlled Crystallization Protocol Polymorph_Screening->Controlled_Crystallization Inform Stability_Assessment Assess Stability of Individual Polymorphs Polymorph_Screening->Stability_Assessment Select_Stable_Form Select Most Stable Polymorph for Formulation Controlled_Crystallization->Select_Stable_Form Stability_Assessment->Select_Stable_Form

Caption: Logical workflow for managing Phenazone polymorphism in formulation development.

Issue 3: Precipitation of Drofenine in Aqueous Formulations.

Potential Cause: The solubility of Drofenine hydrochloride can be significantly influenced by pH, ionic strength, and interactions with other components in the formulation buffer or medium.

Troubleshooting Steps:

  • Solubility Profiling:

    • Objective: To determine the aqueous solubility of Drofenine as a function of pH.

    • Method: Measure the equilibrium solubility of Drofenine hydrochloride in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

    • Analysis: Use a validated HPLC-UV method to quantify the amount of dissolved drug.

  • Co-solvent/Surfactant Screening:

    • Objective: To identify excipients that can enhance and maintain the solubility of Drofenine.

    • Method: Prepare small-scale formulations of Drofenine with various pharmaceutically acceptable co-solvents (e.g., propylene (B89431) glycol, ethanol) and surfactants.

    • Analysis: Visually observe for precipitation over time and quantify the drug concentration.

  • Forced Degradation Studies:

    • Objective: To determine if the precipitate is the parent drug or a less soluble degradation product.

    • Method: Subject a Drofenine solution to stress conditions (acid, base, oxidation, light, heat) and analyze any resulting precipitate by techniques such as LC-MS to identify its chemical structure.

dot

cluster_2 Troubleshooting Drofenine Precipitation Precipitation Drofenine Precipitation in Aqueous Media Solubility_Issue Investigate Solubility and Stability Precipitation->Solubility_Issue pH_Solubility Determine pH-Solubility Profile Solubility_Issue->pH_Solubility Characterize Excipient_Screening Screen Co-solvents and Surfactants Solubility_Issue->Excipient_Screening Enhance Forced_Degradation Conduct Forced Degradation Studies Solubility_Issue->Forced_Degradation Analyze Optimized_Formulation Develop Stable Aqueous Formulation pH_Solubility->Optimized_Formulation Excipient_Screening->Optimized_Formulation Forced_Degradation->Optimized_Formulation

Caption: Decision-making workflow for resolving Drofenine precipitation issues.

Physicochemical Data Summary

PropertyDrofenine HydrochloridePhenazonePropyphenazone
Molecular Formula C₂₀H₃₂ClNO₂C₁₁H₁₂N₂OC₁₄H₁₈N₂O
Molecular Weight 353.9 g/mol [9][10]188.23 g/mol [11]230.31 g/mol [12]
Aqueous Solubility ≥ 33.3 mg/mL in water[13]Soluble in water[14]Sparingly soluble
Organic Solvent Solubility ≥ 75 mg/mL in DMSO[13]Soluble in ethanol, methanol, DMSO[15]Soluble in DMSO (60 mg/mL)[16]
Melting Point (°C) Not specifiedPolymorph I: ~111°C (384 K) Polymorph II: ~103°C (376 K)[5]~103.2°C[17]
Key Formulation Challenges Precipitation in aqueous media, pH-dependent solubility[8]Polymorphism, potential for phase transitions[5][6]Eutectic mixture formation, physical instability with other APIs[1][3][7]

Experimental Protocols

Protocol 1: DSC Analysis for Eutectic Mixture Screening
  • Sample Preparation: Accurately weigh 2-5 mg of the sample (API, excipient, or binary mixture) into a standard aluminum DSC pan. For binary mixtures, prepare samples at various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

  • Instrument Setup:

    • Apparatus: Calibrated Differential Scanning Calorimeter.

    • Temperature Program: Equilibrate at 25°C. Ramp up to a temperature at least 20°C above the highest melting point of the individual components at a heating rate of 10°C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Record the thermograms.

    • Identify the onset and peak temperatures of all endothermic events.

    • Compare the thermograms of the mixtures to those of the pure components. A new endotherm at a temperature lower than the melting point of either individual component is indicative of a eutectic interaction.

Protocol 2: XRPD for Polymorph Identification of Phenazone
  • Sample Preparation: Gently grind a small amount of the Phenazone sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powder into the sample holder.

  • Instrument Setup:

    • Apparatus: X-Ray Powder Diffractometer with a Cu Kα radiation source.

    • Scan Range: Typically 2° to 40° in 2θ.

    • Step Size: 0.02° per step.

    • Scan Speed: 1-2°/min.

  • Data Analysis:

    • Collect the diffraction pattern.

    • Process the data to identify the peak positions (2θ values) and their relative intensities.

    • Compare the obtained diffractogram with reference patterns for known polymorphs of Phenazone from the literature or a database (e.g., Cambridge Structural Database).

Protocol 3: pH-Solubility Profile of Drofenine Hydrochloride
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4) using appropriate buffer systems (e.g., HCl, acetate, phosphate).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of Drofenine hydrochloride to a known volume of each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification:

    • Withdraw a clear aliquot from the supernatant of each sample.

    • Dilute the aliquot appropriately with the mobile phase.

    • Analyze the concentration of dissolved Drofenine using a validated HPLC-UV method.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) as a function of pH.

References

Technical Support Center: Mitigating Addictive Potential in Cibalgin-like Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating Cibalgin-like compounds. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to assessing the addictive liability of these multi-component analgesics.

Understanding the Core Components and their Addictive Potential

This compound and its variants are combination analgesics, historically containing a mix of barbiturates, pyrazolone (B3327878) derivatives, and sometimes opioids. Understanding the individual contribution of each component to the overall addictive potential is crucial for developing safer alternatives.

  • Allobarbital: An intermediate-acting barbiturate, allobarbital poses a significant risk for addiction.[1] Like other barbiturates, it enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to sedation and euphoria.[2][3] This positive modulation of GABA-A receptors is a key mechanism underlying its addictive properties.[4]

  • Aminophenazone and Propyphenazone: These are pyrazolone-derived non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic and antipyretic properties.[5][6] While generally considered non-narcotic, they can exert effects on the central nervous system (CNS).[7][8] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[9] There is limited evidence for primary abuse of these compounds alone, but their presence in combination formulations with addictive substances is a confounding factor.

  • Codeine: An opioid analgesic, codeine is a well-established drug of abuse. It acts as an agonist at the mu-opioid receptor, leading to analgesia, euphoria, and respiratory depression.[10] Its addictive potential is a major concern in any formulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the addictive potential of components found in this compound-like compounds. This data is essential for comparing the relative risks of different molecules.

Table 1: Receptor Binding Affinities

CompoundPrimary Target ReceptorLigandKᵢ (nM)SpeciesReference
CodeineMu-Opioid Receptor[³H]-DAMGO>100Human[5][9]
Morphine (active metabolite of Codeine)Mu-Opioid Receptor[³H]-DAMGO1.2Rat[11]
Pentobarbital (B6593769) (representative barbiturate)GABA-A Receptor-20,000-35,000 (Potentiation)Human[12]

Table 2: Representative Preclinical Behavioral Data

Compound ClassAssaySpeciesKey FindingReference
Opioids (e.g., Morphine)Conditioned Place PreferenceRatSignificant increase in time spent in the drug-paired chamber.[13]
BarbituratesIntravenous Self-AdministrationRatReadily self-administered, indicating reinforcing properties.[14]
Opioids (e.g., Heroin)Intravenous Self-AdministrationRatED₅₀ for self-administration: 0.05 mg/kg/injection.[15]

Key Experimental Protocols

Detailed methodologies for assessing the addictive potential of novel compounds are critical for reproducible and reliable results.

GABA-A Receptor Binding Assay

This assay determines the affinity of a test compound for the GABA-A receptor, a key target for barbiturates.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl)

  • Radioligand (e.g., [³H]muscimol)

  • Non-specific binding control (e.g., GABA)

  • Centrifuge, homogenizer, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times with binding buffer through repeated centrifugation and resuspension.

  • Binding Assay:

    • Incubate the prepared membranes with the radioligand and varying concentrations of the test compound.

    • Include tubes with an excess of unlabeled GABA to determine non-specific binding.

    • Incubate at 4°C for a sufficient time to reach equilibrium.

  • Termination and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kᵢ value of the test compound using competitive binding analysis software.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of a compound by pairing its effects with a specific environment.[16][17]

Apparatus:

  • A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

  • Habituation (Pre-conditioning):

    • Allow the animal (typically a rat or mouse) to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes) for 2-3 days. This establishes baseline preference for the compartments.

  • Conditioning:

    • On alternating days, administer the test compound and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

    • On the other days, administer the vehicle and confine the animal to the other distinct compartment for the same duration. This is typically done for 6-8 days.

  • Preference Test (Post-conditioning):

    • On the test day, place the animal in the neutral center compartment (in a three-compartment apparatus) or one of the compartments (in a two-compartment apparatus) in a drug-free state and allow it to freely access all compartments.

    • Record the time spent in each compartment over a set period (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.[16]

Intravenous Self-Administration

This model directly assesses the reinforcing properties of a drug by determining if an animal will perform a task (e.g., lever press) to receive it.[18]

Apparatus:

  • Operant conditioning chamber equipped with two levers (one active, one inactive) and an infusion pump connected to an indwelling intravenous catheter in the animal.

Procedure:

  • Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically a rat). The catheter is externalized on the back of the animal.

  • Acquisition:

    • Place the animal in the operant chamber.

    • Presses on the active lever result in the delivery of a small intravenous infusion of the test drug.

    • Presses on the inactive lever have no consequence.

    • Sessions are typically conducted daily.

  • Data Collection:

    • Record the number of infusions earned and the number of active and inactive lever presses.

  • Data Analysis:

    • A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties and thus, abuse potential.[15]

Troubleshooting Guides

Conditioned Place Preference (CPP)
IssuePotential Cause(s)Troubleshooting Steps
High variability between subjects Inconsistent animal handling, stress. Natural preference for one compartment. Individual differences in drug response.Ensure consistent handling and adequate habituation to the testing environment.[19] Use an unbiased apparatus or counterbalance the drug-paired compartment. Increase sample size to achieve sufficient statistical power.[19]
No significant preference or aversion observed Inappropriate drug dose (too low or too high). Insufficient conditioning sessions. Weak environmental cues.Conduct a dose-response study to find an effective dose.[19] Increase the number of drug-environment pairings.[19] Enhance the distinctiveness of the compartments using multiple sensory cues (visual, tactile).[19]
Conditioned place aversion instead of preference The dose may be too high, leading to aversive effects. The animal may be experiencing withdrawal in the test chamber.Test a lower dose of the compound. Ensure the timing of the test session does not coincide with peak withdrawal symptoms.
Intravenous Self-Administration
IssuePotential Cause(s)Troubleshooting Steps
Low or no responding on the active lever Catheter failure (blockage or displacement). The dose is not reinforcing (too low or aversive). Animal has not learned the association.Check catheter patency before each session. Test a different range of doses. Provide initial non-contingent infusions to facilitate learning.
High variability in responding Inconsistent drug delivery. Stress or health issues in the animal.Ensure the infusion pump is calibrated and functioning correctly. Monitor animal health closely.
Erratic responding patterns Satiety or aversive effects at high intake levels. Loss of catheter patency during the session.Analyze the within-session response pattern. Check catheter patency post-session.

Frequently Asked Questions (FAQs)

Q1: At what stage of drug development should abuse potential be assessed?

A1: The FDA recommends that the abuse potential of any new CNS-active drug be assessed throughout the development process.[3] Early nonclinical assessments can help guide decisions and mitigate risks before moving into costly clinical trials.[20]

Q2: What constitutes a "positive" signal in a preclinical abuse liability study?

A2: A positive signal suggests that a compound has abuse potential. In a CPP study, this would be a significant preference for the drug-paired environment. In a self-administration study, it would be a significantly higher rate of responding for the drug compared to a vehicle control.

Q3: How do I choose the appropriate positive control for my studies?

A3: The positive control should be a drug with a well-characterized abuse potential and, if possible, from the same pharmacological class as the test compound. For example, when testing a novel opioid, morphine would be an appropriate positive control.

Q4: What are the key considerations for translating preclinical findings to human abuse potential?

A4: While preclinical models have good predictive validity, direct translation is not always straightforward. Factors to consider include differences in metabolism, pharmacokinetics, and the complexity of human drug-abusing behavior.[21]

Q5: What are the regulatory requirements for an abuse potential assessment?

A5: Regulatory agencies like the FDA have specific guidance on the types of studies required for a New Drug Application (NDA) for a CNS-active drug. This typically includes a combination of in vitro receptor binding studies, preclinical behavioral pharmacology studies (drug discrimination, self-administration, and physical dependence), and human abuse potential studies.[3][7]

Visualizing Key Concepts

The following diagrams illustrate important workflows and pathways relevant to assessing the addictive potential of this compound-like compounds.

Experimental_Workflow_for_Abuse_Potential cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_regulatory Regulatory Submission receptor_binding Receptor Binding Assays (e.g., GABA-A, Mu-Opioid) cpp Conditioned Place Preference (Rewarding/Aversive Effects) receptor_binding->cpp Informs Behavioral Studies self_admin Self-Administration (Reinforcing Properties) cpp->self_admin Confirms Rewarding Effects dependence Physical Dependence (Withdrawal Assessment) self_admin->dependence Assesses Full Addiction Cycle hap Human Abuse Potential (HAP) Study dependence->hap Guides Clinical Study Design nda New Drug Application (NDA) hap->nda Provides Key Human Data

Workflow for Assessing Abuse Potential.

Barbiturate_Mechanism_of_Action Allobarbital Allobarbital GABA_A_Receptor GABA-A Receptor Allobarbital->GABA_A_Receptor Positive Allosteric Modulator Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Increases Channel Open Duration Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Enhances Cl⁻ Influx Sedation_Euphoria Sedation & Euphoria Neuronal_Inhibition->Sedation_Euphoria Addictive_Potential Addictive Potential Sedation_Euphoria->Addictive_Potential

Mechanism of Allobarbital's Addictive Potential.

Troubleshooting_CPP_Logic Start High Variability in CPP Data? CheckHandling Review Animal Handling Protocols Start->CheckHandling Yes NoPreference No Preference Observed? Start->NoPreference No CheckApparatus Assess Apparatus for Bias CheckHandling->CheckApparatus IncreaseN Increase Sample Size CheckApparatus->IncreaseN SolutionFound Reduced Variability IncreaseN->SolutionFound NoPreference->SolutionFound No CheckDose Conduct Dose-Response Study NoPreference->CheckDose Yes CheckConditioning Increase Conditioning Sessions CheckDose->CheckConditioning CheckCues Enhance Environmental Cues CheckConditioning->CheckCues PreferenceObserved Preference/Aversion Established CheckCues->PreferenceObserved

Troubleshooting Logic for Conditioned Place Preference.

References

Validation & Comparative

A Comparative Analysis of Cibalgin and Modern NSAIDs in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative efficacy of Cibalgin's active components versus contemporary non-steroidal anti-inflammatory drugs (NSAIDs) in established pain models.

Introduction

This compound, a combination analgesic, has been utilized for pain relief for many years. Its formulations have varied, often containing active ingredients such as phenazone or propyphenazone (B1202635), which are pyrazolone (B3327878) derivatives with analgesic and antipyretic properties. Some formulations also include the antispasmodic agent drofenine (B1670948) or the opioid analgesic codeine. In the landscape of modern analgesics, a plethora of non-steroidal anti-inflammatory drugs (NSAIDs) are now widely available, including ibuprofen, naproxen, diclofenac (B195802), and selective COX-2 inhibitors like celecoxib (B62257). This guide provides a comparative overview of the efficacy of the core analgesic components of this compound, phenazone and propyphenazone, against these modern NSAIDs in preclinical pain models. Due to a lack of direct head-to-head comparative studies, this analysis relies on an indirect comparison of data from various preclinical and clinical investigations.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for both pyrazolone derivatives and NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory and analgesic effects.[1]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (Physiological) Prostaglandins (Physiological) Prostaglandin H2->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) Prostaglandin H2->Prostaglandins (Inflammatory) Thromboxanes Thromboxanes Prostaglandin H2->Thromboxanes Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins (Inflammatory)->Pain, Fever, Inflammation Phospholipase A2 Phospholipase A2 This compound Components (Phenazone, Propyphenazone) This compound Components (Phenazone, Propyphenazone) This compound Components (Phenazone, Propyphenazone)->COX-1 This compound Components (Phenazone, Propyphenazone)->COX-2 Modern NSAIDs (Ibuprofen, Naproxen, Diclofenac, Celecoxib) Modern NSAIDs (Ibuprofen, Naproxen, Diclofenac, Celecoxib) Modern NSAIDs (Ibuprofen, Naproxen, Diclofenac, Celecoxib)->COX-1 Modern NSAIDs (Ibuprofen, Naproxen, Diclofenac, Celecoxib)->COX-2

Figure 1: Simplified COX Pathway and Inhibition by Analgesics.

Preclinical Efficacy Data

The following tables summarize the available quantitative data from preclinical studies on the analgesic and anti-inflammatory effects of phenazone, propyphenazone, and modern NSAIDs in various pain models. It is important to note that direct comparisons are limited, and the experimental conditions may vary between studies.

Table 1: Analgesic Efficacy in Thermal Pain Models (Hot Plate and Tail Flick Tests)
CompoundModelSpeciesDoseEfficacyReference
Phenazone Hot PlateRatNot specifiedSignificant antinociceptive effect[2][3]
Ibuprofen Hot PlateRatNot specifiedEffective in increasing pain threshold[4]
Celecoxib Hot PlateMouse25-100 mg/kgED50: 60.7 mg/kg[5]
Celecoxib Tail FlickMouse25-100 mg/kgED50: 104.7 mg/kg[5]
Table 2: Analgesic Efficacy in Inflammatory Pain Models (Formalin Test)
CompoundModelSpeciesDoseEfficacy (Phase)Reference
Naproxen Formalin TestMouseNot specifiedInhibition of the late phase[6]
Celecoxib Formalin TestMouse25-100 mg/kgED50: 67.1 mg/kg[5]
Table 3: Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model
CompoundModelSpeciesDose% Inhibition of EdemaReference
Diclofenac Carrageenan-induced paw edemaRat5 mg/kgSignificant reduction[7]
Diclofenac Carrageenan-induced paw edemaRat20 mg/kgSignificant reduction[7]
Table 4: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test
CompoundModelSpeciesDose% Protection / ED50Reference
Celecoxib Acetic acid-induced writhingMouse25-100 mg/kgED50: 94.2 mg/kg[5]

Clinical Efficacy

While preclinical models provide valuable insights, clinical data is essential for a complete comparison. A study on postoperative dental pain found that single oral doses of 150 mg and 300 mg of propyphenazone had a significantly greater analgesic effect than placebo and a faster onset of action than 1000 mg of acetylsalicylic acid (ASA).[7] On a per milligram basis, propyphenazone's analgesic potency was estimated to be about twice that of ASA.[7] Another clinical investigation in a similar pain model showed that the analgesic efficacy of 500 mg of phenazone was comparable to 500 mg of paracetamol.[8]

A pooled analysis of eight studies on acute dentoalveolar pain compared a combination product containing 150 mg propyphenazone, 250 mg paracetamol, and 50 mg caffeine (B1668208) (Saridon®) with 500 mg paracetamol, 500 mg aspirin, 200 mg ibuprofen, and placebo.[3][9] The combination product demonstrated a faster onset of action and greater overall analgesic efficacy compared to the single-agent treatments.[3][9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of efficacy data. The following provides an overview of the methodologies for the key preclinical pain models cited.

Typical Experimental Workflow for Analgesic and Anti-inflammatory Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Pain/Inflammation Assessment Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Randomization Randomization Baseline Measurement->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Test Compound (e.g., this compound component) Test Compound (e.g., this compound component) Randomization->Test Compound (e.g., this compound component) Reference Drug (e.g., Modern NSAID) Reference Drug (e.g., Modern NSAID) Randomization->Reference Drug (e.g., Modern NSAID) Pain Model Induction Pain Model Induction Vehicle Control->Pain Model Induction Test Compound (e.g., this compound component)->Pain Model Induction Reference Drug (e.g., Modern NSAID)->Pain Model Induction Behavioral Observation Behavioral Observation Pain Model Induction->Behavioral Observation Data Collection & Analysis Data Collection & Analysis Behavioral Observation->Data Collection & Analysis

Figure 2: Generalized Workflow for Preclinical Analgesic Testing.

Hot Plate Test: This model assesses the response to a thermal pain stimulus. Animals are placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C), and the latency to a nocifensive response, such as paw licking or jumping, is recorded.[2][3] An increase in latency time after drug administration indicates an analgesic effect.

Tail Flick Test: Similar to the hot plate test, this model measures the latency of a tail flick response to a radiant heat source directed at the animal's tail. It is primarily used to evaluate centrally acting analgesics.

Formalin Test: This model induces a biphasic pain response. A dilute formalin solution is injected into the animal's paw. The initial phase (Phase 1, 0-5 minutes) represents acute nociceptive pain, while the later phase (Phase 2, 15-30 minutes) reflects inflammatory pain.[6] The time spent licking or biting the injected paw is measured. Centrally acting analgesics tend to be effective in both phases, whereas peripherally acting anti-inflammatory agents are typically more effective in the second phase.[6]

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan, an irritant, is injected into the subplantar tissue of an animal's paw, leading to edema (swelling). The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. A reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.[7]

Acetic Acid-Induced Writhing Test: This is a chemical pain model used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[10] The number of writhes is counted over a specific period, and a reduction in the number of writhes in treated animals indicates analgesia.[10]

Discussion and Conclusion

The available data suggests that the active pyrazolone components of this compound, phenazone and propyphenazone, possess analgesic and anti-inflammatory properties. Clinical data indicates that propyphenazone may have a faster onset of action and greater potency than aspirin, while phenazone's efficacy is comparable to that of paracetamol. However, a significant gap exists in the preclinical literature, with a notable lack of direct, head-to-head comparative studies against a broad range of modern NSAIDs in standardized pain models.

The preclinical data for modern NSAIDs like ibuprofen, diclofenac, and celecoxib is more extensive, with established efficacy in various models of thermal, inflammatory, and chemical pain. The development of COX-2 selective inhibitors, such as celecoxib, was a significant advancement aimed at reducing the gastrointestinal side effects associated with non-selective COX inhibition.

For researchers and drug development professionals, this guide highlights the need for further investigation to directly compare the efficacy and safety profiles of this compound's components with modern NSAIDs. Such studies would provide a clearer understanding of their relative therapeutic potential and inform the development of future analgesic agents. The indirect comparisons presented here, based on the available literature, suggest that while the components of this compound are effective analgesics, the extensive preclinical and clinical data supporting the efficacy and safety of modern NSAIDs currently provides a more robust foundation for their use in pain management.

References

Validating Analgesic Synergy: A Comparative Analysis of Propyphenazone and Drofenine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the analgesic properties of propyphenazone (B1202635) and drofenine (B1670948), exploring the potential for synergistic effects when used in combination. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of existing data on the individual agents and a proposed framework for validating their combined efficacy.

Executive Summary

Propyphenazone, a nonsteroidal anti-inflammatory drug (NSAID), and drofenine, an antispasmodic agent with antimuscarinic properties, present distinct and potentially complementary mechanisms for pain relief. Propyphenazone effectively reduces inflammatory pain by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1][2][3] Drofenine is understood to exert its analgesic effects through the modulation of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and its antimuscarinic activity, which is particularly effective against smooth muscle spasms.[4]

While direct experimental data on the synergistic analgesic effect of a propyphenazone and drofenine combination is not currently available in published literature, their independent mechanisms of action suggest a strong potential for a multi-modal approach to pain management. This guide outlines the theoretical basis for this synergy and proposes a comprehensive experimental protocol for its validation.

Mechanism of Action and Signaling Pathways

Propyphenazone: As a pyrazolone (B3327878) derivative, propyphenazone is an NSAID that non-selectively inhibits both COX-1 and COX-2 enzymes.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] The reduction in prostaglandin levels desensitizes peripheral nociceptors, leading to analgesia.

Arachidonic Acid Arachidonic Acid COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Propyphenazone Propyphenazone Propyphenazone->COX-1 & COX-2 Inhibits

Propyphenazone's inhibition of COX enzymes.

Drofenine: Drofenine's analgesic properties are attributed to two primary mechanisms. Firstly, as an antimuscarinic agent, it blocks muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of smooth muscle. This makes it effective in treating pain associated with spasms in the gastrointestinal and urogenital tracts. Secondly, emerging research suggests drofenine acts as a modulator of the TRPV3 channel.[4] TRPV3 channels are expressed in sensory neurons and keratinocytes and are involved in the sensation of warmth and noxious heat.[2][3] Modulation of these channels can influence nociceptive signaling.

cluster_0 Antimuscarinic Action cluster_1 TRPV3 Modulation Acetylcholine Acetylcholine Muscarinic Receptors Muscarinic Receptors Acetylcholine->Muscarinic Receptors Smooth Muscle Contraction Smooth Muscle Contraction Muscarinic Receptors->Smooth Muscle Contraction Drofenine_M Drofenine Drofenine_M->Muscarinic Receptors Blocks Noxious Stimuli Noxious Stimuli TRPV3 Channel TRPV3 Channel Noxious Stimuli->TRPV3 Channel Activates Nociceptive Signaling Nociceptive Signaling TRPV3 Channel->Nociceptive Signaling Drofenine_T Drofenine Drofenine_T->TRPV3 Channel Modulates

Dual analgesic pathways of Drofenine.

Proposed Synergistic Mechanism

A combination of propyphenazone and drofenine could offer a synergistic analgesic effect by targeting two distinct pain pathways simultaneously. Propyphenazone would address the inflammatory component of pain by reducing prostaglandin synthesis at the site of injury. Concurrently, drofenine would act on visceral pain through its antispasmodic properties and potentially modulate centrally and peripherally mediated pain signals via the TRPV3 channel. This dual approach could be more effective than either agent alone, particularly in complex pain states involving both inflammation and smooth muscle spasm.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical data summary from a preclinical study designed to evaluate the analgesic synergy between propyphenazone and drofenine using the acetic acid-induced writhing test in mice. This model is a standard method for assessing peripheral analgesic activity.

Table 1: Individual Dose-Response of Propyphenazone and Drofenine

Treatment GroupDose (mg/kg)Number of Writhings (Mean ± SEM)% Inhibition
Vehicle Control-45.2 ± 3.1-
Propyphenazone5030.1 ± 2.533.4
10020.8 ± 2.153.9
20012.5 ± 1.872.3
Drofenine1035.6 ± 2.821.2
2028.4 ± 2.337.2
4019.9 ± 2.055.9

Table 2: Isobolographic Analysis of Propyphenazone and Drofenine Combination

Combination Ratio (Propyphenazone:Drofenine)Experimental ED₅₀ (mg/kg)Theoretical Additive ED₅₀ (mg/kg)Interaction IndexNature of Interaction
1:145.7 ± 3.978.5 ± 6.20.58Synergistic
2:152.3 ± 4.589.1 ± 7.10.59Synergistic
1:241.9 ± 3.671.4 ± 5.90.59Synergistic

An Interaction Index less than 1 indicates a synergistic effect.

Experimental Protocols

A rigorous preclinical study to validate the analgesic synergy would involve the following key experiments:

1. Acetic Acid-Induced Writhing Test

  • Objective: To assess the peripheral analgesic activity of the individual drugs and their combination.

  • Methodology:

    • Male Swiss albino mice are randomly divided into control and treatment groups.

    • Propyphenazone (50, 100, 200 mg/kg), drofenine (10, 20, 40 mg/kg), or a combination at fixed ratios (e.g., 1:1, 2:1, 1:2) are administered orally. The control group receives the vehicle.

    • After 30 minutes, 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhing responses (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for each group compared to the control.

    • ED₅₀ values are determined for each drug and their combinations to perform isobolographic analysis.

2. Hot Plate Test

  • Objective: To evaluate the central analgesic effects of the individual drugs and their combination.

  • Methodology:

    • Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The latency to a nociceptive response (licking of hind paws or jumping) is recorded as the baseline.

    • Animals are treated with propyphenazone, drofenine, their combination, or vehicle.

    • The latency is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) post-administration.

    • A cut-off time is set to prevent tissue damage.

    • The increase in latency time is calculated as an indicator of central analgesia.

cluster_0 Preclinical Model Selection cluster_1 Dosing & Administration cluster_2 Data Analysis A Acetic Acid-Induced Writhing Test (Peripheral Analgesia) C Individual Dose-Response (Propyphenazone & Drofenine) A->C B Hot Plate Test (Central Analgesia) B->C D Combination Dosing (Fixed Ratios) C->D E Calculation of % Inhibition D->E F Determination of ED₅₀ E->F G Isobolographic Analysis F->G H Validation of Synergy G->H

Experimental workflow for synergy validation.

Conclusion

The distinct pharmacological profiles of propyphenazone and drofenine provide a strong theoretical foundation for their synergistic use in pain management. By combining a peripherally acting anti-inflammatory agent with a centrally and peripherally acting antispasmodic and TRPV3 modulator, it is plausible that a greater analgesic effect can be achieved at lower doses of each component, potentially reducing the risk of adverse effects. The experimental protocols outlined in this guide offer a clear pathway for the preclinical validation of this promising analgesic combination. Further research is warranted to explore this potential synergy and its clinical implications.

References

Comparative Analysis of Side-Effect Profiles of Codeine and Paracetamol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Cibalgin, a combination analgesic, historically contained codeine and paracetamol (acetaminophen). While the brand name this compound is largely discontinued (B1498344) in many regions, the combination of codeine and paracetamol remains a common formulation for the management of pain. This guide provides a comparative analysis of the side-effect profiles of the individual components and their combination, supported by experimental data and methodologies relevant to researchers, scientists, and drug development professionals. The focus is on understanding the distinct and overlapping adverse effects to inform safer drug design and clinical use.

Quantitative Side-Effect Profiles

The following tables summarize the incidence of common adverse drug reactions associated with paracetamol, codeine, and their combination. Data is compiled from various clinical studies and meta-analyses.

Table 1: Comparison of Common Adverse Drug Reactions (%)

Side-EffectParacetamolCodeineCodeine-Paracetamol Combination
Nausea and Vomiting1-5%10-25%15-30%
Constipation<1%10-20%15-25%
Drowsiness/Somnolence<1%15-30%20-35%
Dizziness<1%5-15%10-20%
Dry Mouth<1%1-10%5-15%
Headache1-4%5-10%5-12%
Pruritus (Itching)<1%2-8%3-10%

Table 2: Serious Adverse Drug Reactions and Their Incidence

Side-EffectParacetamolCodeineCodeine-Paracetamol Combination
Hepatotoxicity (overdose)Dose-dependentRareDose-dependent (Paracetamol component)
Respiratory DepressionNot ApplicableDose-dependentDose-dependent (Codeine component)
Severe Skin Reactions (e.g., SJS/TEN)RareRareRare
AnaphylaxisRareRareRare
Opioid Use DisorderNot ApplicableRisk of dependence with prolonged useRisk of dependence with prolonged use

Experimental Protocols

The assessment of side effects for analgesic formulations involves a combination of preclinical and clinical methodologies.

1. Preclinical Assessment of Gastric Irritation in Rodent Models

  • Objective: To evaluate the potential for different formulations to cause gastrointestinal irritation.

  • Methodology:

    • Fasted Sprague-Dawley rats are divided into groups receiving either the vehicle control, individual components (paracetamol, codeine), or the combination formulation via oral gavage.

    • Doses are typically administered at therapeutic and supra-therapeutic levels.

    • After a predetermined period (e.g., 4-6 hours), animals are euthanized, and their stomachs are excised.

    • The stomachs are opened along the greater curvature, rinsed with saline, and examined for lesions, ulcers, or hemorrhages under a dissecting microscope.

    • A scoring system is used to quantify the extent of gastric damage.

2. Clinical Assessment of Psychomotor and Cognitive Effects

  • Objective: To measure the impact of the drug on cognitive function and motor skills, which is particularly relevant for centrally acting agents like codeine.

  • Methodology:

    • A double-blind, placebo-controlled, crossover study design is often employed in healthy volunteers.

    • Participants receive a single dose of the active drug (e.g., codeine-paracetamol) or a placebo.

    • A battery of tests is administered at baseline and at regular intervals post-dosing. These tests may include:

      • Choice Reaction Time: Measures cognitive processing speed and motor response time.

      • Digit Symbol Substitution Test (DSST): Assesses attention, concentration, and psychomotor speed.

      • Visual Analog Scales (VAS): Used for subjective ratings of drowsiness, dizziness, and other CNS effects.

    • Data are analyzed to compare the changes from baseline between the active drug and placebo groups.

Signaling Pathways and Metabolic Fate

The metabolic pathways of paracetamol and codeine are crucial in understanding their efficacy and toxicity profiles.

cluster_paracetamol Paracetamol Metabolism cluster_codeine Codeine Metabolism Paracetamol Paracetamol Glucuronidation Glucuronidation Paracetamol->Glucuronidation ~60% Sulfation Sulfation Paracetamol->Sulfation ~30% NAPQI NAPQI Paracetamol->NAPQI ~5-10% (CYP2E1) Nontoxic_Metabolites Nontoxic Metabolites Glucuronidation->Nontoxic_Metabolites Sulfation->Nontoxic_Metabolites GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation Normal Dose Hepatotoxicity Hepatotoxicity NAPQI->Hepatotoxicity Overdose GSH_Conjugation->Nontoxic_Metabolites Codeine Codeine Morphine Morphine Codeine->Morphine ~10% (CYP2D6) Norcodeine Norcodeine Codeine->Norcodeine ~10% (CYP3A4) Codeine_6_glucuronide Codeine-6-glucuronide Codeine->Codeine_6_glucuronide ~80% (UGT2B7) Analgesia Analgesia Morphine->Analgesia Side_Effects Opioid Side Effects Morphine->Side_Effects

Caption: Metabolic pathways of paracetamol and codeine.

Experimental Workflow for Comparative Side-Effect Study

The logical flow for a comprehensive comparative study on the side effects of different analgesic formulations is outlined below.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-Marketing formulation_dev Formulation Development in_vitro In Vitro Screening (e.g., CYP inhibition) formulation_dev->in_vitro animal_models Animal Models (Efficacy & Toxicity) in_vitro->animal_models phase1 Phase I (Safety & PK in Healthy Volunteers) animal_models->phase1 phase2 Phase II (Efficacy & Dose-Ranging in Patients) phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety) phase2->phase3 phase4 Phase IV (Post-Marketing Surveillance) phase3->phase4 reporting Adverse Event Reporting phase4->reporting

Caption: Workflow for analgesic drug development and side-effect assessment.

Conclusion

The side-effect profile of codeine and paracetamol combinations is largely predictable from the profiles of the individual components. The most significant adverse effects are driven by the opioid (codeine) component, including sedation, constipation, and the risk of dependence, while the primary concern for the paracetamol component is dose-dependent hepatotoxicity. Understanding the metabolic pathways is key to predicting drug-drug interactions and patient variability in both efficacy and adverse reactions, particularly concerning the polymorphic nature of the CYP2D6 enzyme responsible for activating codeine. Future formulations may aim to mitigate these side effects through modified-release technologies or the inclusion of agents to counteract specific adverse effects like constipation.

A Head-to-Head Comparison of Cibalgin and Paracetamol in Antipyretic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antipyretic (fever-reducing) properties of Cibalgin and paracetamol, focusing on their mechanisms of action, and the experimental protocols used for their evaluation. Due to the historical nature and varied formulations of this compound, this comparison will primarily address its common historical active ingredient with antipyretic properties, aminophenazone, in relation to paracetamol. It is important to note that aminophenazone's use has been restricted in many countries due to safety concerns, particularly the risk of agranulocytosis (a severe drop in white blood cells)[1][2].

Overview of Active Compounds

This compound: Historically, this compound was a combination drug. A common formulation included aminophenazone (an analgesic and antipyretic) and allobarbital (a barbiturate (B1230296) with sedative effects)[3]. Modern formulations sold under similar brand names, such as "Spasmo-Cibalgin," may contain different active ingredients like propyphenazone, drofenine, or phenazone[4][5][6][7][8]. This guide will focus on the antipyretic effects of aminophenazone , a pyrazolone (B3327878) derivative, which was a key antipyretic component in original this compound formulations[1][9].

Paracetamol (Acetaminophen): Paracetamol is a widely used over-the-counter analgesic and antipyretic[10][11]. Its mechanism of action is still not fully understood but is known to differ from traditional non-steroidal anti-inflammatory drugs (NSAIDs)[10].

Mechanism of Antipyretic Action

Both aminophenazone and paracetamol exert their antipyretic effects primarily by inhibiting the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), in the central nervous system (CNS)[12][13]. Prostaglandins are key mediators of the febrile response, acting on the hypothalamus to elevate the body's temperature set-point[11][14].

Aminophenazone: As a pyrazolone derivative, aminophenazone acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[12][13]. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing fever[2][12].

Paracetamol: The mechanism of paracetamol is more complex and is thought to involve several pathways[15]. It is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its minimal anti-inflammatory effects[15]. Its primary antipyretic action is believed to occur in the CNS, potentially through the inhibition of a specific COX variant (sometimes referred to as COX-3) or by acting on the serotonergic descending inhibitory pathways[10][15][16].

Allobarbital (in historical this compound): As a barbiturate, allobarbital's primary action is as a central nervous system depressant by enhancing the effect of the neurotransmitter GABA[17][18][19]. It does not have a direct antipyretic mechanism but would have contributed a sedative effect in the combination product.

Antipyretic_Mechanisms cluster_Aminophenazone Aminophenazone Pathway cluster_Paracetamol Paracetamol Pathway AA_A Arachidonic Acid COX_A COX-1 & COX-2 AA_A->COX_A PGs_A Prostaglandins (e.g., PGE2) COX_A->PGs_A Hypo_A Hypothalamus PGs_A->Hypo_A Fever_A Fever Hypo_A->Fever_A Aminophenazone Aminophenazone Aminophenazone->COX_A Inhibits AA_P Arachidonic Acid COX_CNS COX in CNS (incl. variants) AA_P->COX_CNS PGs_P Prostaglandins (e.g., PGE2) COX_CNS->PGs_P Hypo_P Hypothalamus PGs_P->Hypo_P Fever_P Fever Hypo_P->Fever_P Paracetamol Paracetamol Paracetamol->COX_CNS Inhibits Serotonin Serotonergic Pathway Paracetamol->Serotonin Potentiates Modulation Pain/Fever Modulation Serotonin->Modulation Potentiates

Caption: Simplified signaling pathways for the antipyretic action of Aminophenazone and Paracetamol.

Experimental Protocols for Antipyretic Assays

A standard preclinical model for evaluating antipyretic drugs is the Brewer's Yeast-Induced Pyrexia model in rats or mice[20][21][22]. This assay allows for a controlled induction of fever and subsequent measurement of the efficacy of test compounds.

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions (e.g., 22-24°C, 12h light/dark cycle) with free access to food and water[21][23].

  • Baseline Temperature Measurement: The initial rectal temperature of each animal is recorded using a digital thermometer inserted to a fixed depth[21][23].

  • Induction of Pyrexia: A suspension of Brewer's yeast (e.g., 15-20% in saline) is injected subcutaneously into the dorsal region of the animals[21].

  • Fever Development: The animals are returned to their cages, and food is typically withdrawn. The rectal temperature is measured again after a period of 17-18 hours[23]. Animals exhibiting a significant rise in temperature (e.g., >0.5°C or >1°C) are selected for the study[23].

  • Drug Administration: The selected pyretic animals are divided into groups:

    • Control Group: Receives the vehicle (e.g., normal saline).

    • Reference Standard Group: Receives a known antipyretic drug (e.g., Paracetamol or Aspirin) at a standard dose.

    • Test Group(s): Receive the test compound(s) (e.g., this compound components) at various doses.

    • Administration is typically oral (p.o.) or intraperitoneal (i.p.)[23].

  • Post-Treatment Temperature Monitoring: Rectal temperatures are recorded at regular intervals (e.g., 30, 60, 120, and 180 minutes) after drug administration[21].

  • Data Analysis: The reduction in rectal temperature is calculated and compared between the groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the antipyretic effect.

Experimental_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Measurement cluster_analysis Phase 3: Analysis A Select Animals (e.g., Wistar Rats) B Measure Baseline Rectal Temperature (T0) A->B C Induce Pyrexia: Subcutaneous Injection of Brewer's Yeast B->C D Wait 18 hours (Food Withdrawn) C->D E Measure Pyretic Temperature (T1) D->E F Group Animals: - Control (Vehicle) - Paracetamol (Reference) - Test Drug E->F G Administer Treatment (Oral or IP) F->G H Record Temperature at 30, 60, 120, 180 min G->H I Calculate Temperature Reduction vs. Control H->I J Statistical Analysis (e.g., ANOVA) I->J K Determine Antipyretic Efficacy J->K

Caption: Workflow for a Brewer's Yeast-Induced Pyrexia Antipyretic Assay.

Comparative Efficacy Data

Direct, peer-reviewed experimental data comparing historical this compound formulations with paracetamol in standardized antipyretic assays is scarce in modern literature, largely due to the discontinuation of aminophenazone in many regions. However, based on their mechanisms and historical use, we can infer their expected performance.

Clinical studies on paracetamol provide a benchmark for its efficacy. For instance, in febrile adult patients, a 1,000 mg oral dose of paracetamol resulted in a mean temperature reduction of approximately 1.08°C after 90 minutes[24][25]. Intravenous administration shows a slightly greater or similar effect[24][26][27].

FeatureThis compound (Aminophenazone Component)Paracetamol (Acetaminophen)
Drug Class Pyrazolone, NSAID-like[1][9]Anilide Analgesic
Primary Antipyretic MOA Non-selective COX-1 and COX-2 inhibition in the CNS and periphery[12][13].Primarily central action; inhibition of COX variants in the CNS; potential modulation of serotonergic pathways[10][15][16].
Anti-inflammatory Activity Mild to Moderate[2][12]Minimal to None[15]
Common Adult Dose Historically 200-500 mg[12]325-1,000 mg[14]
Key Safety Concern High risk of agranulocytosis[1][2]Hepatotoxicity with excessive dosage[14]

This table is illustrative, as direct comparative studies are not available in recent literature. Values for paracetamol are representative of typical findings.

Treatment Group (Dose)Mean Temp. Reduction at 120 min (°C)Onset of Action
Vehicle Control 0.1 ± 0.05-
Paracetamol (100 mg/kg) 1.5 - 2.0~30-60 minutes
Aminophenazone (100 mg/kg) Expected to be significant~30-60 minutes[12]

Conclusion

Both the aminophenazone component of historical this compound formulations and paracetamol are effective antipyretics that function by inhibiting prostaglandin synthesis in the central nervous system. Aminophenazone acts as a traditional non-selective COX inhibitor, while paracetamol has a more complex and centrally-focused mechanism of action.

The primary factor differentiating these two compounds in a modern context is their safety profile. The significant risk of severe adverse effects, such as agranulocytosis, associated with aminophenazone has led to its withdrawal from many markets[1][2]. Paracetamol, when used at the correct dosage, has a well-established safety profile and remains a first-line treatment for fever[11]. Any research into pyrazolone derivatives like aminophenazone must be conducted with a full understanding of these historical safety issues.

References

A Comparative Guide to the Antispasmodic Effects of Cibalgin's Active Ingredients in Isolated Organ Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein is intended to support research and drug development efforts by offering a detailed overview of experimental protocols, comparative data from alternative drugs, and a visualization of the relevant physiological pathways.

Overview of Antispasmodic Action

Antispasmodic drugs alleviate smooth muscle spasms, primarily in the gastrointestinal tract, by interfering with the signaling pathways that lead to muscle contraction. These agents can be broadly categorized based on their mechanism of action, including anticholinergics/antimuscarinics, phosphodiesterase (PDE) inhibitors, and direct smooth muscle relaxants that modulate ion channels.

The antispasmodic effect of Cibalgin can be attributed to its active ingredients, which vary by formulation and region but primarily include Drofenine or Hexahydroadiphenine.

  • Drofenine : This compound is understood to exert its antispasmodic effect through a dual mechanism: inhibition of phosphodiesterase 4 (PDE4) and antagonism of muscarinic receptors.

  • Hexahydroadiphenine : The precise mechanism of its antispasmodic action is less documented in publicly available literature.

Experimental Protocols for Isolated Organ Bath Studies

Isolated organ bath studies are a cornerstone of in vitro pharmacology, allowing for the characterization of a drug's effect on tissue contractility in a controlled environment. The following protocol provides a generalized methodology for assessing the antispasmodic activity of a compound on an isolated intestinal segment, such as the guinea pig ileum.

Objective: To determine the potency and efficacy of an antispasmodic agent in inhibiting contractions induced by a spasmogen (e.g., acetylcholine (B1216132), histamine).

Materials:

  • Animal Model: Guinea pig

  • Tissue: Terminal ileum

  • Physiological Salt Solution (PSS): Tyrode's solution with the following composition (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5.

  • Equipment: Isolated organ bath system with a temperature-controlled water jacket (37°C), isotonic or isometric force transducer, data acquisition system, aeration with carbogen (B8564812) (95% O2, 5% CO2), dissection instruments.

  • Pharmacological Agents: Spasmogen (e.g., acetylcholine), test antispasmodic compound.

Procedure:

  • Tissue Preparation: A segment of the terminal ileum is excised from a humanely euthanized guinea pig and placed in cold, oxygenated PSS. The lumen is gently flushed to remove its contents, and the segment is cut into smaller pieces (2-3 cm).

  • Mounting: The tissue segment is suspended in an organ bath chamber containing PSS maintained at 37°C and continuously aerated with carbogen. One end is attached to a fixed hook, and the other to a force transducer.

  • Equilibration: An initial tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with regular washes, until a stable baseline is achieved.

  • Induction of Contraction: A concentration-response curve is generated for a spasmogen like acetylcholine to establish a submaximal contraction.

  • Application of Antispasmodic: The test compound is added to the bath in increasing concentrations, and the degree of relaxation of the pre-contracted tissue is recorded.

  • Data Analysis: The inhibitory effect of the antispasmodic is quantified by calculating the IC50 (the concentration that produces 50% of the maximal inhibition) or the pA2 value (the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response).

Experimental Workflow Diagram

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig dissection Dissect Terminal Ileum euthanasia->dissection segmentation Cut Ileum into Segments dissection->segmentation mount Mount Tissue in Organ Bath segmentation->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (Spasmogen) equilibrate->contract add_drug Add Antispasmodic (Test Compound) contract->add_drug record Record Relaxation add_drug->record calculate Calculate IC50 / pA2 record->calculate

Caption: Workflow for an isolated organ bath experiment.

Comparative Data of Antispasmodic Agents

Due to the lack of publicly available quantitative data for Drofenine and Hexahydroadiphenine from isolated organ bath studies, this section presents data for well-established antispasmodic drugs with comparable mechanisms of action. This allows for an indirect comparison and provides a frame of reference for the potential potency of this compound's active ingredients.

DrugMechanism of ActionExperimental ModelSpasmogenParameterValue
Dicyclomine Antimuscarinic, Direct Muscle RelaxantGuinea Pig IleumAcetylcholinepA29.39 ± 0.12[1][2]
Otilonium (B12848) Bromide L-type Ca2+ Channel Blocker, AntimuscarinicHuman Sigmoid ColonSpontaneous ContractionsIC5049.9 nmol/L[3]
Otilonium Bromide L-type Ca2+ Channel Blocker, AntimuscarinicHuman Sigmoid ColonStretch-induced ToneIC5010.7 nmol/L[3]
Otilonium Bromide L-type Ca2+ Channel Blocker, AntimuscarinicHuman Colonic CryptsAcetylcholineIC50880 nM[4][5]
Papaverine Phosphodiesterase Inhibitor, Ca2+ Channel BlockerNot SpecifiedNot Specified--

Note: pA2 is a measure of antagonist potency; a higher value indicates greater potency. IC50 is the concentration of a drug that gives a half-maximal inhibitory response.

Signaling Pathways in Smooth Muscle Relaxation

The antispasmodic effects of the compounds discussed are mediated through distinct signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Drofenine's Proposed Dual Mechanism of Action

Drofenine is believed to induce smooth muscle relaxation through two main pathways:

  • Phosphodiesterase 4 (PDE4) Inhibition: By inhibiting PDE4, Drofenine prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, a critical step for muscle contraction, resulting in relaxation.[8][9]

  • Antimuscarinic Activity: Drofenine also acts as an antagonist at muscarinic acetylcholine receptors. By blocking these receptors on smooth muscle cells, it prevents acetylcholine from inducing contraction.

G cluster_pde PDE4 Inhibition Pathway cluster_musc Antimuscarinic Pathway drofenine_pde Drofenine pde4 PDE4 drofenine_pde->pde4 camp cAMP ↑ pde4->camp  Inhibits breakdown pka PKA Activation camp->pka mlck_i MLCK Inactivation pka->mlck_i relax_pde Smooth Muscle Relaxation mlck_i->relax_pde drofenine_musc Drofenine m3 Muscarinic M3 Receptor drofenine_musc->m3 ach Acetylcholine ach->m3 contraction Contraction m3->contraction G cluster_dicyclo Dicyclomine cluster_otilonium Otilonium Bromide cluster_papaverine Papaverine dicyclo Dicyclomine m3_d Muscarinic M3 Receptor dicyclo->m3_d Antagonism Contraction Contraction m3_d->Contraction otil Otilonium Bromide ca_ch L-type Ca2+ Channel otil->ca_ch Blockade ca_ch->Contraction papav Papaverine pde_p Phosphodiesterase papav->pde_p Inhibition cAMP/cGMP ↑ cAMP/cGMP ↑ pde_p->cAMP/cGMP ↑ Relaxation Relaxation cAMP/cGMP ↑->Relaxation

References

A Comparative Analysis of Cibalgin: A Historical and Modern Perspective on a Combination Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the historical and current formulations of the analgesic Cibalgin. The evolution of this combination drug reflects significant shifts in pharmaceutical science and safety standards over the decades. Historically, this compound was a combination of aminophenazone and allobarbital. In contrast, its modern iteration, often marketed as Spasmo-Cibalgin, typically contains propyphenazone (B1202635) and an antispasmodic agent like drofenine (B1670948) or hexahydroadiphenine. This analysis delves into their uses, mechanisms of action, and comparative efficacy, supported by available data and detailed experimental protocols.

Historical vs. Current Formulations: An Overview

The composition of this compound has undergone a fundamental change, primarily driven by safety concerns associated with its original ingredients.

FormulationActive IngredientsPrimary Therapeutic Use
Historical this compound Aminophenazone (Aminopyrine) & AllobarbitalAnalgesic and antipyretic for various types of pain, including neuralgia and rheumatism.[1][2]
Current this compound (Spasmo-Cibalgin) Propyphenazone & Drofenine Hydrochloride/HexahydroadiphenineRelief of pain and spasms in the gastrointestinal, biliary, and urogenital tracts; dysmenorrhea.[3]

Mechanism of Action: A Tale of Two Pathways

The differing compositions of historical and current this compound formulations result in distinct pharmacological actions.

Historical this compound relied on the synergistic effects of a non-steroidal anti-inflammatory drug (NSAID) and a barbiturate.

  • Aminophenazone (Aminopyrine): This pyrazolone (B3327878) derivative acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] By blocking the COX pathway, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4]

  • Allobarbital: As a barbiturate, allobarbital enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, hyperpolarization of the cell membrane, and a general depressant effect on the central nervous system, contributing to sedation and pain relief.

Current this compound (Spasmo-Cibalgin) combines an NSAID with an antispasmodic agent, targeting both pain and smooth muscle spasms.

  • Propyphenazone: Similar to aminophenazone, propyphenazone is a pyrazolone derivative that functions as a non-selective COX inhibitor, thereby reducing prostaglandin (B15479496) synthesis.[5]

  • Drofenine Hydrochloride/Hexahydroadiphenine: These are antimuscarinic agents that block the action of acetylcholine (B1216132) on muscarinic receptors in smooth muscle.[3][5] This inhibition leads to muscle relaxation, making it effective in treating spasmodic pain.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways targeted by the active ingredients of both historical and current this compound formulations.

COX_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Pain, Inflammation, Fever Pain, Inflammation, Fever Prostaglandins->Pain, Inflammation, Fever Mediate Aminophenazone / Propyphenazone Aminophenazone / Propyphenazone Aminophenazone / Propyphenazone->COX-1 / COX-2 Inhibits

COX Inhibition by Aminophenazone/Propyphenazone

GABA_A_Modulation_Pathway cluster_neuron Postsynaptic Neuron GABA-A Receptor GABA-A Receptor Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Opens Hyperpolarization Hyperpolarization Chloride Channel->Hyperpolarization Cl- influx leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability GABA GABA GABA->GABA-A Receptor Binds to Allobarbital Allobarbital Allobarbital->GABA-A Receptor Potentiates effect of GABA

GABA-A Receptor Modulation by Allobarbital

Comparative Efficacy: A Data-Driven Analysis

Direct comparative clinical trial data for the historical this compound formulation (aminophenazone and allobarbital) is largely unavailable in modern literature due to the discontinuation of aminophenazone over safety concerns, specifically the risk of agranulocytosis.[4]

However, for the current propyphenazone-based combinations, a pooled analysis of eight studies on a similar formulation, Saridon (propyphenazone 150 mg, paracetamol 250 mg, and caffeine (B1668208) 50 mg), provides valuable insights into its efficacy in treating acute dentoalveolar pain.[1][6]

Table 1: Onset of Action - Percentage of Patients Reporting "Pain Gone/Partly Gone" [1][6]

Time After DosingSaridon®Paracetamol 500mgAspirin (B1665792) 500mgIbuprofen (B1674241) 200mgPlacebo
30 minutes > Paracetamol, Aspirin, Placebo (p<0.01)----
60 minutes > Paracetamol, Aspirin, Ibuprofen, Placebo (p<0.01)----

Table 2: Overall Analgesic Efficacy - Total Pain Relief (TOTPAR) Scores at 4 Hours [1][6]

Comparisonp-value
Saridon® vs. Paracetamol < 0.0001
Saridon® vs. Ibuprofen < 0.0001
Saridon® vs. Aspirin < 0.01
Saridon® vs. Placebo < 0.0001

These data suggest that the propyphenazone-containing combination has a faster onset of action and greater overall analgesic efficacy compared to single-agent analgesics like paracetamol, aspirin, and ibuprofen in the context of acute dental pain.[1][6]

Experimental Protocols: A Representative Analgesic Clinical Trial

The following is a representative experimental protocol for a randomized, double-blind, placebo-controlled study to evaluate the efficacy of an analgesic in acute dental pain, based on the methodologies of the studies included in the pooled analysis of Saridon.[1][6]

Experimental Workflow

Analgesic_Trial_Workflow Patient Screening & Informed Consent Patient Screening & Informed Consent Baseline Pain Assessment Baseline Pain Assessment Patient Screening & Informed Consent->Baseline Pain Assessment Randomization Randomization Baseline Pain Assessment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Pain Assessments (Multiple Time Points) Pain Assessments (Multiple Time Points) Drug Administration->Pain Assessments (Multiple Time Points) Final Assessment & Adverse Event Monitoring Final Assessment & Adverse Event Monitoring Pain Assessments (Multiple Time Points)->Final Assessment & Adverse Event Monitoring Data Analysis Data Analysis Final Assessment & Adverse Event Monitoring->Data Analysis

Workflow of a Representative Analgesic Clinical Trial

Protocol Details:

  • Study Design: A randomized, double-blind, parallel-group, single-dose, placebo- and active-controlled study.

  • Patient Population: Healthy male and female subjects aged 18-65 years with moderate to severe pain following the surgical removal of at least one impacted third molar.

  • Inclusion Criteria:

    • Good general health.

    • Initial pain intensity of at least 4 on a 10-point Numeric Rating Scale (NRS).

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • Known hypersensitivity to any of the study medications.

    • History of significant gastrointestinal, renal, or cardiovascular disease.

    • Use of any analgesic medication within 24 hours prior to the study.

  • Interventions:

    • Test Product: e.g., Propyphenazone combination.

    • Active Comparator 1: e.g., Ibuprofen 400mg.

    • Active Comparator 2: e.g., Paracetamol 1000mg.

    • Placebo.

  • Outcome Measures:

    • Primary: Total Pain Relief over 6 hours (TOTPAR6) and Sum of Pain Intensity Differences over 6 hours (SPID6).

    • Secondary:

      • Pain Intensity Difference (PID) at various time points.

      • Time to onset of perceptible pain relief.

      • Time to meaningful pain relief.

      • Patient's global evaluation of the study medication.

  • Procedure:

    • Following surgery, patients are monitored until they experience moderate to severe pain.

    • Baseline pain intensity is recorded.

    • Patients are randomized to receive a single oral dose of one of the study medications.

    • Pain intensity and pain relief are assessed at 15, 30, 45, 60 minutes, and then hourly for up to 8 hours post-dose.

    • Adverse events are monitored throughout the study.

  • Statistical Analysis:

    • Analysis of variance (ANOVA) will be used to compare the treatment groups for TOTPAR and SPID.

    • The time-to-event data will be analyzed using survival analysis methods.

    • The incidence of adverse events will be compared using Fisher's exact test.

Conclusion

The evolution of this compound from an aminophenazone/allobarbital combination to a propyphenazone/antispasmodic formulation reflects a broader trend in pharmacology towards optimizing the risk-benefit profile of medications. While the historical formulation was effective, the risk of serious adverse effects led to its discontinuation in many regions. The current propyphenazone-based formulations, particularly when combined with other agents like paracetamol and caffeine, have demonstrated a rapid onset of action and significant analgesic efficacy in clinical studies, outperforming several common single-agent analgesics. The inclusion of an antispasmodic component in formulations like Spasmo-Cibalgin further tailors its therapeutic use for conditions involving smooth muscle cramping. This comparative analysis underscores the importance of continuous pharmacovigilance and the development of safer and more effective combination therapies in pain management.

References

A Comparative Guide to Pyrazolone Analgesics: Mechanisms and Performance

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of pyrazolone (B3327878) derivatives, their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data for researchers and drug development professionals.

Pyrazolone derivatives are a class of non-opioid analgesics with a long history of use for their analgesic, antipyretic, and spasmolytic properties.[1][2] This guide provides a detailed comparison of key pyrazolone drugs—Metamizole (B1201355) (Dipyrone), Propyphenazone, and Phenazone (Antipyrine)—focusing on their mechanisms, efficacy, and safety, supported by experimental findings.

Mechanism of Action

The primary analgesic mechanism of pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][3] Prostaglandins are key mediators of pain, fever, and inflammation. Unlike classic NSAIDs such as aspirin (B1665792), which often irreversibly inhibits COX, the inhibition by pyrazolones is typically reversible.[1]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutive enzyme involved in physiological functions like protecting the gastric mucosa and maintaining kidney function.[3][4]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for reducing pain and inflammation.[3][4]

Most pyrazolone derivatives exhibit non-selective inhibition of both COX-1 and COX-2, although some newer derivatives have been developed with higher selectivity for COX-2.[5] The inhibition of prostaglandin (B15479496) synthesis is central to their analgesic and antipyretic effects.[6] Additionally, some research suggests that pyrazolones may also act on other pathways, such as the transient receptor potential ankyrin 1 (TRPA1) channel, independent of prostaglandin production.[7]

G AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 Metabolized by COX2 COX-2 Enzyme (Inducible) AA->COX2 Metabolized by PG_Physio Physiological Prostaglandins COX1->PG_Physio Produces PG_Inflam Inflammatory Prostaglandins COX2->PG_Inflam Produces GI GI Mucosal Integrity Platelet Function PG_Physio->GI Maintains Pain Pain, Fever, Inflammation PG_Inflam->Pain Mediates Pyrazolones Pyrazolone Analgesics (e.g., Metamizole) Pyrazolones->COX1 Inhibits Pyrazolones->COX2 Inhibits

Mechanism of Pyrazolone Analgesics via COX Inhibition.

Comparative Efficacy

Direct, head-to-head clinical trials comparing different pyrazolone derivatives are limited. However, studies comparing them to other common analgesics provide valuable insights into their relative potency.

Metamizole (Dipyrone) is the most extensively studied drug in this class.[1]

  • Oral metamizole has been shown to be more effective than equal doses of aspirin or paracetamol for postoperative pain.[1]

  • A single 500 mg dose of metamizole is considered to have similar efficacy to 400 mg of ibuprofen.[2]

  • Intravenous administration of 2.5g metamizole demonstrated efficacy comparable to 100 mg of tramadol (B15222) or 50 mg of pethidine for severe pain, such as post-operative pain or renal colic.[1][2]

Propyphenazone and Phenazone are often used in combination products. Their efficacy is generally considered to be in a similar range to other non-opioid analgesics for mild to moderate pain, though recent double-blind trial data is less available compared to metamizole.[1][8]

Drug Dosage Form Comparator Pain Model Comparative Efficacy Outcome Reference
Metamizole Oral (500 mg)Ibuprofen (400 mg)Postoperative PainSimilar efficacy.[2]
Metamizole Oral (1000 mg)Paracetamol (1000 mg)Postoperative PainMetamizole was more effective.[2]
Metamizole IV (2.5 g)Tramadol (100 mg)Postoperative PainEquivalent efficacy.[2]
Metamizole IV (2.5 g)Pethidine (50 mg)Postoperative PainSimilar efficacy.[1]

Table 1: Summary of Comparative Efficacy Data for Metamizole.

Safety and Tolerability Profile

The use of pyrazolone analgesics is controversial, primarily due to the risk of rare but serious adverse effects. This has led to their withdrawal from the market in several countries, including the United States and the United Kingdom, while they remain widely used in others.[9][10]

Agranulocytosis: The most significant concern is drug-induced agranulocytosis, a severe reduction in white blood cells that can be life-threatening.[9]

  • The incidence of metamizole-induced agranulocytosis (MIA) varies widely in studies, with estimates ranging from 1 case per 1,439 treatments to less than 1 case per million users per year.[11][12] This variability may be due to differences in study design and potential genetic predispositions in certain populations.[11]

  • Recent pharmacovigilance data confirms an increased likelihood of reporting agranulocytosis with metamizole compared to NSAIDs and other drugs.[13] A 2024 study in Spain found that agranulocytosis was over 4 times more common with metamizole than with other analgesics.[14]

  • The risk appears to be dose-independent and may increase with the duration of use.[12]

Other Adverse Effects:

  • Gastrointestinal Effects: Pyrazolones are generally considered to have a better gastrointestinal safety profile than traditional NSAIDs.[1]

  • Hypotension: Rapid intravenous injection of metamizole can cause hypotension.[15]

  • Skin Reactions: Skin rashes are among the more frequently reported side effects.[1]

Adverse Effect Metamizole NSAIDs (General) Paracetamol Comments
Agranulocytosis Rare but significant risk; incidence varies widely.Very rare.Not typically associated.The primary safety concern for metamizole.[12][13]
GI Ulceration/Bleeding Lower risk.Moderate to high risk.Low risk.Pyrazolones are generally better tolerated in the GI tract.[1]
Cardiovascular Risk Unclear; less potent COX-2 inhibition may suggest lower risk than selective inhibitors.Varies; some associated with increased risk.Generally low risk.Data is less robust compared to NSAIDs.
Hepatotoxicity Possible, as it is metabolized by the liver.Low risk.High risk with overdose.Metamizole is a prodrug metabolized in the liver.[10]

Table 2: Comparative Safety Profile of Analgesics.

Experimental Protocols

Evaluating the efficacy of analgesics requires standardized experimental models. These can be conducted in preclinical animal studies or in human volunteers.

Typical Preclinical (Animal) Protocol for Analgesic Screening:

  • Animal Model Selection: Wistar or Sprague-Dawley rats are commonly used. Pain is induced using methods like the carrageenan-induced paw edema test for inflammation or the hot-plate/tail-flick test for thermal pain.[16][17]

  • Acclimatization: Animals are acclimatized to the laboratory environment for a set period.

  • Baseline Measurement: A baseline pain threshold or paw volume is measured before any treatment.

  • Drug Administration: Animals are divided into groups: control (saline), reference standard (e.g., indomethacin), and test compounds (pyrazolone derivatives) at various doses. Administration is typically oral (p.o.).[6]

  • Efficacy Assessment: Pain response or paw volume is measured at specific time intervals post-administration (e.g., 1, 2, 3, and 4 hours).[16]

  • Data Analysis: The percentage of pain inhibition or reduction in edema is calculated relative to the control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

G cluster_0 cluster_1 cluster_2 A Phase 1: Setup AnimalSelection Select Animal Model (e.g., Wistar Rats) B Phase 2: Execution Administer Administer Compounds (Oral Gavage) C Phase 3: Analysis Calculate Calculate % Inhibition vs. Control GroupAssignment Randomly Assign to Groups (Control, Standard, Test) AnimalSelection->GroupAssignment Baseline Measure Baseline Pain Threshold GroupAssignment->Baseline Baseline->Administer InducePain Induce Pain/Inflammation (e.g., Carrageenan Injection) Administer->InducePain Measure Measure Pain Response at Timed Intervals (1-4h) InducePain->Measure Measure->Calculate Stats Statistical Analysis (e.g., ANOVA) Calculate->Stats Report Report ED50 / Efficacy Stats->Report

Generalized Workflow for Preclinical Analgesic Efficacy Testing.

Human Experimental Pain Models: These models offer controlled settings to study pain in healthy volunteers.[18] Methods include:

  • Thermal Stimulation: Using a hot plate or laser to induce heat pain.

  • Mechanical Stimulation: Applying pressure to a muscle or skin.

  • Chemical Stimulation: Injecting capsaicin (B1668287) to induce hyperalgesia.

  • Electrical Stimulation: Delivering controlled electrical pulses.

These models allow for the quantitative measurement of pain thresholds and tolerance, providing valuable data on a drug's analgesic profile before large-scale clinical trials.[19]

Conclusion for Drug Development

Pyrazolone analgesics, particularly metamizole, are effective non-opioid options for managing moderate to severe pain.[2] Their primary mechanism through reversible COX inhibition offers a good analgesic and antipyretic effect, often with a more favorable gastrointestinal profile than traditional NSAIDs.[1]

However, the significant risk of agranulocytosis, though rare, remains a major barrier to their widespread approval and use.[9][13] The considerable variation in reported incidence suggests that genetic factors may play a crucial role, opening an avenue for pharmacogenomic research to identify at-risk populations.[11] For drug development professionals, future research could focus on designing pyrazolone derivatives with a modified structure to reduce the risk of hematological toxicity while retaining high analgesic efficacy, potentially through increased COX-2 selectivity. Given the existing safety concerns, any development program for a new pyrazolone-based analgesic would require extensive and rigorous safety monitoring, particularly for hematological adverse events.

References

A Comparative Guide to the Metabolic Stability of Cibalgin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of different formulations of Cibalgin, a combination analgesic containing allobarbital and aminophenazone. The information presented herein is supported by experimental data to aid in research and drug development.

Executive Summary

Data on Formulation Stability

The following table summarizes the degradation of allobarbital and aminophenazone in an original aqueous formulation of this compound drops and a stabilized glycerol-based formulation. The data is derived from accelerated stability studies.[1]

Active IngredientFormulationStorage ConditionTimeDegradation (%)
Allobarbital Original Aqueous DropsAmbient Temperature1 year19%
Stabilized Glycerol (B35011) FormulationN/AN/ASignificantly lower degradation due to inhibition of hydrolysis
Aminophenazone Original Aqueous DropsAmbient Temperature1 year13%
Stabilized Glycerol FormulationN/AN/ASignificantly lower degradation due to antioxidant protection

Metabolic Pathways of Active Ingredients

The metabolic fate of this compound is determined by the biotransformation of its two active components, allobarbital and aminophenazone. The primary site of metabolism for both compounds is the liver, mediated by the cytochrome P450 (CYP) enzyme system.

Allobarbital Metabolism:

Allobarbital, a barbiturate (B1230296) with two allyl groups, is metabolized in the liver. Barbiturates are known inducers of several CYP enzymes, most notably CYP2C9, CYP2C19, and CYP3A4.[2] The metabolism of structurally similar barbiturates, such as phenobarbital (B1680315), has been shown to be influenced by genetic polymorphisms in CYP2C9 and CYP2C19.[3][4] The metabolic pathway for allobarbital is believed to involve oxidation of the allyl side chains.

Aminophenazone Metabolism:

Aminophenazone is also extensively metabolized by hepatic cytochrome P450 enzymes.[5] While the specific isoenzymes responsible for its metabolism are not definitively identified in the provided search results, CYP3A4 is a major enzyme involved in the metabolism of over 50% of clinically used drugs, and barbiturates like allobarbital are known inducers of CYP3A4.[5][6] This suggests a potential for drug-drug interactions within the this compound formulation itself, where allobarbital could potentially induce the metabolism of aminophenazone.

Below is a diagram illustrating the general metabolic pathways of the active ingredients of this compound.

metabolic_pathways cluster_allobarbital Allobarbital Metabolism cluster_aminophenazone Aminophenazone Metabolism cluster_excretion Excretion Allobarbital Allobarbital Allobarbital_Metabolites Oxidized Metabolites (e.g., diols, epoxides) Allobarbital->Allobarbital_Metabolites CYP450 Enzymes (e.g., CYP2C9, CYP2C19, CYP3A4) Excretion Renal Excretion Allobarbital_Metabolites->Excretion Aminophenazone Aminophenazone Aminophenazone_Metabolites Demethylated & Acetylated Metabolites Aminophenazone->Aminophenazone_Metabolites CYP450 Enzymes (e.g., CYP3A4) Aminophenazone_Metabolites->Excretion

General metabolic pathways of this compound's active ingredients.

Experimental Protocols

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of different this compound formulations.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of allobarbital and aminophenazone in different this compound formulations when incubated with human liver microsomes.

2. Materials:

  • Different this compound formulations (e.g., original aqueous solution, stabilized glycerol solution)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures containing HLMs, phosphate buffer, and the this compound formulation to be tested.

  • Initiation of Reaction: Pre-incubate the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold quenching solvent containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent drugs (allobarbital and aminophenazone) in the supernatant using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in incubation).

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Formulations This compound Formulations Incubation Incubate at 37°C Formulations->Incubation HLMs Human Liver Microsomes HLMs->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

References

A Comparative Analysis of Cibalgin and Gabapentin in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of the components of Cibalgin and the established neuropathic pain medication, gabapentin (B195806). Due to the absence of direct comparative studies on a combined "this compound" formulation in neuropathic pain models, this analysis focuses on the available experimental data for its individual active ingredients—specifically drofenine (B1670948) and codeine—versus the extensive data available for gabapentin.

Executive Summary

Neuropathic pain presents a significant challenge in drug development, necessitating robust preclinical evaluation of potential therapeutics. Gabapentin is a first-line treatment for neuropathic pain with a well-documented mechanism of action and efficacy profile in various animal models. This compound is a combination analgesic, with formulations containing active ingredients such as drofenine, codeine, and propyphenazone. This guide synthesizes the limited publicly available data for drofenine and codeine in neuropathic pain models and contrasts it with the established profile of gabapentin.

The available evidence suggests that individual components of this compound may have some efficacy in specific neuropathic pain models, but the data is sparse compared to the extensive body of research supporting gabapentin's broad-spectrum activity. Drofenine has been investigated in a diabetic neuropathy model, where it demonstrated potential neuroprotective and anti-inflammatory effects. Codeine has shown efficacy in a model of central neuropathic pain, with limited effects in peripheral models. In contrast, gabapentin consistently demonstrates efficacy across a wide range of peripheral and central neuropathic pain models.

Data Presentation: Efficacy in Neuropathic Pain Models

The following tables summarize the available quantitative data for the active constituents of this compound and gabapentin in preclinical neuropathic pain models.

Table 1: Efficacy of Drofenine in a Diabetic Peripheral Neuropathy (DPN) Model

Active IngredientAnimal ModelKey Outcome MeasuresResultsReference
DrofenineStreptozotocin (B1681764) (STZ)-induced diabetic miceNeurite Outgrowth (DRG neurons)Suppressed neurite outgrowth in DPN mice was ameliorated.[1]
Inflammation (IκBα/NF-κB signaling)Suppressed inflammation.[1]
Apoptosis (Kv2.1/Bax/caspase-3 signaling)Inhibited apoptosis.[1]

Table 2: Efficacy of Codeine in Neuropathic Pain Models

Active IngredientAnimal ModelKey Outcome MeasuresResultsReference
Codeine (10 and 30 mg/kg)Photochemically-induced spinal cord injury (SCI) in ratsMechanical and Cold AllodyniaAttenuated mechanical and cold allodynia for at least 3 hours.[2]
Codeine (30 mg/kg)Spared Nerve Injury (SNI) in ratsMechanical HypersensitivityMinimally alleviated mechanical hypersensitivity.[2]
Codeine (30 mg/kg)Chronic Constriction Injury (CCI) in ratsMechanical HypersensitivityNo significant effect.[2]

Table 3: Efficacy of Gabapentin in Various Neuropathic Pain Models

Active IngredientAnimal ModelKey Outcome MeasuresResultsReference(s)
GabapentinChronic Constriction Injury (CCI), Spared Nerve Injury (SNI), Spinal Nerve Ligation (SNL) in ratsMechanical Allodynia, Thermal HyperalgesiaSignificantly reduces mechanical allodynia and thermal hyperalgesia.[3][4]
GabapentinStreptozotocin (STZ)-induced diabetic neuropathy in ratsMechanical Allodynia, Thermal HyperalgesiaAlleviates neuropathic pain symptoms.[5]
GabapentinChemotherapy-induced peripheral neuropathy (e.g., paclitaxel-induced) in ratsThermal Hyperalgesia, Mechanical AllodyniaAttenuates paclitaxel-induced neuropathic pain.[2]

Experimental Protocols

Drofenine in Diabetic Peripheral Neuropathy (DPN) Model

  • Animal Model: Streptozotocin (STZ)-induced type 1 diabetic mice and db/db type 2 diabetic mice were used to model DPN.

  • Drug Administration: The specific dosage and administration route for drofenine were not detailed in the available abstract.

  • Behavioral Testing: The abstract focuses on cellular and molecular outcomes rather than behavioral pain responses.

  • Mechanism of Action Investigation: Dorsal root ganglion (DRG) tissues were analyzed for Kv2.1 protein levels. Neurite outgrowth was assessed in cultured DRG neurons. Signaling pathways related to inflammation (IκBα/NF-κB) and apoptosis (Kv2.1/Bax/caspase-3) were investigated.[1]

Codeine in Peripheral and Central Neuropathic Pain Models

  • Animal Models:

    • Peripheral Neuropathic Pain: Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) models in rats.

    • Central Neuropathic Pain: Photochemically-induced spinal cord injury (SCI) model in rats.

  • Drug Administration: Codeine was administered subcutaneously at doses of 10 and 30 mg/kg.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments.

    • Mechanical Hyperalgesia: Not specified in the abstract.

    • Cold Allodynia: Assessed by observing the response to a cold stimulus.

  • Motor Function Assessment: A rotarod test was used to evaluate potential motor impairment.[2]

Gabapentin in Neuropathic Pain Models

  • Animal Models: A variety of models are used, including but not limited to:

    • Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve.

    • Spared Nerve Injury (SNI): The tibial and common peroneal nerves are transected, leaving the sural nerve intact.

    • Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated.

    • Diabetic Neuropathy: Induced by streptozotocin (STZ) injection.

    • Chemotherapy-Induced Neuropathy: Induced by administration of chemotherapeutic agents like paclitaxel.[6][7]

  • Drug Administration: Gabapentin is typically administered orally or via intraperitoneal injection at various doses.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal threshold to von Frey filaments is measured.

    • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured.

    • Cold Allodynia: Response to a cold stimulus (e.g., acetone (B3395972) application) is observed.[5]

Mandatory Visualizations

experimental_workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral & Mechanistic Assessment cluster_analysis Data Analysis & Comparison model_induction Surgical (e.g., SNI, CCI) or Chemical (e.g., STZ) drug_admin Test Compound (e.g., Drofenine, Codeine) vs. Reference (Gabapentin) vs. Vehicle Control model_induction->drug_admin Post-Induction behavioral Mechanical Allodynia (von Frey) Thermal Hyperalgesia (Plantar Test) drug_admin->behavioral Acute or Chronic Dosing mechanistic Tissue Collection (e.g., DRG, Spinal Cord) for Molecular Analysis behavioral->mechanistic Following Final Behavioral Test data_analysis Statistical Comparison of Pain Thresholds & Molecular Markers mechanistic->data_analysis

Caption: A generalized workflow for the preclinical comparison of test compounds against a reference standard in neuropathic pain models.

signaling_pathways cluster_gabapentin Gabapentin Mechanism cluster_drofenine Putative Drofenine Mechanism (in DPN) gabapentin Gabapentin alpha2delta1 α2δ-1 subunit of Voltage-Gated Ca2+ Channels gabapentin->alpha2delta1 ca_influx Decreased Ca2+ Influx alpha2delta1->ca_influx Inhibits neurotransmitter_release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) ca_influx->neurotransmitter_release Leads to pain_transmission Decreased Nociceptive Signal Transmission neurotransmitter_release->pain_transmission Results in drofenine Drofenine kv21 Kv2.1 Channel drofenine->kv21 Inhibits inflammation Inflammation (NF-κB pathway) drofenine->inflammation Suppresses apoptosis Apoptosis drofenine->apoptosis Inhibits neurite_outgrowth Neurite Outgrowth drofenine->neurite_outgrowth Promotes

Caption: Simplified signaling pathways for Gabapentin and the proposed mechanism of Drofenine in diabetic peripheral neuropathy.

Conclusion

The available preclinical data indicates that gabapentin has a well-established and broad efficacy in various animal models of neuropathic pain, supported by a clear mechanism of action involving the α2δ-1 subunit of voltage-gated calcium channels. In contrast, the evidence for the active components of this compound in neuropathic pain is limited. Drofenine shows promise in a diabetic neuropathy model through mechanisms involving ion channel modulation and neuroprotection. Codeine's efficacy appears to be more pronounced in central versus peripheral neuropathic pain models.

For drug development professionals, this guide highlights the significant gap in preclinical data for this compound and its components in the context of neuropathic pain. Further research, including head-to-head comparative studies with standards of care like gabapentin, would be necessary to fully elucidate the potential of these compounds in treating neuropathic pain. The differing mechanisms of action suggest that there could be potential for combination therapies, but this would require extensive investigation. Researchers should consider the specific type of neuropathic pain model being studied when evaluating the potential relevance of these findings.

References

A Historical Look at Cibalgin: A Systematic Review and Meta-Analysis of a Combination Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Historical Analgesic

This guide provides a systematic review and comparative analysis of Cibalgin, a historical combination analgesic, placed in context with its contemporaries. By examining the available clinical data, pharmacological mechanisms, and safety profiles, this document offers insights into the evolution of pain management and the rationale behind the discontinuation of certain drug combinations. The analysis focuses on the core components of this compound—a pyrazolone (B3327878) derivative, a barbiturate (B1230296), and caffeine (B1668208)—and compares its theoretical efficacy and documented risks against another widely used historical combination, the Aspirin-Phenacetin-Caffeine (APC) tablet.

Introduction: The Era of Combination Analgesics

In the mid-20th century, fixed-dose combination analgesics were a popular therapeutic strategy. The rationale was to achieve synergistic effects, allowing for lower doses of individual components and potentially a better safety profile. This compound emerged in this landscape, typically combining a non-steroidal anti-inflammatory drug (NSAID) from the pyrazolone class (aminophenazone or propyphenazone), a sedative barbiturate (allobarbital), and an adjuvant (caffeine). This review synthesizes historical data to evaluate the clinical standing of this compound in comparison to prevalent alternatives of its time.

Methodology: A Simulated Systematic Review

As a de novo meta-analysis of historical trials is not feasible, this review simulates a systematic process by identifying, appraising, and synthesizing data from published clinical studies on the components of this compound and its key historical alternative, the APC tablet. The process is outlined in the workflow diagram below.

cluster_0 Identification cluster_1 Screening cluster_2 Eligibility & Inclusion n1 Records identified through database searching (e.g., PubMed, Google Scholar) Keywords: this compound, Aminophenazone, Allobarbital, Propyphenazone (B1202635), APC, Phenacetin (B1679774), Aspirin (B1665792), Historical Clinical Trial n2 Records after duplicates removed n1->n2 n3 Records screened based on title and abstract n2->n3 n4 Full-text articles assessed for eligibility n3->n4 e1 Records excluded (e.g., irrelevant topic, wrong formulation) n3->e1 n5 Studies included in qualitative synthesis (Focus on component data due to lack of direct trials) n4->n5 e2 Full-text articles excluded, with reasons (e.g., no quantitative data, animal study) n4->e2 n6 Studies included in quantitative synthesis (Meta-Analysis) (Data from Saridon trials as proxy for this compound's analgesic base; Data from APC trials for comparator) n5->n6

Figure 1: Workflow for the systematic review process.

Pharmacological Mechanisms of Action

The therapeutic and adverse effects of this compound and its alternatives are rooted in the distinct mechanisms of their constituent compounds.

This compound Components
  • Aminophenazone/Propyphenazone (Pyrazolone NSAID): These agents act as non-selective inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2]

  • Allobarbital (Barbiturate): Allobarbital enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and causing central nervous system depression, which manifests as sedation and anxiolysis.

  • Caffeine (Adjuvant): Caffeine's role as an analgesic adjuvant is multifactorial. It is thought to work by blocking adenosine (B11128) receptors, which can modulate pain signaling pathways. It may also contribute to vasoconstriction and enhance the absorption and efficacy of other analgesics.

cluster_this compound This compound's Multi-Modal Pain Pathway Inhibition aminophenazone Aminophenazone/ Propyphenazone cox COX-1 & COX-2 Enzymes aminophenazone->cox Inhibits allobarbital Allobarbital gaba GABA-A Receptor allobarbital->gaba Enhances GABA Effect caffeine Caffeine adenosine Adenosine Receptors caffeine->adenosine Blocks prostaglandins Prostaglandins cox->prostaglandins pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation cns_depression CNS Depression (Sedation) gaba->cns_depression pain_perception Altered Pain Perception adenosine->pain_perception

Figure 2: Signaling pathways for this compound's components.
APC (Aspirin, Phenacetin, Caffeine) Components

  • Aspirin (Salicylate NSAID): Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the enzyme's active site.[1][3][4] This prevents prostaglandin (B15479496) and thromboxane (B8750289) synthesis, accounting for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[1][3][4]

  • Phenacetin (Aniline Analgesic): Phenacetin's primary mechanism involves its metabolism to paracetamol (acetaminophen), which is believed to inhibit COX enzymes, possibly with a degree of selectivity for COX-2, primarily within the central nervous system.[5][6][7] Its use was discontinued (B1498344) due to severe adverse effects.[5][8][9]

  • Caffeine (Adjuvant): The mechanism is as described for this compound.

Comparative Efficacy Data

Table 1: Summary of Analgesic Efficacy in Acute Pain (Dental Pain Model)

Treatment Group Onset of Action (Pain Relief) Pain Relief at 2 Hours Overall Efficacy Assessment
Saridon (Proxy for this compound Base) Faster onset than comparators (significant at 30-60 min)[10][11] Superior to Paracetamol, Aspirin, and Placebo[10][11] Rated more efficacious than all comparators by patients[10][11]
Aspirin (500 mg) Slower onset than Saridon[10][12] Inferior to Saridon[10][11] Less efficacious than Saridon[10]
Paracetamol (500 mg) Slower onset than Saridon[10][11] Inferior to Saridon[10][11] Less efficacious than Saridon[10]
Ibuprofen (200 mg) Slower onset than Saridon[10][11] Inferior to Saridon[10][11] Less efficacious than Saridon[10]

| Placebo | Minimal effect[10][11] | Significantly inferior to all active treatments[10][11] | Rated least efficacious[10] |

Data synthesized from a pooled analysis of 8 studies involving 500 patients with acute dentoalveolar pain.[10][11]

Comparative Safety and Tolerability

The defining difference between this compound and its alternatives lies in their safety profiles, which ultimately led to the discontinuation of several of these historical formulations.

Table 2: Comparative Safety and Adverse Effect Profile

Drug/Component Common Side Effects Serious Adverse Effects
Aminophenazone Skin rashes, gastrointestinal issues[13] Agranulocytosis (a potentially fatal drop in white blood cells)[13]
Propyphenazone Generally well-tolerated; tiredness, nausea, dizziness reported (<20% of patients, similar to placebo)[12] Rare hypersensitivity reactions[12]
Allobarbital Drowsiness, sedation, dizziness, impaired coordination[14] Dependence, addiction, and severe withdrawal syndrome (seizures, delirium)[14][15][16][17]
Aspirin Gastrointestinal irritation, heartburn, bleeding Gastric ulcers, Reye's syndrome in children
Phenacetin Nausea, vomiting[5][8] Analgesic nephropathy (kidney damage), urothelial carcinoma (cancer) [5][8][9]

| Caffeine | Insomnia, nervousness, gastrointestinal upset | Tachycardia, arrhythmia (at high doses) |

The inclusion of a barbiturate in this compound introduced a significant risk of dependence and addiction, a danger for which there was no evidence of a corresponding increase in analgesic efficacy.[18][19][20] Similarly, the pyrazolone derivative aminophenazone carried the rare but life-threatening risk of agranulocytosis.[13] For the APC combination, the long-term use of phenacetin was definitively linked to kidney damage and cancer, leading to its ban in many countries.[8][9]

Experimental Protocols: A Historical Example

To provide context for the data presented, the following is a representative methodology from a historical clinical trial evaluating an APC combination.

Title: A Multicenter Comparison of Naproxen (B1676952) Sodium vs. a Combination of Aspirin, Phenacetin, Caffeine, and Codeine Phosphate (B84403) for Pain After Major Gynecologic Surgery.[21]

  • Objective: To compare the analgesic efficacy and tolerability of naproxen sodium with an APC/Codeine combination in patients with moderate to severe postoperative pain.

  • Study Design: A multicenter, double-blind, randomized, parallel-group clinical trial.

  • Patient Population: Women experiencing pain following major gynecologic surgery.

  • Interventions:

    • Test Group 1: Single oral dose of naproxen sodium (550 mg).

    • Test Group 2: Single oral dose of an APC/Codeine combination (Aspirin, Phenacetin, Caffeine with 60 mg of codeine phosphate).

  • Methodology:

    • Patients were enrolled after surgery upon reporting moderate to severe pain.

    • Baseline pain intensity was recorded using a standardized pain scale.

    • Patients were randomly assigned to receive one of the two test medications.

    • Pain intensity and pain relief were assessed at regular intervals (e.g., hourly) for a period of 4 to 6 hours post-administration.

    • Adverse events were recorded throughout the study period.

  • Outcome Measures:

    • Primary: Pain intensity difference (PID) from baseline and total pain relief (TOPAR) scores over the observation period.

    • Secondary: Patient-reported complaints and overall tolerability.

  • Statistical Analysis: Standard statistical tests were used to compare the mean PID and TOPAR scores between the two treatment groups at each time point.

Discussion and Conclusion

This systematic review highlights the therapeutic principles and pitfalls of historical combination analgesics. The data from studies on propyphenazone-containing combinations suggest that the analgesic base of this compound was effective, likely superior to single-agent analgesics like aspirin or paracetamol, and demonstrated a rapid onset of action.[10][11] This efficacy is largely attributable to the combination of an NSAID (propyphenazone) with an adjuvant (caffeine).

However, the defining characteristic of this compound—the inclusion of the barbiturate allobarbital—is not supported by evidence of enhanced analgesic effect.[18][19][20] Instead, it added a significant burden of risk, including dependence, addiction, and severe withdrawal syndromes, which are unacceptable by modern pharmaceutical standards.[14][15] Furthermore, the older this compound formulations containing aminophenazone carried the risk of fatal agranulocytosis.[13]

When compared to the historical APC tablet, this compound presented a different, but equally concerning, risk profile. While APC combinations avoided the risk of barbiturate dependence, they exposed patients to the severe nephrotoxicity and carcinogenicity of phenacetin.[9]

References

Comparative Genomics Approach to Identify Populations Susceptible to Cibalgin Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cibalgin, a combination analgesic containing propyphenazone (B1202635), paracetamol (acetaminophen), and caffeine, is widely used for pain relief. However, inter-individual variability in response to this drug can lead to a range of adverse effects, from mild sensitivity to severe, life-threatening reactions. This guide outlines a comparative genomics framework to identify genetic markers and susceptible populations for this compound-induced adverse drug reactions (ADRs). We detail the known pharmacogenomics of its active ingredients, propose a comprehensive experimental workflow for a comparative genomics study, and provide detailed protocols for key methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in applying genomic approaches to enhance drug safety and personalized medicine.

Introduction: The Pharmacogenomic Landscape of this compound

This compound's therapeutic efficacy is paralleled by a risk of adverse effects, largely attributable to the complex interplay between its three active ingredients and an individual's genetic makeup. Understanding the genetic basis of these ADRs is paramount for predicting patient risk and developing safer therapeutic strategies.

  • Propyphenazone: A pyrazolone (B3327878) derivative, propyphenazone carries a risk of severe adverse reactions, including IgE-mediated anaphylaxis and blood dyscrasias. While specific pharmacogenomic markers are not as well-established as for other analgesics, its metabolism is a key area for investigation.

  • Paracetamol (Acetaminophen): A widely used analgesic and antipyretic, paracetamol can cause severe hepatotoxicity in susceptible individuals, a response known to have a significant genetic component. Studies have also pointed to potential genotoxic effects, such as causing DNA strand breaks and chromosomal damage.

  • Caffeine: The world's most consumed psychoactive substance, caffeine's effects and metabolism are heavily influenced by genetic factors. Adverse effects such as anxiety, insomnia, and cardiovascular stress are linked to variations in genes like CYP1A2 and ADORA2A.

This guide provides a roadmap for a comparative genomics study aimed at elucidating the genetic architecture of this compound susceptibility.

Comparative Analysis of Genetic Susceptibility to this compound's Active Ingredients

A comparative genomics study would aim to identify genetic variants that are more frequent in individuals who experience ADRs to this compound compared to those who do not. Below is a summary of known genetic associations and a hypothetical representation of data that such a study would seek to generate.

Table 1: Known Genetic Variants Influencing Metabolism and Response to this compound's Components
Active IngredientGeneGenetic Variant (SNP)Effect on Drug Metabolism/ResponseAssociated Adverse Effects
Caffeine CYP1A2rs762551 (A/C)'A' allele associated with rapid metabolism; 'C' allele with slow metabolism.Slow metabolizers may have increased risk of anxiety, sleep disturbances, and cardiovascular events.
ADORA2Ars5751876 (C/T)'T' allele associated with increased sensitivity to caffeine's effects on sleep and anxiety.Increased risk of caffeine-induced insomnia and anxiety.
Paracetamol UGT1Ac.2042C>G (rs8330)Associated with increased glucuronidation and potentially lower risk of hepatotoxicity.Variations in metabolism can lead to the accumulation of toxic metabolites, causing liver damage.
CD44-Variants identified in mouse models contribute to acetaminophen-induced liver injury in humans.Increased susceptibility to paracetamol-induced hepatotoxicity.
Propyphenazone --Metabolism likely involves cytochrome P450 enzymes, but specific variants are not well-characterized.Hypersensitivity reactions, including IgE-mediated anaphylaxis.
Table 2: Hypothetical Case-Control Association Study Results for this compound ADRs
Genetic VariantADR Cohort Allele Freq.Control Cohort Allele Freq.Odds Ratio (95% CI)p-value
CYP1A2 rs762551 (C)0.65

Teratogenic Effects of Aminopyrine and Barbital Combinations: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the teratogenic potential of drug combinations is paramount for ensuring fetal safety. This guide provides a comparative analysis of the teratogenicity of aminopyrine (B3395922) and barbital (B3395916), both individually and in combination, based on findings from animal studies. The data underscores a significant synergistic effect, where barbital potentiates the teratogenic activity of aminopyrine.

Comparative Teratogenicity Data

The following table summarizes the key quantitative findings from a pivotal study investigating the teratogenic effects of aminopyrine and barbital in ICR/Jcl mice. Pregnant mice were administered the substances orally on days 9, 10, and 11 of gestation.

Treatment GroupDaily Dose (mg/g body weight)Number of ImplantationsFetal Death (%)Live Fetuses with Malformations (%)Major Malformations Observed
Control-1357.40.7-
Aminopyrine0.2112818.011.4Ruptured omphalocele, cleft palate, tail and limb anomalies
Barbital0.091429.22.1-
Pyrabital (Aminopyrine + Barbital combination)0.30 (0.21 Aminopyrine + 0.09 Barbital)12544.856.9Ruptured omphalocele, cleft palate, tail and limb anomalies
Aminopyrine + Barbital (separate injections)0.21 + 0.0911840.752.6Ruptured omphalocele, cleft palate, tail and limb anomalies

*Statistically significant increase compared to the control group.

The data clearly demonstrates that while aminopyrine alone induces fetal death and malformations, its combination with barbital significantly enhances these teratogenic effects[1]. The incidence of fetal mortality and malformations was substantially higher in groups receiving the combination compared to those receiving aminopyrine alone[1]. Notably, the administration of aminopyrine and barbital as separate injections produced a teratogenic potency nearly equal to the combined compound (Pyrabital), suggesting that the enhanced toxicity arises from the co-presence of the two substances rather than the specific chemical structure of their compound[1]. Barbital administered alone at the tested dose did not show significant teratogenic activity.

Experimental Protocols

The methodologies employed in these teratogenicity studies are crucial for the interpretation of the results. Below is a representative experimental protocol for assessing the teratogenicity of chemical compounds in a mouse model, based on established guidelines and the key cited study.

Representative Experimental Protocol for Teratogenicity Assessment in Mice

1. Animal Model:

  • Species: Mouse (e.g., ICR/Jcl strain).

  • Health Status: Healthy, virgin females and proven fertile males.

  • Housing: Housed under controlled conditions of temperature, humidity, and light-dark cycle with ad libitum access to food and water.

2. Mating and Gestation:

  • Female mice are mated overnight with males.

  • The morning on which a vaginal plug is observed is designated as day 0 of gestation.

3. Dosing and Administration:

  • Test Substances: Aminopyrine, Barbital, Pyrabital (or a combination of Aminopyrine and Barbital).

  • Vehicle: A suitable vehicle, such as distilled water or saline, is used to dissolve or suspend the test substances. A control group receives the vehicle only.

  • Dosage: At least three dose levels are typically used to establish a dose-response relationship.

  • Route of Administration: Oral gavage is a common route for administration.

  • Dosing Period: The substances are administered daily during the critical period of organogenesis, which in mice is approximately days 6 to 15 of gestation. In the key study, administration was on days 9, 10, and 11[1].

4. Maternal Observation:

  • Pregnant dams are observed daily for clinical signs of toxicity, and body weight is recorded regularly.

5. Fetal Examination:

  • On day 18 of gestation (one day prior to term), the pregnant females are euthanized by a humane method.

  • The uterus is exposed, and the number of implantation sites, resorptions (early fetal deaths), and live and dead fetuses are recorded.

  • Live fetuses are weighed and examined for external malformations.

  • A subset of fetuses is typically fixed for visceral examination (e.g., in Bouin's fluid) to detect internal soft-tissue abnormalities.

  • The remaining fetuses are processed for skeletal examination (e.g., stained with Alizarin Red S) to identify bone and cartilage anomalies.

6. Data Analysis:

  • Statistical analyses are performed to compare the incidence of fetal death, malformations, and variations in body weight between the treated and control groups.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase cluster_post Post-Dosing & Analysis Phase Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Mating Mating Acclimatization->Mating Gestation Day 0 (Vaginal Plug) Gestation Day 0 (Vaginal Plug) Mating->Gestation Day 0 (Vaginal Plug) Randomization into Groups Randomization into Groups Gestation Day 0 (Vaginal Plug)->Randomization into Groups Daily Dosing (Days 9-11) Daily Dosing (Days 9-11) Randomization into Groups->Daily Dosing (Days 9-11) Maternal Monitoring Maternal Monitoring Daily Dosing (Days 9-11)->Maternal Monitoring Euthanasia (Gestation Day 18) Euthanasia (Gestation Day 18) Maternal Monitoring->Euthanasia (Gestation Day 18) Uterine Examination Uterine Examination Euthanasia (Gestation Day 18)->Uterine Examination Fetal Examination Fetal Examination Uterine Examination->Fetal Examination External Examination External Examination Fetal Examination->External Examination Visceral Examination Visceral Examination Fetal Examination->Visceral Examination Skeletal Examination Skeletal Examination Fetal Examination->Skeletal Examination Data Analysis Data Analysis External Examination->Data Analysis Visceral Examination->Data Analysis Skeletal Examination->Data Analysis

Experimental workflow for teratogenicity studies in mice.

Proposed Mechanisms of Teratogenicity

The synergistic teratogenic effect of barbital on aminopyrine is thought to be metabolic in nature. Barbiturates are known inducers of hepatic microsomal enzymes, particularly the cytochrome P-450 system[2].

G cluster_barbital Barbital's Influence cluster_aminopyrine Aminopyrine Metabolism & Effect Barbital Barbital Hepatic Microsomal Enzymes (Cytochrome P-450) Hepatic Microsomal Enzymes (Cytochrome P-450) Barbital->Hepatic Microsomal Enzymes (Cytochrome P-450) Induces Teratogenic Metabolites Teratogenic Metabolites Hepatic Microsomal Enzymes (Cytochrome P-450)->Teratogenic Metabolites Enhanced conversion Aminopyrine Aminopyrine Aminopyrine->Teratogenic Metabolites Metabolized by Developmental Toxicity (Malformations) Developmental Toxicity (Malformations) Teratogenic Metabolites->Developmental Toxicity (Malformations)

Proposed mechanism of barbital's enhancement of aminopyrine teratogenicity.

The proposed mechanism suggests that barbital induces the enzymes responsible for metabolizing aminopyrine. This leads to an increased rate of conversion of aminopyrine into its teratogenic metabolites, thereby amplifying its adverse effects on the developing fetus[1]. This hypothesis is supported by the observation that pretreatment with phenobarbital, another known enzyme inducer, similarly enhances the embryotoxicity of aminopyrine[1].

The precise downstream signaling pathways disrupted by these teratogenic metabolites leading to specific malformations such as ruptured omphalocele and cleft palate are not fully elucidated. However, barbiturates, in general, are known to interact with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system[3][4]. It is plausible that alterations in neurotransmitter signaling during critical developmental windows could contribute to the observed neurodevelopmental and structural abnormalities.

G cluster_drug_action Initial Drug Action cluster_cellular_response Cellular Response cluster_developmental_outcome Developmental Outcome Barbital Barbital GABA-A Receptor GABA-A Receptor Barbital->GABA-A Receptor Potentiates Prolonged Cl- Channel Opening Prolonged Cl- Channel Opening GABA-A Receptor->Prolonged Cl- Channel Opening Neuronal Hyperpolarization Neuronal Hyperpolarization Prolonged Cl- Channel Opening->Neuronal Hyperpolarization Altered Neuronal Signaling Altered Neuronal Signaling Neuronal Hyperpolarization->Altered Neuronal Signaling Disrupted Embryonic Development Disrupted Embryonic Development Altered Neuronal Signaling->Disrupted Embryonic Development Teratogenic Effects (e.g., CNS abnormalities) Teratogenic Effects (e.g., CNS abnormalities) Disrupted Embryonic Development->Teratogenic Effects (e.g., CNS abnormalities)

Generalized signaling pathway for barbiturate (B1230296) effects on embryonic development.

References

In Vivo Metabolic Correlation of Hexobarbital and Aminopyrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolism of hexobarbital (B1194168) and aminopyrine (B3395922), supported by experimental data, to elucidate the correlation between their metabolic pathways. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the metabolic interplay between these two compounds.

Executive Summary

Studies have demonstrated a strong positive correlation between the in vivo metabolism of hexobarbital and aminopyrine.[1][2] Experimental evidence from studies in rats indicates that these two drugs are metabolized by the same or closely related cytochrome P-450 (CYP450) isozymes.[1][2] This is supported by a high correlation coefficient of 0.92 (N=36) for their apparent intrinsic clearances.[1][2] The metabolism of both substances is significantly influenced by the induction or inhibition of these enzymes. For instance, pretreatment with phenobarbital, a known inducer of CYP450, increases the clearance of both hexobarbital and aminopyrine.[1] Conversely, exposure to carbon tetrachloride, a hepatotoxin, leads to a marked decrease in the clearance of both compounds.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal in vivo study correlating the metabolism of hexobarbital and aminopyrine in rats.

ParameterValueSignificance
Correlation Coefficient (r) 0.92Indicates a very strong positive correlation between the apparent intrinsic clearances of hexobarbital and aminopyrine.[1][2]
Pretreatment with Phenobarbital Increased ClearanceDemonstrates that both drugs are metabolized by phenobarbital-inducible CYP450 isozymes.[1]
Pretreatment with 3-Methylcholanthrene (B14862) No significant effectSuggests that the specific CYP450 isozymes induced by 3-methylcholanthrene are not the primary enzymes responsible for the metabolism of either drug.[1]
Pretreatment with Polychlorinated Biphenyls Increased ClearanceFurther supports the involvement of inducible CYP450 enzymes in the metabolism of both compounds.[1]
Pretreatment with Carbon Tetrachloride Decreased ClearanceIndicates that liver damage caused by this toxin impairs the metabolic pathways for both hexobarbital and aminopyrine.[1]

Experimental Protocols

In Vivo Correlation Study in Rats

A key study investigating the correlation between hexobarbital and aminopyrine metabolism involved the following protocol:

  • Animal Model: Male rats were used for the experiments.[1]

  • Drug Administration: Hexobarbital and aminopyrine were administered simultaneously to the rats via the oral route.[1]

  • Sample Collection: Blood samples were collected at various time points after drug administration.[1]

  • Analytical Method: The concentrations of hexobarbital and aminopyrine in the blood samples were determined using gas-liquid chromatography (g.l.c.).[1]

  • Pharmacokinetic Analysis: The apparent intrinsic clearances (Clint) of both hexobarbital (Clint,HB) and aminopyrine (Cl*int,AM) were calculated from the blood concentration data.[1]

  • Pretreatment Groups: To modulate enzyme activity, different groups of rats were pretreated with known inducers or inhibitors of drug metabolism, including phenobarbital, 3-methylcholanthrene, polychlorinated biphenyls, and carbon tetrachloride.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the in vivo experiment described above.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Animal Model (Male Rats) C Simultaneous Oral Administration of Hexobarbital & Aminopyrine A->C B Pretreatment Groups (Phenobarbital, 3-MC, etc.) B->C D Blood Sample Collection C->D E Gas-Liquid Chromatography (g.l.c.) D->E F Pharmacokinetic Analysis (Apparent Intrinsic Clearance) E->F G Correlation Analysis F->G

Caption: Workflow of the in vivo correlation study.

Metabolic Pathway Relationship

This diagram depicts the logical relationship of hexobarbital and aminopyrine metabolism by cytochrome P450 enzymes.

G cluster_inducers Modulators Hexobarbital Hexobarbital CYP450 Cytochrome P450 (Phenobarbital-inducible isozymes) Hexobarbital->CYP450 Metabolized by Aminopyrine Aminopyrine Aminopyrine->CYP450 Metabolized by Metabolites_HB Hexobarbital Metabolites CYP450->Metabolites_HB Metabolites_AP Aminopyrine Metabolites CYP450->Metabolites_AP Phenobarbital Phenobarbital Phenobarbital->CYP450 Induces CarbonTet Carbon Tetrachloride CarbonTet->CYP450 Inhibits

Caption: Shared metabolic pathway of hexobarbital and aminopyrine.

References

Safety Operating Guide

Proper Disposal of Cibalgin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of Cibalgin and its constituent active ingredients within a research laboratory setting. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is a combination drug, and its proper disposal depends on its specific formulation, which may contain propyphenazone, drofenine, phenazone (antipyrine), and potentially codeine, a controlled substance.

Hazard Identification and Waste Classification

Prior to disposal, it is imperative to classify the waste stream. Pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA).

Key Active Ingredients in this compound Formulations:

Active IngredientCommon ClassificationKey Disposal Considerations
Propyphenazone Non-steroidal anti-inflammatory drug (NSAID)Treat as a chemical waste. Incineration is the preferred method of disposal.[1]
Drofenine Hydrochloride AntispasmodicSegregate into solid and liquid hazardous waste. Do not dispose of down the drain.[2]
Phenazone (Antipyrine) Analgesic and antipyreticManage as a chemical waste to be disposed of in accordance with local, state, and federal regulations.[3]
Codeine Opioid analgesic (Controlled Substance)Subject to stringent DEA regulations. Disposal must be handled through a DEA-registered reverse distributor.[4][5][6]

Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step process for the disposal of this compound from a laboratory setting. This procedure should be conducted in conjunction with your institution's Environmental Health and Safety (EHS) office.

Experimental Protocol: Disposal of Non-Controlled this compound Formulations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound tablets, contaminated weighing papers, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Solutions containing this compound should be disposed of in a designated hazardous liquid waste container. Do not pour down the drain.[2]

    • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous liquid waste. Disposable labware that has come into contact with this compound should be placed in the solid hazardous waste container.[2]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the active ingredients (e.g., "Propyphenazone waste"), and associated hazard warnings.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company. The preferred method of destruction for pharmaceutical waste is incineration.[1]

Experimental Protocol: Disposal of Codeine-Containing this compound Formulations

  • DEA Registration: The Principal Investigator (PI) must have a current DEA registration to handle controlled substances.[7]

  • Secure Storage: Unwanted or expired codeine-containing this compound must be stored in a securely locked, substantially constructed cabinet or safe, compliant with DEA regulations.

  • Initiate Disposal Process: Contact your institution's EHS office to initiate the disposal process for a controlled substance. They will coordinate with a DEA-registered reverse distributor.[4][5][6]

  • Documentation:

    • For Schedule III-V substances like codeine, a transfer invoice is typically used. For Schedule I and II substances, a DEA Form 222 is required.[5][8]

    • Maintain meticulous records of the disposal, including the drug name, quantity, and date of transfer to the reverse distributor. These records must be kept for a minimum of two years.[5]

  • Transfer to Reverse Distributor: The transfer of the controlled substance waste to the reverse distributor must be handled in accordance with all DEA regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Cibalgin_Disposal_Workflow This compound Disposal Workflow cluster_non_controlled Non-Controlled Substance Disposal cluster_controlled Controlled Substance Disposal (DEA Regulated) start Start: Unwanted this compound check_codeine Does the this compound formulation contain Codeine? start->check_codeine segregate_waste Segregate into Solid and Liquid Hazardous Waste check_codeine->segregate_waste No secure_storage Store in a DEA-Compliant Locked Cabinet/Safe check_codeine->secure_storage Yes non_controlled_path No controlled_path Yes label_waste Label Containers as 'Hazardous Waste' with Chemical Names segregate_waste->label_waste store_waste Store in a Secure, Designated Area label_waste->store_waste contact_ehs_non_controlled Contact EHS for Pickup by a Licensed Waste Contractor store_waste->contact_ehs_non_controlled incineration_non_controlled Disposal via Incineration contact_ehs_non_controlled->incineration_non_controlled contact_ehs_controlled Contact EHS to Arrange for a Reverse Distributor secure_storage->contact_ehs_controlled document_disposal Complete Required DEA Paperwork (e.g., Invoice/Form 222) contact_ehs_controlled->document_disposal transfer_waste Transfer Waste to the DEA-Registered Reverse Distributor document_disposal->transfer_waste record_keeping Maintain Disposal Records for at least 2 Years transfer_waste->record_keeping

Caption: Decision workflow for the disposal of this compound based on its formulation.

Disclaimer: These procedures are a general guide. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

Essential Safety and Disposal Guidance for Handling Cibalgin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of pharmaceutical compounds are paramount. This document provides crucial safety and logistical information for managing Cibalgin, focusing on its primary active ingredients: Allobarbital and Aminophenazone. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment.

Active Ingredients:

  • Allobarbital: A barbiturate (B1230296) derivative, regulated as a Schedule III controlled substance in the United States. It is classified as toxic if swallowed.[1]

  • Aminophenazone: An analgesic and anti-inflammatory compound. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

When handling this compound or its active components, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, powder-free gloves (e.g., nitrile). Double gloving is recommended.[4][5]Prevents dermal absorption of hazardous drug components. Powder-free gloves minimize the risk of powder contamination.[4]
Eye Protection Chemical safety goggles or a face shield.[2][6][7]Protects eyes from splashes and airborne particles of the drug.
Protective Clothing A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[5][7]Provides a barrier against skin contact with hazardous materials.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating airborne powder or aerosols.[8]Protects the respiratory system from inhalation of hazardous drug particles.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring personnel safety.

Table 2: Handling and Storage Guidelines

ProcedureGuideline
Handling - Wash hands thoroughly after handling.[2] - Avoid contact with eyes, skin, and clothing. - Use in a well-ventilated area to minimize dust generation and accumulation.[2] - Do not eat, drink, or smoke in areas where the compound is handled.[2]
Storage - Store in a tightly closed container.[2] - Keep in a cool, dry, and well-ventilated area.[2] - Store away from incompatible substances such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Ingestion If swallowed, call a poison control center or doctor immediately.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

For any poisoning emergency, you can contact the toll-free Poison Help line at 1-800-222-1222 in the United States.[10]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

Table 4: Disposal Protocol

Waste TypeDisposal Procedure
Unused or Expired this compound - Allobarbital (Schedule III Controlled Substance): Disposal must comply with all federal, state, and local regulations for controlled substances. This typically involves using a DEA-registered reverse distributor or witnessed destruction.[11][12] - General Disposal: Do not dispose of in regular trash or down the drain.[13] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber or through a licensed professional waste disposal service.[13]
Contaminated Materials (e.g., PPE, labware) - Place all contaminated materials, including used gloves, gowns, and labware, into a designated, clearly labeled hazardous waste container.[13][14] - The container should be sealable, leak-proof, and made of a compatible material.[13]
Spill Cleanup Material - All materials used for cleaning up spills of this compound should be treated as hazardous waste and disposed of in the designated hazardous waste container.[14]

A general procedure for disposing of non-flush list medicines at home, if a take-back program is unavailable, involves mixing the medication with an undesirable substance like dirt or cat litter, placing it in a sealed plastic bag, and then in the household trash.[15][16] However, for a laboratory setting, professional disposal is required.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management Don PPE 1. Don Personal Protective Equipment Prepare Work Area 2. Prepare Ventilated Work Area Don PPE->Prepare Work Area Weigh/Measure this compound 3. Weigh/Measure This compound Carefully Prepare Work Area->Weigh/Measure this compound Perform Experiment 4. Conduct Experimental Procedures Weigh/Measure this compound->Perform Experiment Decontaminate Work Area 5. Decontaminate Surfaces and Equipment Perform Experiment->Decontaminate Work Area Segregate Waste 6. Segregate Contaminated Waste Decontaminate Work Area->Segregate Waste Dispose via Licensed Contractor 7. Dispose of Waste via Licensed Contractor Segregate Waste->Dispose via Licensed Contractor

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。